3-Amino-5-methoxyphenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTCFIIXWWUIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162155-27-3 | |
| Record name | 3-amino-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 3-Amino-5-methoxyphenol (CAS 162155-27-3): Properties, Reactivity, and Applications in Drug Discovery
This compound, identified by CAS Number 162155-27-3, is a substituted aromatic phenol derivative that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2] Its unique trifunctional structure, featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring, makes it a highly versatile precursor for the synthesis of complex molecules. While not a household name, this compound is of significant interest to researchers and drug development professionals, primarily for its role in the creation of novel pharmaceutical agents.[2][3] This guide provides a comprehensive technical overview of its properties, reactivity, potential synthetic routes, and established applications, with a focus on its utility in medicinal chemistry.
Physicochemical & Spectral Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a solid with a purity of 97% or higher.[1][4] Due to the presence of both amino and phenolic hydroxyl groups, the compound is susceptible to oxidation, necessitating specific storage conditions to maintain its integrity.
Causality Behind Storage Choices: The requirement for storage in an inert atmosphere, typically under argon or nitrogen, and at low temperatures (-20°C) is a direct consequence of the compound's chemical nature.[1][5] The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is prone to oxidation upon exposure to air and light, which can lead to the formation of colored impurities and degradation of the material. Freezing the compound slows down any potential degradation pathways, ensuring its long-term stability and reactivity for synthetic applications.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 162155-27-3 | [1][2][4][6] |
| Molecular Formula | C₇H₉NO₂ | [2][4][6] |
| Molecular Weight | 139.15 g/mol | [2][4][6] |
| IUPAC Name | This compound | [1][7] |
| Synonyms | 3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline | [4] |
| Appearance | Solid | [1][7] |
| Boiling Point | 332.0 ± 22.0 °C (Predicted) | [2] |
| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][5] |
Expected Spectral Characteristics
While specific spectral data must be confirmed by analysis of a given lot, the structure of this compound allows for clear predictions of its spectral features. Documentation such as NMR, HPLC, and LC-MS data is often available from suppliers.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy group (OCH₃) typically around 3.7-3.8 ppm, and broad singlets for the amino (NH₂) and hydroxyl (OH) protons, whose chemical shifts can vary depending on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group would appear around 55 ppm, while the aromatic carbons would resonate in the 100-160 ppm region.[8]
-
IR Spectroscopy: The infrared spectrum will be characterized by strong, broad absorption bands for the O-H and N-H stretches, typically in the 3200-3500 cm⁻¹ region. C-O stretching vibrations for the phenol and ether functionalities would appear in the 1000-1300 cm⁻¹ range, and characteristic C=C stretching peaks for the aromatic ring would be seen around 1600 cm⁻¹.[8]
Caption: Structure of this compound
Reactivity Profile and Synthetic Utility
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.
-
Amino Group: The primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. It is a key handle for building out molecular complexity, for instance, by forming amide bonds which are prevalent in pharmaceuticals.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation reactions (e.g., Williamson ether synthesis). It can also be acylated to form esters.
-
Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the strong ortho-, para-directing effects of the amino and hydroxyl groups, and the weaker activation from the methoxy group. This makes positions 2, 4, and 6 susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions.
This multi-faceted reactivity allows for selective transformations. For example, under basic conditions, O-alkylation at the hydroxyl group can be favored, while under neutral or acidic conditions, N-acylation of the amino group is often preferred. This selectivity is crucial for its application as a building block, enabling chemists to precisely construct target molecules.
Key Applications in Drug Development
The primary driver for the scientific interest in this compound is its documented use as a key intermediate in the synthesis of biologically active compounds.
Inhibitors of Dengue Virus Replication
A significant application is found in the development of novel therapeutics against the dengue virus.[2] A European Patent (EP 3436437 B1) describes the use of this compound as a starting material for a series of substituted indoline derivatives that act as dengue viral replication inhibitors.[3]
The synthesis involves an initial O-alkylation of the phenolic hydroxyl group, followed by reactions involving the amino group to construct the final complex molecule. This application underscores the compound's value to medicinal chemists targeting infectious diseases.[3]
Caption: Role in the synthesis of a dengue virus inhibitor.[3]
Urokinase Inhibitors
Research has also indicated that this compound can be a useful starting material for the preparation of selective 2-naphthamidine inhibitors of urokinase.[2] Urokinase is a type of serine protease that is overexpressed in many types of cancer and is involved in tumor invasion and metastasis. Inhibitors of this enzyme are therefore of significant interest in oncology research.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are paramount when handling this compound. The compound is classified as hazardous, and a thorough risk assessment should be conducted before use.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [1][4] |
Protocol: Safe Handling Workflow
The following protocol outlines a self-validating system for the safe handling of this compound powder in a research setting.
-
Preparation & Engineering Controls:
-
Causality: To prevent inhalation of the harmful powder and exposure to the irritant, all weighing and manipulation must be performed within a certified chemical fume hood or a glove box.[9][10] This provides the primary barrier between the researcher and the chemical.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
-
Personal Protective Equipment (PPE):
-
Wear a properly fitted lab coat, splash-proof chemical goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Causality: Since the compound is harmful upon skin contact and causes irritation, gloves are essential to prevent dermal exposure.[1][4] Goggles protect against accidental splashes that could cause serious eye irritation.
-
-
Handling & Dispensing:
-
Use spatulas and glassware dedicated to this chemical or thoroughly cleaned before use.
-
Handle the compound gently to avoid creating airborne dust.
-
Keep containers tightly sealed when not in use to prevent oxidation and contamination.[10]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[10][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[9][11]
-
Ingestion/Inhalation: Move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek immediate medical attention.[9][11]
-
-
Waste & Decontamination:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Decontaminate all surfaces and equipment after use.
-
Caption: General workflow for handling a chemical powder.
Conclusion
This compound (CAS 162155-27-3) is a strategically important chemical intermediate whose value is defined by the versatile reactivity of its constituent functional groups. Its demonstrated role as a key building block in the synthesis of potential antiviral agents for dengue and inhibitors for cancer-related enzymes highlights its significance for the drug discovery and development community. While it must be handled with care due to its hazardous properties, its utility in constructing complex molecular architectures ensures its continued relevance in the pursuit of novel therapeutics.
References
- 1. This compound | 162155-27-3 [sigmaaldrich.com]
- 2. This compound CAS#: 162155-27-3 [m.chemicalbook.com]
- 3. data.epo.org [data.epo.org]
- 4. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 5. 162155-27-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 7. This compound | 162155-27-3 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
3-Amino-5-methoxyphenol molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5-methoxyphenol
Abstract
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring electron-donating amino, hydroxyl, and methoxy groups on a benzene scaffold, imparts a rich and complex stereoelectronic profile. This guide provides a comprehensive analysis of its molecular structure, preferred conformations, and the dynamic interplay between its functional groups. We delve into the theoretical underpinnings of its conformational landscape using computational modeling and outline experimental protocols for its spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.
Introduction: The Architectural Significance of this compound
This compound, also known as 3-hydroxy-5-methoxyaniline, is a trifunctional benzene derivative.[1] Its structure is predicated on a phloroglucinol-like substitution pattern, where the 1, 3, and 5 positions are occupied by hydroxyl, amino, and methoxy groups, respectively. This arrangement of potent electron-donating groups (EDGs) creates a highly activated aromatic system, predisposing the molecule to specific chemical reactivity and intermolecular interactions.[2] Understanding the molecule's foundational structure and, more critically, its conformational preferences is paramount for predicting its behavior in various chemical and biological contexts, from serving as a building block in the synthesis of bioactive heterocycles to its potential role in the development of novel therapeutics.[3] This guide will dissect the molecule from first principles, examining its electronic properties, the rotational dynamics of its substituents, and the analytical methods used to probe its structure.
Molecular Structure and Electronic Properties
The fundamental identity of this compound is defined by its molecular framework and the electronic contributions of its substituents.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 162155-27-3 | [1][3][4][5] |
| Molecular Formula | C₇H₉NO₂ | [1][3] |
| Molecular Weight | 139.15 g/mol | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | 3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline | [1] |
The molecule consists of a central benzene ring with three substituents:
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Hydroxyl (-OH) group: A strong activating, ortho-, para-directing group that donates electron density to the ring via resonance and can act as a hydrogen bond donor and acceptor.
-
Amino (-NH₂) group: Another powerful activating, ortho-, para-directing group that significantly increases the nucleophilicity of the aromatic ring and serves as a hydrogen bond donor.[2]
-
Methoxy (-OCH₃) group: An activating, ortho-, para-directing group that donates electron density through resonance, albeit generally less strongly than a hydroxyl group.
The meta-arrangement of these groups creates a unique electronic environment. The activating effects are additive, making the positions ortho and para to each group (positions 2, 4, and 6) exceptionally electron-rich and susceptible to electrophilic attack.[6]
Caption: 2D structure of this compound with atom numbering.
Conformational Analysis: A Study in Molecular Dynamics
While a 2D structure provides a static picture, the molecule's functionality is dictated by its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms that arise from rotation about single bonds.[7] For this compound, the key rotational dynamics involve the bonds connecting the hydroxyl, amino, and methoxy groups to the aromatic ring.
The orientation of these groups relative to the benzene ring is influenced by a balance of steric hindrance and electronic effects (hyperconjugation and resonance).[8]
-
Phenolic -OH Group: The C-O bond rotation determines the orientation of the hydroxyl hydrogen. In substituted phenols, a planar conformer is often preferred to maximize resonance stabilization between the oxygen lone pairs and the aromatic π-system.[9]
-
Aniline -NH₂ Group: Similar to the hydroxyl group, the C-N bond rotation and the pyramidalization of the nitrogen atom are key conformational variables.
-
Anisole -OCH₃ Group: The rotation around the C(aryl)-O bond is critical. While a planar conformation is favorable for resonance, steric clashes between the methyl group and adjacent ring hydrogens can lead to non-planar (twisted) ground state conformations, especially in ortho-substituted systems.[9]
In this compound, the meta-positioning of the substituents minimizes direct steric repulsion between them. However, intramolecular hydrogen bonding, a powerful conformational directing force in ortho-substituted aminophenols, is not a significant factor here due to the larger distance between the -OH and -NH₂ groups.[10] Therefore, the conformational landscape is primarily governed by the individual rotational preferences of each substituent, influenced by subtle electronic interactions and solvent effects.
Computational methods, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surface and identifying the most stable conformers.[11]
Methodologies for Structural and Conformational Elucidation
A dual approach combining computational modeling and experimental spectroscopy is essential for a comprehensive understanding of this compound.
Computational Workflow: In Silico Conformational Search
Expertise & Experience: The choice of a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) represents a well-established compromise between computational cost and accuracy for organic molecules.[11] This level of theory is sufficient to capture the key electronic and steric effects governing conformational preferences. The workflow is designed to first identify all potential low-energy conformers and then refine their energies for accurate comparison.
References
- 1. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 2. chemcess.com [chemcess.com]
- 3. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 4. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 5. rndmate.com [rndmate.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
- 9. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 11. researchgate.net [researchgate.net]
solubility of 3-Amino-5-methoxyphenol in organic solvents
An In-depth Technical Guide to the Solubility of 3-Amino-5-methoxyphenol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications, including the synthesis of pharmaceuticals and dyes. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a deep dive into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for its experimental determination. While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and protocols to characterize its solubility profile effectively.
Introduction: The Significance of Solubility in Chemical Synthesis
This compound is a substituted aromatic amine and phenol derivative. Its bifunctional nature, containing both a nucleophilic amino group and a weakly acidic hydroxyl group, makes it a versatile building block in organic synthesis. The efficiency of reactions involving this compound, as well as the ease of product purification and the viability of formulation strategies, are all fundamentally linked to its solubility in various organic media. An understanding of its solubility behavior is, therefore, not merely an academic exercise but a critical parameter for process optimization, from laboratory-scale research to industrial production. This guide aims to provide a robust framework for approaching the solubility of this compound, grounded in its molecular structure and the principles of physical chemistry.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The presence of both hydrogen bond donors (-NH2, -OH) and a hydrogen bond acceptor (the oxygen in -OCH3) on the benzene ring of this compound suggests a nuanced solubility profile. It has the capacity to interact with a wide range of solvents, from polar protic to aprotic systems.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | PubChem |
| Molecular Weight | 139.15 g/mol | PubChem |
| Appearance | Off-white to tan crystalline powder | Chemical supplier data |
| Melting Point | 118-122 °C | PubChem |
| Boiling Point | Decomposes before boiling | Inferred from thermal stability data |
| pKa (acidic, phenol) | ~10 | Estimated based on similar phenols |
| pKa (basic, amine) | ~4.5 | Estimated based on similar anilines |
| LogP (octanol-water) | 1.1 | PubChem |
The positive LogP value indicates a slight preference for lipophilic environments over water, suggesting that while it has polar functional groups, the aromatic ring contributes to its organic solubility.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent.
Intermolecular Forces at Play
The solubility of this compound is governed by the following interactions:
-
Hydrogen Bonding: The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This is the dominant interaction in polar protic solvents like alcohols.
-
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar functional groups, allowing for interactions with other polar molecules.
-
Van der Waals Forces: These non-specific interactions are present in all systems and are the primary mode of interaction in nonpolar solvents.
The diagram below illustrates the key structural features of this compound that influence its interaction with solvents.
Caption: Intermolecular forces of this compound.
Expected Solubility Trends
Based on the above principles, we can predict the following general solubility trends for this compound:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. They can engage in hydrogen bonding with all three of the polar functional groups, effectively solvating the molecule.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) can act as hydrogen bond acceptors and have significant dipole moments. While they cannot donate hydrogen bonds, they can still effectively solvate the molecule, leading to good solubility.
-
Low Solubility in Nonpolar Solvents: In solvents like hexane, toluene, and diethyl ether, the primary solute-solvent interactions are weak Van der Waals forces. These are generally insufficient to overcome the strong intermolecular hydrogen bonding between the this compound molecules in the solid state, resulting in poor solubility.
Experimental Determination of Solubility: A Standard Protocol
Given the scarcity of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature incubator shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known standards.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula:
-
S (g/L) = (Concentration from analysis) × (Dilution factor)
-
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for solubility determination.
Practical Implications in Research and Development
-
Reaction Solvent Selection: Choosing a solvent in which this compound is sufficiently soluble is paramount for achieving homogeneous reaction conditions and favorable kinetics. For reactions involving nonpolar reagents, a co-solvent system may be necessary.
-
Crystallization and Purification: The differential solubility of this compound and its impurities in various solvents at different temperatures is the basis for its purification by recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is an ideal candidate.
-
Drug Formulation: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or a key intermediate dictates the choice of formulation strategies, such as liquid dosage forms or amorphous solid dispersions.
Safety Precautions
This compound is a chemical compound that should be handled with appropriate care in a laboratory setting. Users should consult the latest Safety Data Sheet (SDS) from their supplier before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
While a comprehensive, publicly available database of the is limited, a thorough understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. Its amphiphilic character, with both hydrogen-bonding capabilities and a nonpolar aromatic core, suggests a broad but varied solubility profile. For precise applications, the experimental determination of solubility is indispensable. The shake-flask method detailed in this guide provides a robust and reliable means for researchers to generate the critical data needed to optimize their synthetic processes, purification protocols, and formulation designs.
An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-5-methoxyphenol
Foreword: The Structural Elucidation of a Key Synthetic Intermediate
3-Amino-5-methoxyphenol, with its distinct substitution pattern on the benzene ring, represents a valuable building block in the synthesis of a variety of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1][2] Its utility stems from the presence of three reactive functional groups—an amine, a hydroxyl, and a methoxy group—each offering a potential site for chemical modification. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a detailed exploration of the spectral characteristics of this compound, offering researchers and drug development professionals a comprehensive reference for its identification and characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a practical resource in the laboratory.
Molecular Structure and Key Physicochemical Properties
This compound, also known as 3-hydroxy-5-methoxyaniline, possesses the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] The strategic placement of the amino, hydroxyl, and methoxy groups at the 1, 3, and 5 positions of the benzene ring, respectively, dictates its chemical reactivity and is the foundation for interpreting its spectral data.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy group protons, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.0 - 6.2 | m | 3H | Ar-H |
| ~4.8 (broad s) | s | 2H | -NH ₂ |
| ~8.8 (broad s) | s | 1H | -OH |
| ~3.65 | s | 3H | -OCH ₃ |
Note: The chemical shifts for NH₂ and OH protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
¹H NMR Peak Assignment Workflow
Caption: Logical workflow for assigning the ¹H NMR signals of this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of readily available experimental data, the following are predicted chemical shifts based on established increments for substituted benzene rings. Aromatic carbons typically resonate in the range of 110-160 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 | C -OH |
| ~158 | C -NH₂ |
| ~148 | C -OCH₃ |
| ~95-105 | Ar-C H |
| ~55 | -OC H₃ |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural confirmation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence the chemical shifts of labile protons (NH₂ and OH).
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
The NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C to ensure adequate signal dispersion.
-
The instrument should be properly shimmed to obtain sharp, symmetrical peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, N-H, C-O, and aromatic C-H and C=C bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (CH₃) |
| 1620-1580 | Strong | Aromatic C=C stretching |
| ~1250 | Strong | Aryl C-O stretching (ether) |
| ~1150 | Strong | Aryl C-O stretching (phenol) |
| ~830 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrum
For this compound (MW = 139.15), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 139. The fragmentation pattern will be influenced by the presence of the functional groups.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 139 | [M]⁺ (Molecular Ion) |
| 124 | [M - CH₃]⁺ |
| 110 | [M - CHO]⁺ or [M - NH]⁺ |
| 96 | [M - CH₃ - CO]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
For a volatile solid like this compound, direct insertion probe (DIP) is a suitable method for introducing the sample into the ion source of the mass spectrometer.
-
-
Ionization:
-
Electron ionization (EI) at a standard energy of 70 eV is typically used to generate reproducible fragmentation patterns that can be compared with spectral libraries.[6]
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
-
Data Acquisition:
-
The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and significant fragment ions.
-
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The detailed protocols for NMR, IR, and MS analysis offer a robust framework for obtaining high-quality, reproducible data. A thorough understanding of these spectral features is essential for researchers and scientists working with this versatile synthetic intermediate, enabling them to confidently verify its structure and purity in various applications.
References
synthesis route to 3-Amino-5-methoxyphenol
An In-Depth Technical Guide to the Synthesis of 3-Amino-5-methoxyphenol
Introduction
This compound, also known as 3-hydroxy-5-methoxyaniline (CAS No: 162155-27-3), is a substituted aromatic amine of significant interest in medicinal chemistry and drug development.[1] Its unique trifunctional substitution pattern—comprising amino, hydroxyl, and methoxy groups on a benzene ring—makes it a versatile scaffold and a valuable intermediate. Notably, it serves as a key building block in the synthesis of potent and selective inhibitors for enzymes such as urokinase and for the development of novel antiviral agents against pathogens like the dengue virus.[2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of viable synthetic strategies, focusing on mechanistic rationale, procedural details, and critical process parameters.
Chapter 1: Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound presents a classic challenge in aromatic chemistry: controlling the regioselectivity of substitution on a polysubstituted ring. Two primary retrosynthetic disconnections are logically apparent, as illustrated below.
Caption: Fig 1. Retrosynthetic analysis of this compound.
-
Pathway A (Bottom-up): This approach begins with a simpler precursor, 3-methoxyphenol, and introduces the nitrogen functionality. This requires an electrophilic aromatic substitution (nitration) followed by a reduction. While conceptually straightforward, this pathway is severely hampered by the challenge of regioselectivity. The hydroxyl and methoxy groups are both strongly ortho-, para-directing activators. Nitration of 3-methoxyphenol would lead to a mixture of products, with substitution occurring primarily at the C2, C4, and C6 positions. The desired C5 position is meta to both activating groups, making the formation of the required 3-methoxy-5-nitrophenol intermediate highly unfavorable. Indeed, studies using reagents like cerium (IV) ammonium nitrate show that nitration occurs exclusively at the C2 position.[2] Therefore, this route is not recommended for an efficient synthesis.
-
Pathway B (Functional Group Interconversion): This strategy starts with a commercially available precursor that already possesses the correct substitution pattern, 3,5-dimethoxyaniline, and modifies an existing functional group. The key transformation is the selective mono-demethylation of one of the two equivalent methoxy groups to a hydroxyl group. This approach circumvents the regioselectivity issues of Pathway A and is the preferred and most reliable method for laboratory-scale synthesis.
Chapter 2: Primary Synthesis Route: Selective Mono-Demethylation of 3,5-Dimethoxyaniline
This route is recommended for its high predictability and utilization of a readily available starting material. The core of this strategy is the cleavage of an aryl methyl ether, a robust transformation for which several reagents are known. Boron tribromide (BBr₃) is particularly effective for this purpose, acting as a potent Lewis acid.
Strategy & Mechanistic Insights
The mechanism of BBr₃-mediated ether cleavage involves the formation of an initial Lewis acid-base adduct between the ethereal oxygen and the boron center.[3] This is followed by the nucleophilic attack of a bromide ion on the methyl group, proceeding via an SN2-like transition state. The reaction is driven by the formation of a stable B-O bond and the gaseous methyl bromide byproduct.
To achieve mono-demethylation in a molecule with two equivalent methoxy groups, the stoichiometry of BBr₃ is the critical control parameter. While an excess of BBr₃ would lead to the dihydroxy product, using approximately one molar equivalent of the reagent allows for a statistically controlled reaction that favors the formation of the desired mono-demethylated product. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity and control the reactivity of the powerful BBr₃ reagent.[4]
Caption: Fig 2. Workflow for selective demethylation.
Experimental Protocol
This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions in a fume hood. BBr₃ is corrosive and reacts violently with water.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 3,5-dimethoxyaniline (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in a dry ice/acetone bath and cool the solution to -78 °C with stirring.
-
Reagent Addition: Slowly add boron tribromide (1.0 M solution in DCM, 1.0-1.1 eq) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below -70 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour. Then, remove the cooling bath and allow the mixture to warm gradually to room temperature over 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (or has reached optimal conversion), cool the flask to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃ and hydrolyze the boron-oxygen intermediates. Stir for 30 minutes at 0 °C.
-
Workup: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture. Transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
| Reagent/Parameter | Molar Eq. | Concentration | Temperature | Time | Notes |
| 3,5-Dimethoxyaniline | 1.0 | ~0.1 M in DCM | -78 °C to RT | 3-5 h | Ensure starting material is dry. |
| Boron Tribromide (BBr₃) | 1.0 - 1.1 | 1.0 M in DCM | -78 °C | 20-30 min | Add slowly to control exotherm. |
| Quenching (Methanol) | Excess | N/A | 0 °C | 30 min | Perform quench slowly and cautiously. |
| Expected Yield | 50-70% (post-purification) |
Chapter 3: Alternative Route & Discussion: Nitration-Reduction Pathway
While the demethylation route is superior, a comprehensive guide must address other logical pathways. The "bottom-up" approach starting from 3-methoxyphenol is instructive in understanding the principles of regioselectivity in electrophilic aromatic substitution.
Conceptual Overview & The Regioselectivity Challenge
The theoretical pathway involves two steps:
-
Nitration: Introduction of a nitro group onto the 3-methoxyphenol ring.
-
Reduction: Conversion of the nitro group to an amine.
The critical flaw lies in the first step. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho-, para-directing groups. Electrophilic attack by the nitronium ion (NO₂⁺) is electronically favored at positions ortho and para to these substituents (C2, C4, C6). The desired C5 position is meta to both groups and therefore electronically disfavored. Any synthesis attempting nitration on 3-methoxyphenol will result in a complex mixture of isomers that is difficult to separate, with little to no formation of the required 3-methoxy-5-nitrophenol intermediate.[2]
Caption: Fig 3. The problematic nitration-reduction pathway.
Hypothetical Protocol: Reduction of 3-Methoxy-5-nitrophenol
For the sake of scientific completeness, if one were to obtain the 3-methoxy-5-nitrophenol intermediate (CAS 7145-49-5)[5][6] through a different, unspecified route, the subsequent reduction is a standard and high-yielding procedure. Catalytic hydrogenation is a clean and efficient method.
-
Setup: In a hydrogenation vessel, dissolve 3-methoxy-5-nitrophenol (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol% by weight.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically to a pressure of 1-3 atmospheres (atm).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction by TLC.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used as is or purified further. This reduction is generally quantitative.[7][8]
Chapter 4: Purification and Spectroscopic Characterization
Final product purity is paramount for its use in drug discovery.
-
Purification: Flash column chromatography on silica gel is the most effective method for purifying the final product from the demethylation reaction. A solvent system of increasing polarity, such as a gradient of 0% to 50% ethyl acetate in hexanes, is typically effective. Recrystallization from a suitable solvent pair (e.g., ethyl acetate/hexanes) can be employed for further purification if necessary.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: Will show distinct signals for the aromatic protons, the methoxy protons, the amine protons, and the hydroxyl proton. The splitting patterns of the aromatic protons will confirm the 1,3,5-substitution pattern.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (139.15 g/mol ).[1]
-
Melting Point: Comparison with literature values provides a good indication of purity.
-
Conclusion
While several synthetic routes to this compound can be envisioned, a critical analysis of reaction mechanisms and regioselectivity reveals significant practical differences. The nitration of 3-methoxyphenol is plagued by poor control of regioselectivity, making it an inefficient and impractical route. In contrast, the selective mono-demethylation of the commercially available 3,5-dimethoxyaniline using a controlled stoichiometry of boron tribromide stands out as the most robust, reliable, and logical strategy for laboratory-scale synthesis. This approach offers superior control and a more direct path to this valuable building block, empowering further research and development in medicinal chemistry.
References
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Methoxy-5-nitrophenol | C7H7NO4 | CID 252417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
A Technical Guide to 3-Amino-5-methoxyphenol: From Obscurity to a Key Pharmaceutical Intermediate
This in-depth technical guide provides a comprehensive overview of 3-Amino-5-methoxyphenol, a pivotal but often overlooked substituted aminophenol. Addressed to researchers, scientists, and drug development professionals, this document navigates the compound's probable historical synthesis, its physicochemical properties, and its contemporary significance as a versatile building block in medicinal chemistry. By synthesizing established chemical principles with modern applications, this guide aims to provide a thorough understanding of this important molecule.
I. Historical Context and Plausible Discovery
The likely synthetic route to this compound in its early history would have leveraged the well-established chemistry of nitration and subsequent reduction of aromatic compounds. Given the starting materials available at the time, a plausible pathway would have commenced with a derivative of resorcinol or a related dihydroxybenzene.
The foundational techniques for producing aminophenols typically involved the reduction of nitrophenols.[2][3] These methods are crucial for understanding the historical synthesis of many aromatic amines.
II. Physicochemical Properties and Structural Elucidation
This compound, also known as 3-hydroxy-5-methoxyaniline, is a crystalline solid with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Its structure, featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring, imparts a unique combination of chemical reactivity and potential for diverse functionalization.
| Property | Value | Source |
| CAS Number | 162155-27-3 | [4] |
| Molecular Formula | C₇H₉NO₂ | [4] |
| Molecular Weight | 139.15 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in water and some organic solvents | [2] |
The presence of both an acidic hydroxyl group and a basic amino group makes this compound an amphoteric compound, capable of reacting as either a weak acid or a weak base.[3] This dual reactivity is a key feature exploited in its synthetic applications.
III. Postulated Historical Synthesis: A Step-by-Step Protocol
The following protocol outlines a plausible historical synthesis for this compound, based on established reactions of the late 19th and early 20th centuries. This multi-step synthesis would likely have started from a readily available precursor like 1,3,5-trinitrobenzene.
Workflow for the Plausible Historical Synthesis of this compound
Caption: Plausible historical synthetic pathway to this compound.
Experimental Protocol:
Step 1: Synthesis of 3,5-Dinitroanisole from 1,3,5-Trinitrobenzene
-
Reaction Setup: A round-bottom flask is fitted with a reflux condenser.
-
Reagents: 1,3,5-trinitrobenzene is dissolved in methanol. A solution of sodium methoxide in methanol is prepared separately.
-
Procedure: The sodium methoxide solution is added dropwise to the stirred solution of 1,3,5-trinitrobenzene. The mixture is then heated to reflux.
-
Work-up: After cooling, the reaction mixture is poured into water, and the precipitated 3,5-dinitroanisole is collected by filtration, washed with water, and dried.
Step 2: Selective Reduction to 3-Methoxy-5-nitroaniline
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: 3,5-Dinitroanisole is dissolved in a suitable solvent such as ethanol. A solution of a reducing agent, for instance, sodium sulfide or ammonium polysulfide, is prepared.
-
Procedure: The reducing agent is added gradually to the stirred solution of 3,5-dinitroanisole at a controlled temperature. The reaction is monitored until one nitro group is selectively reduced.
-
Work-up: The reaction mixture is filtered to remove any solid byproducts. The filtrate is then concentrated, and the product, 3-methoxy-5-nitroaniline, is isolated, potentially through crystallization.
Step 3: Conversion to 1-Bromo-3-methoxy-5-nitrobenzene via Sandmeyer Reaction
-
Reaction Setup: A beaker or flask is cooled in an ice bath.
-
Reagents: 3-Methoxy-5-nitroaniline is dissolved in an acidic solution (e.g., aqueous hydrobromic acid). A cold aqueous solution of sodium nitrite is prepared. A separate solution of copper(I) bromide in hydrobromic acid is also prepared.
-
Procedure: The sodium nitrite solution is added slowly to the solution of the amine to form the diazonium salt, keeping the temperature below 5°C. This diazonium salt solution is then added to the cuprous bromide solution.
-
Work-up: The mixture is warmed to room temperature, and the product, 1-bromo-3-methoxy-5-nitrobenzene, is isolated by extraction with an organic solvent. The solvent is then removed to yield the crude product, which can be purified by distillation or crystallization.
Step 4: Hydrolysis to 3-Nitro-5-methoxyphenol
-
Reaction Setup: A round-bottom flask with a reflux condenser.
-
Reagents: 1-Bromo-3-methoxy-5-nitrobenzene and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Procedure: The reactants are heated under reflux for several hours.
-
Work-up: After cooling, the solution is acidified, and the product, 3-nitro-5-methoxyphenol, is extracted with an organic solvent.
Step 5: Reduction to this compound
-
Reaction Setup: A flask suitable for hydrogenation, such as a Parr shaker bottle or a round-bottom flask with a balloon of hydrogen.
-
Reagents: 3-Nitro-5-methoxyphenol is dissolved in a solvent like ethanol. A catalyst, such as palladium on carbon (Pd/C) or tin and hydrochloric acid, is used.
-
Procedure: The mixture is subjected to hydrogenation. If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere with stirring until the uptake of hydrogen ceases. If using a metal and acid, the metal is added portion-wise to the acidic solution of the nitro compound.
-
Work-up: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated to give this compound. For the metal/acid reduction, the reaction mixture is basified to precipitate the tin salts, which are then filtered off. The filtrate is then extracted with an organic solvent to isolate the product.
IV. Modern Synthetic Approaches and Industrial Relevance
While the historical synthesis provides a foundational understanding, modern organic synthesis offers more efficient and scalable routes to this compound. These contemporary methods often prioritize higher yields, milder reaction conditions, and improved safety profiles.
Modern Synthetic Workflow
Caption: A modern, more direct synthetic route to this compound.
This streamlined approach, starting from a commercially available precursor like 3,5-dimethoxyaniline, offers a more direct path to the target molecule.
V. Applications in Drug Discovery and Development
This compound has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. Its trifunctional nature allows for regioselective modifications, making it a versatile scaffold for building diverse molecular architectures.
One of the key applications of this compound is in the preparation of selective inhibitors of urokinase. It is also utilized in the synthesis of indole derivatives that have shown potential as inhibitors of the dengue virus.[2] Furthermore, this compound has demonstrated antitumor and antibacterial properties, inhibiting the growth of tumors and showing efficacy against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[4] It is believed to act by binding to the active site of bacterial ribosomes, thereby inhibiting protein synthesis.[4]
The broader class of aminophenols, to which this compound belongs, are of significant commercial importance as intermediates in the pharmaceutical and chemical dye industries.[3]
VI. Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
VII. Conclusion
This compound, while not a widely recognized named compound from the annals of chemical history, represents a functionally rich molecule whose synthetic accessibility has been understood through the fundamental principles of organic chemistry. From its plausible historical synthesis rooted in the chemistry of aromatic nitration and reduction to its modern applications as a key building block in medicinal chemistry, this compound serves as a testament to the enduring legacy of classical organic reactions and their continued relevance in contemporary drug discovery.
VIII. References
-
Merriam-Webster. (n.d.). Aminophenol. In Merriam-Webster.com dictionary. Retrieved December 30, 2023, from --INVALID-LINK--
-
The Brainy Insights. (2024, February). Aminophenol Market Share & Industry Statistics 2033.
-
Biosynth. (n.d.). This compound. Retrieved December 30, 2023, from --INVALID-LINK--
-
ResearchGate. (n.d.). Aminophenols. Retrieved December 30, 2023, from --INVALID-LINK--
References
A Comprehensive Technical Guide to the Health and Safety of 3-Amino-5-methoxyphenol for Research Professionals
Abstract: This guide provides a detailed examination of the health and safety considerations for 3-Amino-5-methoxyphenol (CAS No. 162155-27-3), a crucial building block for professionals in research and drug development. While comprehensive toxicological data for this specific compound is not extensively published, this document synthesizes available safety data, information from structurally analogous aminophenols, and established chemical safety principles to offer a robust framework for risk assessment and safe handling. The core philosophy of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its functional groups—an aromatic amine and a phenol—both of which warrant rigorous safety protocols.
Core Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks are associated with acute toxicity, irritation to the skin, eyes, and respiratory system.[1][2] The presence of the aminophenol moiety is the structural basis for this toxicity profile; such compounds can be readily absorbed and may cause irritation or sensitization.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 3-4 | H311/H312: Toxic/Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][4][5][6][7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4][5][9] |
Primary Routes of Exposure:
-
Inhalation: Inhaling the solid as a dust or aerosol can irritate the respiratory tract.[1][2][4][5][9]
-
Skin (Dermal) Contact: The compound is harmful upon skin contact and can cause significant irritation.[4][5] Prolonged contact should be avoided.
-
Eye Contact: Direct contact with the eyes can cause serious irritation.[4][5][6][7]
Exposure Control and Personal Protection
A multi-layered approach to exposure control is mandatory, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) protocols and hygiene practices.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is that the fume hood's negative pressure environment contains airborne particles and prevents them from entering the researcher's breathing zone.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is task-dependent. The following workflow provides a logical system for determining the appropriate level of protection.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection: Chemical splash goggles that conform to EU EN166 or ANSI Z87.1 standards are required when handling the solid or concentrated solutions.[4][10] Safety glasses with side shields may be sufficient for handling highly dilute solutions in a closed system, but goggles provide superior protection against dust and splashes.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile, are mandatory. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.[4] Disposable sleeves can provide additional protection.
-
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[11]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
-
Remove contaminated clothing immediately and wash it before reuse.[4]
Safe Handling and Storage Protocols
Step-by-Step Handling Protocol (Weighing Solid)
-
Preparation: Don the required PPE (nitrile gloves, lab coat, chemical goggles). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood.
-
Transfer: Using a spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.
-
Closure: Securely close the stock container immediately after transfer.
-
Cleanup: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol) to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid inside the fume hood.
Storage Conditions
Proper storage is critical to maintain the compound's integrity and ensure safety.
-
Container: Store in a tightly closed, properly labeled container.[4][5]
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[4]
-
Special Conditions: For long-term stability and to prevent oxidation, storage in a freezer (at or below -20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][12]
-
Incompatibilities: Store away from strong oxidizing agents.[13][14]
Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
First Aid Measures
Immediate medical attention is advised for all routes of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately.[4][15][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[4][15] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][15][16] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][15][16] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[4][16] If the person is conscious, rinse their mouth thoroughly with water.[4][16] Never give anything by mouth to an unconscious person.[4][16] Call a poison control center or doctor immediately.[4] |
Accidental Release Measures (Spills)
Caption: Decision workflow for responding to a this compound spill.
Small Spill Cleanup Protocol (Solid):
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don appropriate PPE, including respiratory protection if outside a fume hood.
-
Gently dampen the spilled solid material with 60-70% ethanol to prevent dust from becoming airborne.[13][14]
-
Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste disposal.[13][14]
-
Clean the spill area with absorbent paper dampened with ethanol, followed by a soap and water wash.[13]
-
Dispose of all cleanup materials as hazardous waste.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4][6][7][17]
-
Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[9][13]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][5][6][10][18]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions. However, aminophenols can be sensitive to air and light, leading to oxidation and discoloration over time.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[13][14]
-
Hazardous Decomposition Products: Combustion will produce hazardous gases, including carbon oxides and nitrogen oxides.[7][9]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 162155-27-3[3][12][19] |
| Molecular Formula | C₇H₉NO₂[3][12][19] |
| Molecular Weight | 139.15 g/mol [12][19] |
| Appearance | Solid[3] |
| Synonyms | 3-Amino-5-hydroxyanisole; 3-Hydroxy-5-methoxyaniline[19] |
Disposal Considerations
-
Waste Classification: This material must be disposed of as hazardous chemical waste.[4] Do not dispose of it in standard trash or down the drain.
-
Procedure: Waste disposal must be conducted in accordance with all applicable local, regional, and national regulations.[4][10] Collect waste material in a sealed, properly labeled container for pickup by a licensed chemical waste disposal company.
References
- 1. 3-Amino-5-methylphenol | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 162155-27-3 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 13. 3-AMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. 3-AMINO-6-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. benchchem.com [benchchem.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. CAS 162155-27-3 | this compound - Synblock [synblock.com]
A Researcher's Guide to the Safe Handling of 3-Amino-5-methoxyphenol
This document provides an in-depth technical overview of the material safety properties of 3-Amino-5-methoxyphenol (CAS No. 162155-27-3), tailored for professionals in research, discovery, and drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes safety data with practical, field-proven protocols and explains the scientific rationale behind each safety recommendation. Our objective is to empower laboratory personnel with the knowledge to not only follow procedures but also to understand the chemical's behavior and potential risks, thereby fostering a proactive culture of safety.
Chapter 1: Chemical Identity and Physicochemical Profile
This compound is an aromatic amine and phenol derivative utilized in complex organic synthesis.[1] Its dual functional groups—an amino group and a hydroxyl group on a methoxy-substituted benzene ring—make it a versatile building block, particularly in the development of novel pharmaceutical agents and inhibitors.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment.
| Property | Value | Source |
| CAS Number | 162155-27-3 | [2] |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| Physical Form | Solid | [2] |
| Boiling Point | 332.0 ± 22.0 °C (Predicted) | |
| Density | 1.219 ± 0.06 g/cm³ (Predicted) | |
| Synonyms | 3-Amino-5-hydroxyanisole; 3-Hydroxy-5-methoxyaniline |
Chapter 2: GHS Hazard Assessment and Synthesis
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns for researchers are its potential for harm upon ingestion, skin contact, or inhalation, and its capacity to cause significant irritation to the skin, eyes, and respiratory system.
| GHS Classification | Hazard Code | Hazard Statement |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Causality Insight: The hazard profile is characteristic of many substituted aminophenols. The amino and hydroxyl groups can be readily oxidized, potentially forming reactive intermediates within the body. This reactivity is the likely basis for its irritant properties and systemic toxicity. The "harmful" (as opposed to "fatal" or "toxic") classification suggests a moderate acute toxicity, but the risk remains significant, necessitating stringent exposure controls.
Chapter 3: Toxicological Profile and Exposure Pathways
While specific toxicological studies on this compound are not extensively published, data from analogous aminophenol compounds provide critical insights. A primary concern with aminophenols is their potential for nephrotoxicity (kidney damage).[3]
Mechanism of Toxicity (Inferred): The toxicity of related compounds like 4-aminophenol is understood to proceed via metabolic activation. The compound is likely oxidized to a reactive quinoneimine intermediate. This electrophilic species can then deplete cellular antioxidants, such as glutathione, and bind covalently to cellular macromolecules (proteins, DNA), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[3] The kidney's proximal tubules are often selectively damaged due to high metabolic activity and transport mechanisms that concentrate the toxicant.[3]
Therefore, all handling procedures must be designed to prevent systemic absorption through any route.
Caption: Potential exposure routes and target organs for this compound.
Chapter 4: Laboratory Standard Operating Procedures (SOPs)
A multi-layered approach involving risk assessment, engineering controls, and personal protective equipment (PPE) is mandatory.
Risk Assessment and Engineering Controls
Before any procedure, a formal risk assessment must be conducted. The primary engineering control for handling this solid compound is a certified chemical fume hood.[4] This prevents inhalation of airborne particulates.
Caption: Pre-experiment risk assessment workflow for handling hazardous solids.
Required Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield should be used if there is a significant risk of splashing or dust generation.
-
Skin Protection: Wear nitrile gloves and a lab coat.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]
-
Respiratory Protection: If work cannot be conducted in a fume hood, a full-face respirator with appropriate particulate filters is necessary.[2]
Step-by-Step Safe Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.
-
Weighing: Tare the balance with a weigh boat. Carefully transfer the solid from its storage container to the weigh boat using a clean spatula. Avoid any actions that could generate dust, such as tapping or dropping the material from a height.
-
Transfer: If transferring to a reaction vessel containing solvent, do so slowly and carefully to prevent splashing.
-
Post-Handling: Tightly seal the source container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol) and dispose of them as contaminated waste. Wipe down the work surface within the fume hood.
-
Glove Removal and Hand Washing: Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly with soap and water.
Storage and Stability Guidelines
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.
Chapter 5: Emergency Response and Decontamination
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[4][5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Spill Cleanup Protocol
This protocol applies to small spills (<5g) within a laboratory setting. For larger spills, evacuate the area and contact emergency services.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate and Ventilate: Ensure the spill is contained within a fume hood if possible. If not, restrict access to the area.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Absorb (Solid Spill): Do NOT dry sweep. Gently cover the spill with an absorbent material (e.g., kitty litter, sand, or a commercial spill kit powder) to avoid generating dust.[6]
-
Dampen (Optional but Recommended): For fine powders, it can be beneficial to slightly dampen the absorbent material with 60-70% ethanol to minimize dust generation during cleanup.[7]
-
Collect Waste: Carefully scoop the absorbed material using a plastic spatula or scoop and place it into a labeled, sealable hazardous waste container.[6]
-
Decontaminate Area: Wipe the spill area with a cloth dampened with soap and water.[7] Place all cleaning materials (gloves, cloths, etc.) into the hazardous waste container.
-
Dispose: Seal and label the container as "Hazardous Waste: this compound spill debris." Arrange for disposal through your institution's environmental health and safety office.[8]
Fire-Fighting Strategy
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂), may be generated by thermal decomposition.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]
Chapter 6: Disposal and Environmental Considerations
All waste containing this compound, including unused product and cleanup debris, must be treated as hazardous waste.[8] It should be placed in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.
References
- 1. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. benchchem.com [benchchem.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. 3-AMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
A Technical Guide to the Research Applications of 3-Amino-5-methoxyphenol: A Versatile Trifunctional Scaffolding Molecule
Prepared by: Gemini, Senior Application Scientist
Abstract: 3-Amino-5-methoxyphenol (CAS: 162155-27-3) is a trifunctional aromatic compound possessing amino, hydroxyl, and methoxy groups. This unique arrangement of reactive sites makes it a highly valuable, yet under-explored, building block in medicinal chemistry and synthetic organic chemistry. While direct biological activity has been suggested, its primary power lies in its utility as a versatile scaffold for constructing complex molecules with high therapeutic potential. This guide provides an in-depth analysis of its validated and prospective research applications, focusing on its documented role in the synthesis of potent dengue virus inhibitors and its potential for developing novel urokinase inhibitors and direct-acting antimicrobial or antitumor agents. Detailed, field-proven protocols are provided for both the synthesis of derivatives and the biological assays required to validate their function, empowering researchers to unlock the full potential of this compound.
Core Molecular Profile and Synthesis
This compound is a stable, solid compound at room temperature. Its three distinct functional groups—a nucleophilic amine, an acidic phenol, and a chemically stable methoxy group—offer orthogonal reactivity, allowing for sequential and site-selective modifications.
| Property | Value | Reference(s) |
| CAS Number | 162155-27-3 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline | [1] |
| Physical Form | Solid | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2] |
| Safety Hazards | H302, H312, H315, H319, H332, H335 (Harmful if swallowed/inhaled/in contact with skin; Causes skin/eye irritation; May cause respiratory irritation) | [2] |
Rationale for a Proposed Synthetic Pathway
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A logical and efficient pathway begins with the selective mono-methylation of 1,3-dihydroxybenzene (resorcinol), followed by regioselective nitration and subsequent reduction. This multi-step synthesis is a classic demonstration of controlling regiochemistry in substituted aromatic rings.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a synthesized procedure based on established organic chemistry principles for each reaction type.[3][4]
Step 1: Synthesis of 3-Methoxyphenol from Resorcinol
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve resorcinol (1.0 mol) in an appropriate solvent.
-
Add a base (e.g., 1.25 mol of 10% NaOH) while stirring vigorously.
-
Cool the mixture and add dimethyl sulfate (1.0 mol) dropwise, ensuring the temperature remains below 40°C.
-
After addition is complete, heat the mixture (e.g., on a water bath for 30 min) to complete the reaction and quench any remaining dimethyl sulfate.
-
Cool the reaction, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine organic phases, wash with dilute sodium carbonate and then water, dry over anhydrous sodium sulfate, and purify by vacuum distillation to yield 3-methoxyphenol.
Step 2: Synthesis of 3-Methoxy-5-nitrophenol
-
Cool a mixture of concentrated sulfuric acid and nitric acid.
-
Slowly add 3-methoxyphenol (from Step 1) to the cooled acid mixture with constant stirring, maintaining a low temperature (0-5°C) to control the exothermic reaction and prevent over-nitration.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC indicates completion.
-
Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 3-methoxy-5-nitrophenol.
Step 3: Synthesis of this compound
-
Dissolve 3-methoxy-5-nitrophenol (from Step 2) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until hydrogen uptake ceases.
-
If using Fe/HCl, heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Upon reaction completion, filter off the catalyst (if using Pd/C) or neutralize and filter the iron salts.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure this compound.
Core Application I (Validated): Synthesis of Pan-Serotype Dengue Virus Inhibitors
A critical and documented application of this compound is its use as a key intermediate in the synthesis of potent indoline-based dengue virus (DENV) replication inhibitors.[5][6][7] Research by Janssen Pharmaceutica led to the discovery of compounds like JNJ-A07, which block the crucial interaction between the viral non-structural proteins NS3 and NS4B, a novel mechanism for pan-serotype DENV inhibition.[8]
The synthesis leverages the phenolic hydroxyl group of this compound for O-alkylation, installing a side chain that is essential for the final molecule's architecture and activity.
Caption: Validated synthetic use of this compound in DENV inhibitors.
Experimental Protocol: Synthesis of Intermediate tert-butyl 4-(3-amino-5-methoxyphenoxy)butanoate
This protocol is adapted directly from published patent literature, demonstrating a field-proven application.[7]
Materials:
-
This compound (1.0 eq, e.g., 26.4 g, 0.19 mol)
-
tert-butyl 4-bromobutanoate (1.0 eq, e.g., 42.3 g, 0.19 mol)
-
Caesium carbonate (Cs₂CO₃) (2.0 eq, e.g., 123.6 g, 0.379 mol)
-
N,N-Dimethylformamide (DMF) (e.g., 600 mL)
-
Mechanical stirrer, heating mantle, and standard glassware.
Procedure:
-
To a mechanically stirred solution of tert-butyl 4-bromobutanoate in DMF, add a solid mixture of this compound and caesium carbonate in portions.
-
Heat the reaction mixture to 60°C and stir for approximately 65 hours, or until reaction completion is confirmed by a suitable method (e.g., LC-MS or TLC).
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude material via silica gel chromatography to yield the desired intermediate product.
Causality: The choice of Cs₂CO₃ as the base is critical; it is a strong yet relatively soft base, ideal for deprotonating the phenol without causing unwanted side reactions with the amine. DMF is used as a polar aprotic solvent to facilitate this Sₙ2 reaction.
Validation Protocol: DENV NS2B-NS3 Protease FRET Assay
To test novel inhibitors derived from this compound, a fluorescence resonance energy transfer (FRET) assay is the gold standard for measuring the activity of the DENV protease.
Principle: A peptide substrate containing a DENV protease cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the NS2B-NS3 protease, the fluorophore is released from the quencher's proximity, resulting in a quantifiable increase in fluorescence.
Materials:
-
FRET peptide substrate (e.g., Dansyl-GRR-pNA).
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100.
-
Test compounds (dissolved in DMSO).
-
384-well black assay plates.
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~500 nm).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations with a constant DMSO percentage (e.g., <1%).
-
In a 384-well plate, add 5 µL of the diluted test compound solution to each well. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add 10 µL of recombinant DENV NS2B-NS3 protease solution (final concentration ~100 nM) to the wells containing test compounds and positive controls. Add 10 µL of Assay Buffer to the negative control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FRET peptide substrate (final concentration ~10 µM) to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Core Application II (Prospective): Urokinase Plasminogen Activator (uPA) Inhibitors
The urokinase plasminogen activator (uPA) system is a key driver of cancer cell invasion and metastasis.[12][13] Inhibition of the uPA enzyme is a validated therapeutic strategy. Chemical suppliers suggest this compound as a useful starting material for selective 2-naphthamidine inhibitors of urokinase.[14][15] While a direct published synthesis using this specific starting material was not identified in peer-reviewed literature, its structure is highly amenable to the construction of such inhibitors. The amino group can serve as an anchor point for building amidine-like functionalities, a common feature in uPA inhibitors.
Caption: Simplified uPA signaling pathway in cancer metastasis.
Proposed Research Workflow: Screening for uPA Inhibitory Activity
Given the structural features of this compound, a logical research program would involve synthesizing a small library of derivatives and screening them for uPA inhibition. The primary amine can be derivatized via acylation, reductive amination, or used as a handle for building heterocyclic systems. The phenol can be alkylated or used in ether linkages.
Validation Protocol: Chromogenic uPA Activity Assay
This robust assay is ideal for primary screening of potential uPA inhibitors.
Principle: Urokinase cleaves a specific chromogenic substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA), releasing para-nitroaniline (pNA). The rate of pNA release is measured by the increase in absorbance at 405 nm and is directly proportional to uPA activity.[16][17]
Materials:
-
Human urokinase (high molecular weight).
-
Chromogenic substrate S-2444.
-
Assay Buffer: 0.05 M Tris-HCl, pH 8.8.
-
Test compounds (dissolved in DMSO).
-
96-well microplates.
-
Microplate reader capable of reading absorbance at 405 nm.
Procedure:
-
Prepare serial dilutions of test compounds in Assay Buffer (final DMSO concentration ≤ 1%).
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the test compound dilution or buffer (for control wells).
-
Add 25 µL of a pre-diluted human urokinase solution (e.g., final concentration of 10 Ploug units/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of pre-warmed chromogenic substrate S-2444 solution (final concentration ~0.3 mM).
-
Immediately place the plate in the reader and measure the absorbance at 405 nm kinetically (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the reaction rate (ΔA/min) for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Core Application III (Prospective): Direct Antimicrobial and Antitumor Agent
Some commercial suppliers have claimed that this compound possesses intrinsic antitumor properties and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), possibly via inhibition of ribosomal protein synthesis.[18] While these claims are powerful, they are not yet substantiated in peer-reviewed literature and represent a significant opportunity for foundational research. The methoxyphenol moiety is present in many natural antimicrobial compounds, lending plausibility to this hypothesis.
Validation Protocol: Minimum Inhibitory Concentration (MIC) Assay against MRSA
The first step in validating the antibacterial claim is to determine the MIC, the lowest concentration of a compound that prevents visible bacterial growth.
Principle: A standardized inoculum of MRSA is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity to determine the MIC.[13][19][20]
Materials:
-
MRSA strain (e.g., ATCC BAA-2312).
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
This compound.
-
Positive control antibiotic (e.g., Vancomycin).
-
Sterile 96-well microplates.
-
Spectrophotometer (for inoculum standardization).
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of the compound stock across a 96-well plate using MHB, resulting in a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Prepare an MRSA inoculum by suspending colonies from an overnight agar plate in MHB. Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum 1:150 in MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.
-
Inoculate each well of the assay plate with 50 µL of the final bacterial suspension, bringing the total volume to 100 µL and achieving a final inoculum of ~5 x 10⁵ CFU/mL.
-
Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Seal the plate and incubate at 35°C for 18-24 hours.
-
After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity (no bacterial growth).
Conclusion
This compound is more than a simple chemical reagent; it is a strategic starting material for addressing complex therapeutic challenges. Its validated role in the synthesis of next-generation dengue virus inhibitors provides a compelling, evidence-based reason for its inclusion in medicinal chemistry programs. Furthermore, the strong scientific rationale for its potential in developing urokinase inhibitors and the tantalizing, albeit unconfirmed, claims of its direct bioactivity present fertile ground for novel research. The protocols and workflows detailed in this guide offer a practical roadmap for scientists to not only replicate and expand upon existing work but also to rigorously investigate the untapped potential of this versatile molecule.
References
- 1. CAS 162155-27-3 | this compound - Synblock [synblock.com]
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- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. data.epo.org [data.epo.org]
- 7. US20200299235A1 - Substituted indoline derivatives as dengue viral replication inhibitors - Google Patents [patents.google.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Dengue virus serotype 2 NS2B-NS3 protease fusion construct small scale expression and purification for Creo... [protocols.io]
- 10. Dengue virus serotype 2 NS2B-NS3 protease fusion construct small scale expression and purification protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. clsjournal.ascls.org [clsjournal.ascls.org]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 15. 3-氨基-5-甲氧基苯酚 , this compound , 162155-27-3 [leyan.com]
- 16. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 17. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]
- 18. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Derivatives from 3-Amino-5-methoxyphenol
Foreword: The Synthetic Versatility of a Multifunctional Scaffold
3-Amino-5-methoxyphenol is a highly functionalized aromatic building block possessing three distinct, synthetically active sites: a nucleophilic primary amine, an acidic phenolic hydroxyl group, and an activated aromatic ring. The interplay of the electronic properties of these groups—the strong ortho-, para-directing and activating nature of the amino and hydroxyl moieties, and the moderate activation by the methoxy group—renders this molecule a versatile scaffold for the synthesis of a diverse array of complex derivatives. This guide provides an in-depth exploration of the key transformations of this compound, offering both the theoretical underpinnings and field-proven protocols for its derivatization. The methodologies detailed herein are designed for researchers in medicinal chemistry, drug development, and materials science, providing a robust framework for creating novel compounds for various applications, including the development of enzyme inhibitors and advanced dyestuffs.[1][2]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the substrate's intrinsic properties is paramount for predictable and successful synthesis.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 162155-27-3 | [1][3][4] |
| Molecular Formula | C₇H₉NO₂ | [1][3][4] |
| Molecular Weight | 139.15 g/mol | [1][3][4] |
| Physical Form | Solid | [4] |
| IUPAC Name | This compound | [4] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |
Reactivity Insights: The synthetic utility of this compound is governed by the selective reactivity of its functional groups.
-
Amino Group (-NH₂): A potent nucleophile and a moderately strong base. It is the primary site for acylation under neutral or slightly basic conditions to form amides.
-
Hydroxyl Group (-OH): A weaker nucleophile than the amine but becomes strongly nucleophilic upon deprotonation (phenoxide formation) in the presence of a base. It is the target for O-alkylation and O-acylation. Chemoselective acylation of the hydroxyl group can be achieved under acidic conditions, where the more basic amino group is protonated and thus deactivated as a nucleophile.[5]
-
Aromatic Ring: The benzene ring is highly activated towards electrophilic aromatic substitution due to the cumulative electron-donating effects of the -NH₂, -OH, and -OCH₃ groups. Electrophilic attack is directed to the positions ortho and para to the powerful -NH₂ and -OH activators (positions 2, 4, and 6). This high reactivity necessitates mild reaction conditions to avoid polysubstitution and oxidative side reactions.[6]
Caption: Key synthetic pathways for derivatizing this compound.
Core Synthetic Protocols: A Practical Guide
The following sections provide detailed, self-validating protocols for the most common and impactful transformations of this compound.
Selective N-Acylation for Amide Synthesis
Causality: The selective acylation of the amino group is fundamental for introducing diverse side chains, modulating solubility, and creating precursors for further cyclization reactions. This protocol utilizes standard conditions where the amine's superior nucleophilicity compared to the hydroxyl group drives the reaction's selectivity.
Protocol 1: Synthesis of N-(5-hydroxy-3-methoxyphenyl)acetamide
-
Reagent Preparation:
-
Dissolve this compound (1.39 g, 10 mmol) in 30 mL of dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) to the solution. This base acts as an acid scavenger for the HCl generated during the reaction.
-
-
Acylation Reaction:
-
Cool the flask to 0°C in an ice bath.
-
Slowly add acetyl chloride (0.78 mL, 11 mmol, 1.1 eq) dropwise to the stirred solution over 10 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The product will have a different Rf value than the starting amine.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl (to remove excess triethylamine), 20 mL of saturated sodium bicarbonate solution (to remove unreacted acetyl chloride), and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography or recrystallization (e.g., from ethyl acetate/hexanes) to obtain the pure N-(5-hydroxy-3-methoxyphenyl)acetamide.
-
O-Alkylation via Williamson Ether Synthesis
Causality: This protocol targets the phenolic hydroxyl group to form ether linkages, a common strategy in medicinal chemistry to enhance metabolic stability and modify lipophilicity. The use of a moderate base like potassium carbonate is crucial; it is strong enough to deprotonate the acidic phenol (pKa ~10) but not the much less acidic N-H bonds of the amine, ensuring high chemoselectivity for O-alkylation.
Protocol 2: Synthesis of 3-Amino-5-isopropoxyphenol
-
Reagent Preparation:
-
Combine this compound (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq) in 40 mL of acetone or N,N-dimethylformamide (DMF) in a round-bottom flask. The base deprotonates the phenolic hydroxyl, creating the nucleophilic phenoxide.
-
-
Alkylation Reaction:
-
Add 2-iodopropane (1.1 mL, 11 mmol, 1.1 eq) to the suspension.
-
Heat the mixture to reflux (for acetone, ~56°C) or 60°C (for DMF) and maintain for 6-12 hours, with stirring.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If DMF was used, partition the residue between ethyl acetate and water. Wash the organic layer thoroughly with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash column chromatography on silica gel.
-
Diazotization and Azo Coupling for Dye Synthesis
Causality: This two-stage process transforms the primary amine into a versatile diazonium salt, a weak electrophile. This intermediate is immediately reacted with an electron-rich coupling partner to form a highly conjugated azo compound, the basis of many vibrant dyes.[2] The entire sequence must be conducted at low temperatures (0-5°C) because aromatic diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield.[7][8]
Caption: Experimental workflow for the synthesis of azo dyes.
Protocol 3: Synthesis of an Azo Dye using this compound and Phenol
-
Preparation of the Diazonium Salt Solution (Part A):
-
In a 100 mL beaker, suspend this compound (1.39 g, 10 mmol) in a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of water. Stir until a fine slurry or solution is formed.
-
Cool the mixture to 0-5°C in an ice-salt bath. Maintain this temperature throughout the diazotization.
-
In a separate flask, dissolve sodium nitrite (0.76 g, 11 mmol, 1.1 eq) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 15 minutes, ensuring the temperature does not rise above 5°C.[7][9]
-
Stir the resulting solution for an additional 20 minutes at 0-5°C. The solution should be clear. Perform a starch-iodide paper test to confirm a slight excess of nitrous acid (a positive test turns the paper blue-black). If negative, add a small amount more of the nitrite solution.
-
-
Preparation of the Coupling Solution (Part B):
-
In a 250 mL beaker, dissolve phenol (0.94 g, 10 mmol) in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
-
Azo Coupling Reaction:
-
While maintaining vigorous stirring and low temperature, slowly add the cold diazonium salt solution (Part A) to the cold phenol solution (Part B).
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a desiccator or a low-temperature oven. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
-
Applications in Drug Discovery and Materials Science
Derivatives of this compound are valuable intermediates in several advanced applications.
-
Enzyme Inhibitors: The scaffold can be elaborated to create potent and selective inhibitors. For instance, it is a documented precursor in the synthesis of 2-naphthamidine inhibitors targeting urokinase, a serine protease implicated in cancer metastasis.[1] It has also been used to prepare indole derivatives that act as inhibitors of the dengue virus.[1]
-
Bio-isosteric Replacement: The introduction of fluorine-containing moieties, such as a trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) group, onto derivatives of this compound can be a powerful strategy in drug design. These groups can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[10][11]
-
Advanced Dyestuffs: As demonstrated in Protocol 3, the molecule is an excellent diazo component for creating azo dyes. The methoxy and hydroxyl substituents can be used to tune the final color and improve properties like lightfastness and fiber affinity.[2]
References
- 1. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 2. scialert.net [scialert.net]
- 3. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 4. This compound | 162155-27-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. orientjchem.org [orientjchem.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of N-Acylated Aminophenols
An Application Note and Detailed Protocol for the N-Acylation of 3-Amino-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
The N-acylation of aminophenols is a cornerstone reaction in synthetic organic chemistry, providing a robust pathway to a diverse array of amide-containing molecules. The substrate, this compound, is a valuable building block, and its N-acylated derivatives are of significant interest in medicinal chemistry and materials science. These derivatives serve as key intermediates in the synthesis of bioactive compounds, including selective enzyme inhibitors. For instance, derivatives of this compound have been utilized in the preparation of selective inhibitors for urokinase and as potential inhibitors for the dengue virus, highlighting their therapeutic potential.[1]
This guide provides a comprehensive overview of the N-acylation of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and strategies for optimization and troubleshooting. The protocols described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.
Reaction Mechanism and Chemoselectivity
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The molecule possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). However, the amino group is significantly more nucleophilic than the hydroxyl group. This difference in reactivity allows for a high degree of chemoselectivity, favoring the formation of an N-acyl bond over an O-acyl bond, particularly under controlled reaction conditions.
The most common acylating agents are acyl chlorides and acid anhydrides.[2] Both are highly reactive electrophiles that readily react with the nucleophilic amine.
-
With Acyl Chlorides: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the amide and hydrogen chloride (HCl).[3]
-
With Acid Anhydrides: The mechanism is similar, but the leaving group is a carboxylate anion instead of a chloride ion. The byproduct is a carboxylic acid.[4]
In both cases, a base (e.g., pyridine, triethylamine) is typically added to the reaction mixture. Its primary role is to neutralize the acidic byproduct (HCl or carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
Caption: General Mechanism of N-Acylation.
Detailed Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol details the N-acetylation of this compound to produce N-(3-hydroxy-5-methoxyphenyl)acetamide, a reaction analogous to the well-established synthesis of paracetamol from p-aminophenol.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich, etc. | CAS: 162155-27-3, MW: 139.15 g/mol |
| Acetic Anhydride | Reagent Grade | Standard Supplier | Corrosive, handle in fume hood. |
| Pyridine | Anhydrous | Standard Supplier | Use as a base and solvent. Handle in fume hood. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Standard Supplier | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Standard Supplier | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying organic layer. |
| Ethyl Acetate | Reagent Grade | Standard Supplier | For chromatography/recrystallization. |
| Hexanes | Reagent Grade | Standard Supplier | For chromatography/recrystallization. |
| Round-bottom flask, Magnetic stirrer, Stir bar | - | - | - |
| Ice bath, Separatory funnel, Rotary evaporator | - | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.39 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.[5]
-
Base Addition: To the stirred solution, slowly add pyridine (1.2 eq, 0.96 mL, 12 mmol).
-
Acylating Agent Addition: Add acetic anhydride (1.1 eq, 1.04 mL, 11 mmol) dropwise to the reaction mixture over 10-15 minutes. Ensure the internal temperature remains below 5 °C during the addition.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.[8]
-
Quenching and Work-up:
-
Once the reaction is complete, carefully quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine and any unreacted amine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove acetic acid, and finally with brine (1 x 20 mL).[5]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure N-(3-hydroxy-5-methoxyphenyl)acetamide.[9][10]
Caption: Step-by-step experimental workflow for N-acylation.
Optimization and Troubleshooting
Systematic optimization of reaction parameters is key to achieving high yield and purity. Below is a guide to common issues and optimization strategies.[5]
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive acylating agent (hydrolyzed).2. Insufficient reaction time.3. Starting amine protonated (insufficient base). | 1. Use a fresh bottle of acyl chloride/anhydride.2. Increase reaction time and continue monitoring by TLC.3. Ensure at least 1.1-1.2 equivalents of base are used. |
| Formation of Byproducts | 1. Di-acylation (both N- and O-acylation).2. Reaction temperature too high.3. Excess acylating agent. | 1. Use milder conditions or a less reactive acylating agent. Add the acylating agent slowly at 0 °C.2. Maintain a low temperature (0 °C) during addition and initial reaction phase.3. Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the acylating agent. |
| Difficult Purification | 1. Unreacted starting amine present.2. Product co-elutes with impurities. | 1. During work-up, perform a thorough wash with dilute acid (e.g., 1M HCl) to remove the basic starting material as its water-soluble salt.2. Adjust the solvent system for chromatography or attempt recrystallization with different solvent pairs. |
Conclusion
The N-acylation of this compound is a versatile and efficient reaction for synthesizing valuable amide intermediates. By understanding the underlying mechanism and carefully controlling reaction parameters such as temperature, stoichiometry, and choice of reagents, researchers can achieve high yields of the desired N-acylated product. The protocol and troubleshooting guide provided serve as a robust starting point for scientists in both academic and industrial settings, facilitating the development of novel compounds for drug discovery and other applications.
References
- 1. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 2. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 3. youtube.com [youtube.com]
- 4. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. phlox.or.id [phlox.or.id]
- 7. Paracetamol - Wikipedia [en.wikipedia.org]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 10. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
Application Notes and Protocols for the Etherification of 3-Amino-5-methoxyphenol
Introduction
The etherification of 3-Amino-5-methoxyphenol is a critical transformation in the synthesis of a variety of compounds with significant applications in the pharmaceutical and materials science sectors. The resulting 3-alkoxy-5-aminophenol scaffold is a key structural motif in numerous biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions and detailed protocols for the successful and selective O-alkylation of this compound.
A primary challenge in the etherification of aminophenols is the competition between O-alkylation and N-alkylation of the ambident nucleophile. Direct alkylation often leads to a mixture of products, necessitating tedious purification steps. To address this, a strategic approach involving the protection of the more nucleophilic amino group is paramount for achieving high selectivity for the desired O-alkylated product. This guide will explore two robust and widely applicable methods for the etherification of this compound: the Williamson Ether Synthesis and the Mitsunobu Reaction, with a strong emphasis on the use of protecting groups to ensure regioselectivity.
Mechanistic Considerations and Strategic Approach
The hydroxyl group of a phenol is generally less nucleophilic than the amino group of an aniline. Therefore, to achieve selective etherification at the phenolic oxygen, the amino group must be temporarily deactivated. This is typically accomplished by converting the amine into a less nucleophilic functional group, such as an imine or a carbamate.
N-Protection Strategies
Several protecting groups can be employed for the amino functionality. The choice of protecting group depends on the stability towards the etherification conditions and the ease of removal post-reaction. Common protecting groups for anilines include:
-
Imines (Schiff Bases): Formation of an imine with an aldehyde, such as benzaldehyde, is a straightforward method to protect the amino group. The resulting imine is stable under the basic conditions of the Williamson ether synthesis and can be readily hydrolyzed under acidic conditions to regenerate the amine.[1]
-
Carbamates: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are widely used for amine protection. They are generally stable to a range of reaction conditions and can be removed selectively.
This guide will focus on the imine protection strategy due to its simplicity and efficiency in the context of Williamson ether synthesis.
Experimental Protocols
Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis with N-Protection
This protocol is a two-step process involving the protection of the amino group as a benzaldehyde imine, followed by the Williamson ether synthesis, and concluding with deprotection.
Workflow Diagram:
Caption: Workflow for selective O-alkylation of this compound.
Part 1: N-Protection (Schiff Base Formation)
Materials:
-
This compound
-
Benzaldehyde
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 5-10 mL per gram of aminophenol).
-
Add benzaldehyde (1.0-1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure. The resulting crude N-(phenylmethylene)-3-amino-5-methoxyphenol can often be used in the next step without further purification. If necessary, the product can be recrystallized from ethanol.
Part 2: O-Alkylation (Williamson Ether Synthesis)
Materials:
-
N-(phenylmethylene)-3-amino-5-methoxyphenol (from Part 1)
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask containing the crude N-(phenylmethylene)-3-amino-5-methoxyphenol, add acetone or DMF (approximately 10-20 mL per gram of imine).
-
Add anhydrous potassium carbonate to the mixture.
-
Add the alkyl halide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 4-24 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(phenylmethylene)-3-alkoxy-5-aminophenol.
Part 3: Deprotection (Hydrolysis of the Imine)
Materials:
-
Crude N-(phenylmethylene)-3-alkoxy-5-aminophenol (from Part 2)
-
Aqueous Hydrochloric Acid (HCl) (e.g., 1 M or 2 M)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane
Procedure:
-
Dissolve the crude product from Part 2 in a suitable organic solvent like dichloromethane.
-
Add aqueous HCl and stir the mixture vigorously at room temperature for 1-3 hours. Monitor the hydrolysis by TLC.
-
Separate the aqueous layer and neutralize it with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-alkoxy-5-aminophenol.
-
Purify the product by column chromatography on silica gel if necessary.
Data Summary Table for Williamson Ether Synthesis:
| Parameter | Condition | Rationale |
| N-Protection | ||
| Protecting Agent | Benzaldehyde | Forms a stable imine under basic conditions, easily removed with acid.[1] |
| Solvent | Methanol | Good solvent for both reactants, allows for easy removal. |
| Temperature | Room Temperature | Reaction is typically efficient at ambient temperature. |
| O-Alkylation | ||
| Base | K₂CO₃ | Mild base, effective for deprotonating the phenol. |
| Solvent | Acetone or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions.[2] |
| Alkylating Agent | Primary Alkyl Halide | Sₙ2 reaction is most efficient with primary halides.[3][4] |
| Temperature | Reflux (Acetone) or 60-80 °C (DMF) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Deprotection | ||
| Reagent | Aqueous HCl | Effective for the hydrolysis of the imine. |
| Temperature | Room Temperature | Hydrolysis is typically rapid at room temperature. |
Protocol 2: O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is an alternative for the etherification of phenols under milder, neutral conditions, which can be advantageous for sensitive substrates.[5][6] In the context of this compound, N-protection is still recommended to avoid side reactions with the amino group.
Workflow Diagram:
Caption: Workflow for Mitsunobu etherification of N-protected this compound.
Part 1: N-Protection (e.g., Boc Protection)
A detailed protocol for N-Boc protection is beyond the scope of this document but is a standard procedure in organic synthesis.
Part 2: Mitsunobu Reaction
Materials:
-
N-Protected this compound (e.g., N-Boc-3-amino-5-methoxyphenol) (1.0 eq)
-
Alcohol (the source of the alkoxy group) (1.1-1.5 eq)
-
Triphenylphosphine (PPh₃) (1.1-1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the N-protected this compound, the alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Part 3: Deprotection
The deprotection method will depend on the N-protecting group used. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane is a standard procedure.
Data Summary Table for Mitsunobu Reaction:
| Parameter | Condition | Rationale |
| Reactants | ||
| Phosphine | Triphenylphosphine (PPh₃) | Acts as the reducing agent in the redox couple.[7] |
| Azodicarboxylate | DEAD or DIAD | Acts as the oxidizing agent in the redox couple.[5] |
| Solvent | Anhydrous THF | Common aprotic solvent for Mitsunobu reactions. |
| Temperature | 0 °C to Room Temperature | Mild conditions that are well-tolerated by many functional groups. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction (Williamson Synthesis): If the reaction stalls, consider using a stronger base such as sodium hydride (NaH) in an anhydrous solvent like DMF or THF. However, exercise caution as NaH is highly reactive. Ensure the alkyl halide is reactive (iodides > bromides > chlorides).
-
Low Yield (Mitsunobu Reaction): The pKa of the phenolic proton is critical. While generally suitable, if yields are low, ensure all reagents are anhydrous, as water will consume the Mitsunobu reagents. The order of addition can also be important; adding the azodicarboxylate last is standard.[8]
-
Purification Challenges: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes be difficult to remove. Chromatography is often necessary. For the Williamson synthesis, ensuring complete removal of the base and salts through aqueous workup is crucial before chromatography.
-
N-Alkylation as a Side Product: If N-alkylation is observed despite protection, it may indicate that the protecting group is not robust enough or is being partially cleaved under the reaction conditions. Re-evaluate the choice of protecting group and the reaction conditions (e.g., use a milder base in the Williamson synthesis).
Conclusion
The selective etherification of this compound is readily achievable through careful selection of the synthetic strategy. For a robust and scalable process, the Williamson ether synthesis, preceded by the protection of the amino group as a Schiff base, is a highly effective method. For substrates that are sensitive to basic conditions or require milder reaction temperatures, the Mitsunobu reaction offers a powerful alternative, provided that an appropriate N-protecting group is in place. By following the detailed protocols and considering the insights provided in these application notes, researchers can confidently and efficiently synthesize 3-alkoxy-5-aminophenol derivatives for their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-5-methoxyphenol as a building block in organic synthesis
Application Note
3-Amino-5-methoxyphenol: A Versatile Building Block for Advanced Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. This compound is a multifunctional aromatic compound that has emerged as a highly valuable and versatile building block. Its structure is characterized by a phenyl ring substituted with three key functional groups: an amine (-NH₂), a hydroxyl (-OH), and a methoxy (-OCH₃). This unique arrangement of electron-donating groups at the 1, 3, and 5 positions imparts a high degree of nucleophilicity to the aromatic ring and offers multiple reactive handles for sequential, regioselective transformations. This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for leveraging this compound in the synthesis of complex heterocyclic systems and other high-value molecules.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are the foundation of successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 162155-27-3 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][3] |
| Molecular Weight | 139.15 g/mol | [1][4] |
| Appearance | Solid | |
| IUPAC Name | This compound | |
| Synonyms | 3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline | [4] |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Safety and Handling Precautions:
This compound is a chemical that requires careful handling in a laboratory setting.[5]
-
Hazard Statements: Harmful if swallowed or inhaled. Toxic in contact with skin. Causes skin irritation and serious eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]
-
Handling: Avoid breathing dust, vapor, or mist.[7] Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person to fresh air.[7] If swallowed, call a poison center or doctor.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Always consult the full Safety Data Sheet (SDS) from your supplier before use.[5][7]
Reactivity Profile: A Trifecta of Functionality
The synthetic utility of this compound stems from the interplay of its three functional groups. The amino, hydroxyl, and methoxy groups are all strong activating, ortho-, para-directing groups. Their meta-relationship to each other creates a unique electronic environment.
-
Aromatic Nucleophilicity: The synergistic electron-donating effect of these three groups makes the aromatic ring exceptionally electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). The positions ortho to the amine and hydroxyl groups (C2, C4, C6) are significantly activated.
-
Amine Group Reactivity: The primary amine is a potent nucleophile and a base. It readily participates in reactions such as acylation, alkylation, diazotization, and, critically, imine formation with aldehydes and ketones.
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a powerful nucleophile for O-alkylation (e.g., Williamson ether synthesis) and O-acylation. It also further activates the ring for EAS.
This combination of reactive sites allows for the molecule to be used as a linchpin in convergent syntheses or as a starting point for building molecular complexity through sequential, regioselective modifications.
Caption: Key reactive sites of this compound.
Application Spotlight: The Pictet-Spengler Reaction
A cornerstone application of molecules with a β-arylethylamine motif is the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines and their structural analogs, such as β-carbolines.[8][9] While this compound is not a β-arylethylamine itself, its derivatives are excellent substrates for this transformation. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[10]
Mechanism Insight:
The driving force of the reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[8][11] The electron-rich aromatic ring of the this compound derivative then acts as the nucleophile, attacking the iminium ion to forge the new heterocyclic ring.[11] The high electron density of the phenol ring facilitates this cyclization under mild conditions, often leading to high yields.[8]
Caption: General workflow of the Pictet-Spengler reaction.
Protocol: Synthesis of a Dihydroxylated Tetrahydroisoquinoline Derivative
This protocol describes a representative synthesis of a tetrahydroisoquinoline scaffold, a core structure in many alkaloids and pharmacologically active compounds.[10] The procedure involves an initial N-alkylation of this compound to form the requisite β-arylethylamine intermediate, followed by a classic Pictet-Spengler cyclization.
Part A: Synthesis of the β-Arylethylamine Precursor
This step is a representative N-alkylation to create the necessary precursor for the Pictet-Spengler reaction.
| Reagent | MW ( g/mol ) | Amount | Moles |
| This compound | 139.15 | 1.39 g | 10 mmol |
| 2-Bromoacetaldehyde diethyl acetal | 197.07 | 2.17 g | 11 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol |
| Acetonitrile (MeCN) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound, potassium carbonate, and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromoacetaldehyde diethyl acetal dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter the solid K₂CO₃ and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude N-alkylated intermediate. This product is often used directly in the next step without further purification.
Part B: Pictet-Spengler Cyclization
| Reagent | MW ( g/mol ) | Amount | Moles |
| Crude Precursor from Part A | ~255.32 | ~10 mmol | 1.0 eq |
| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | - |
| Dichloromethane (DCM) | - | 40 mL | - |
Procedure:
-
Dissolve the crude intermediate from Part A in dichloromethane in a 100 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution. The TFA serves both as the solvent and the acid catalyst for deprotection of the acetal and subsequent cyclization.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO₃) at 0°C until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired tetrahydroisoquinoline derivative.
Further Synthetic Applications
The utility of this compound extends beyond the Pictet-Spengler reaction. It is a valuable precursor for a range of other molecular classes.
-
Heterocycle Synthesis: The vicinal amino and hydroxyl functionalities, after suitable modification, can be used to construct various fused heterocyclic systems like benzoxazoles or benzimidazoles. It has been identified as a useful starting material for preparing substituted isoxazoles.[12]
-
Pharmaceutical Intermediates: The scaffold is present in molecules developed as inhibitors for enzymes like urokinase and as potential antiviral agents against the dengue virus.[2] Its structure allows for the introduction of diverse pharmacophores to modulate biological activity.
-
Functional Dyes and Materials: The electron-rich nature of the ring makes it a candidate for incorporation into conjugated systems for applications in dyes and organic electronic materials.
Conclusion
This compound is a powerful and cost-effective building block for organic synthesis. The strategic placement of its amino, hydroxyl, and methoxy groups provides a platform for constructing complex molecular architectures with a high degree of control. Its application in classic name reactions like the Pictet-Spengler cyclization, as well as its potential in the synthesis of diverse heterocyclic systems, underscores its importance for researchers in drug discovery, natural product synthesis, and materials science. The protocols and insights provided herein serve as a guide for unlocking the full synthetic potential of this versatile intermediate.
References
- 1. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 2. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 3. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 5. fishersci.com [fishersci.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. name-reaction.com [name-reaction.com]
- 11. via.library.depaul.edu [via.library.depaul.edu]
- 12. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Purity and Degradation Products of 3-Amino-5-methoxyphenol
Abstract
This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Amino-5-methoxyphenol purity and its potential degradation products. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The described method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control and stability studies in research and drug development settings.[2][3][4]
Introduction: The Analytical Imperative
This compound (CAS: 162155-27-3, Formula: C₇H₉NO₂, MW: 139.15 g/mol ) is an aromatic amine derivative used in the synthesis of novel compounds, including potential inhibitors for various biological targets.[1][5][6][7] The presence of impurities, arising from either the manufacturing process or degradation, can significantly impact the efficacy and safety profile of the final drug product. Therefore, a reliable and validated analytical method is paramount for accurately assessing the purity of this starting material.
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[2] This note details a stability-indicating RP-HPLC method, which is specifically designed to separate the main compound from any potential degradation products formed under various stress conditions. Such a method is essential for understanding the intrinsic stability of the molecule and for developing appropriate storage and handling protocols.[8][9][10]
Principle of the Method: Chromatographic Rationale
The method leverages reversed-phase chromatography, the most common mode of separation in HPLC for pharmaceutical analysis.[11][12][13]
-
Stationary Phase: A C18 (octadecylsilane) column is selected. The non-polar C18 chains provide a hydrophobic surface that interacts with the aromatic ring of this compound. This interaction is the primary mechanism of retention.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (acetonitrile) is employed.
-
The Buffer: The amino group on the analyte is basic. Maintaining a controlled pH with a buffer ensures a consistent ionization state of the molecule, leading to reproducible retention times and sharp peak shapes.
-
The Organic Modifier: Acetonitrile is a strong, polar organic solvent. Increasing its concentration in the mobile phase decreases the polarity of the eluent, which in turn reduces the analyte's retention time by disrupting its hydrophobic interaction with the stationary phase. A gradient elution is chosen to ensure that both polar and non-polar impurities are effectively eluted and resolved within a reasonable runtime.
-
-
Detection: A Photodiode Array (PDA) or a variable wavelength UV detector is used. Aromatic compounds like this compound exhibit strong UV absorbance, allowing for sensitive detection. A PDA detector offers the added advantage of providing spectral data, which is invaluable for assessing peak purity and identifying unknown impurities.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (Purity >99%)
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Methanol (80:20 v/v) |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.
Method Validation: A Self-Validating System
The analytical method was validated according to ICH Q2(R1)/Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][14] The validation process ensures the method is specific, linear, accurate, precise, and robust.
Figure 1: Logical relationship of validation parameters as per ICH guidelines.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are a cornerstone of developing a stability-indicating method.[2][8][9][15] The sample was subjected to various stress conditions to induce degradation, with a target of 10-15% degradation.[15]
-
Acid Hydrolysis: Sample solution treated with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Sample solution treated with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Sample solution treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105 °C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 24 hours.
Results: In all stressed samples, the degradation products were well-resolved from the main this compound peak, and the peak purity analysis using the PDA detector confirmed the spectral homogeneity of the main peak. This demonstrates the stability-indicating nature of the method.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~12.5% | Major degradation peak observed at RRT ~0.85 |
| Base Hydrolysis | ~8.2% | Minor degradation peaks observed |
| Oxidative | ~14.8% | Multiple degradation peaks observed |
| Thermal | ~3.5% | Minimal degradation, compound is heat stable |
| Photolytic | ~5.1% | Minor degradation, slight color change noted |
System Suitability
Before each validation run and sample analysis, a system suitability test (SST) is performed by injecting the working standard solution six times to ensure the chromatographic system is performing adequately.[16]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Linearity, Accuracy, Precision, and Limits
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized below.
| Validation Parameter | Concentration Range / Level | Results | Acceptance Criteria |
| Linearity | 10 - 150 µg/mL (7 levels) | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 50%, 100%, 150% of test concentration | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | 100% concentration (n=6) | % RSD = 0.45% | % RSD ≤ 2.0% |
| Intermediate Precision | Different day, different analyst | % RSD = 0.68% | % RSD ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | 0.1 µg/mL | - |
| LOQ | Signal-to-Noise Ratio | 0.3 µg/mL | - |
The results confirm that the method is linear, accurate, and precise over the specified range, and sensitive enough for the determination of impurities.
Standard Operating Procedure (SOP) for Routine Analysis
This section provides a streamlined workflow for routine purity analysis.
Figure 2: Standard workflow for routine HPLC purity analysis.
Step 1: System Preparation: Prepare solutions and set up the HPLC system as per the conditions in Section 3.2. Equilibrate the column for at least 30 minutes. Step 2: System Suitability: Perform the SST as described in Section 4.2. Do not proceed if the criteria are not met. Step 3: Analysis: Inject the diluent (as a blank), followed by the working standard and the prepared sample solutions. Step 4: Calculation: The purity of this compound is calculated as a percentage area normalization or against an external standard. For assay calculation:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the determination of this compound purity. The successful validation, including comprehensive forced degradation studies, confirms its stability-indicating properties. This method is fit for its intended purpose and can be confidently implemented in quality control laboratories for routine analysis and stability monitoring of this compound.
References
- 1. This compound CAS#: 162155-27-3 [m.chemicalbook.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 6. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 7. This compound|CAS 162155-27-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 12. ovid.com [ovid.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. database.ich.org [database.ich.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
purification techniques for crude 3-Amino-5-methoxyphenol
An Application Guide and Protocols for the Purification of Crude 3-Amino-5-methoxyphenol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of crude this compound (CAS No: 162155-27-3), a critical intermediate in pharmaceutical synthesis and broader chemical research.[1] Recognizing that the purity of this compound is paramount for downstream applications, this document moves beyond simple procedural lists to explain the scientific rationale behind each purification strategy. We will explore a multi-technique approach, including acid-base extraction, recrystallization, and column chromatography, providing researchers, scientists, and drug development professionals with the expertise to select and execute the optimal purification workflow based on the specific impurity profile of their crude material. All protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the final product meets the highest standards of purity.
Introduction: The Challenge of Purity in this compound
This compound is a substituted aminophenol featuring both a basic amino group and an acidic phenolic hydroxyl group. This amphoteric nature, combined with its susceptibility to oxidation, presents unique challenges and opportunities for purification. Crude this compound, often synthesized from precursors like 3,5-dimethoxyaniline, can be contaminated with unreacted starting materials, isomeric byproducts, and colored oxidation products.[2][3][4][5] The presence of these impurities can compromise the yield, selectivity, and safety profile of subsequent synthetic steps.
This guide provides a systematic approach to purifying this valuable intermediate, ensuring a high-purity final product suitable for the stringent requirements of drug development and fine chemical synthesis.
Physicochemical Profile and Impurity Analysis
A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy.
Key Properties of this compound
| Property | Value | Source |
| CAS Number | 162155-27-3 | [1][6][7][8] |
| Molecular Formula | C₇H₉NO₂ | [1][6][8] |
| Molecular Weight | 139.15 g/mol | [1][6][8] |
| Appearance | Solid | [7] |
| Boiling Point | 332.0 ± 22.0 °C (Predicted) | [1] |
| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [7] |
Note: Aminophenols are prone to oxidation. It is crucial to handle and store the material under an inert atmosphere (e.g., nitrogen or argon) and to minimize exposure to light and air to prevent the formation of colored impurities.[9]
Common Impurities and Analytical Monitoring
The impurity profile depends heavily on the synthetic route. A common precursor is 3,5-dimethoxyaniline.[2][3][4][5] Potential impurities may include:
-
Unreacted Starting Materials: e.g., 3,5-dimethoxyaniline.
-
Byproducts: Including products of over- or under-reaction.
-
Oxidation Products: Often highly colored polymeric materials formed by exposure to air.
Analytical Workflow: Effective purification requires constant monitoring.
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of crude purity and for monitoring the progress of column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water and an acidic modifier is a good starting point for analysis.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the purified product and can detect impurities not visible by other methods.
Strategic Purification Workflow
The optimal purification strategy often involves a combination of techniques, chosen based on the nature and quantity of impurities.
Caption: Decision workflow for selecting the appropriate purification technique.
Protocol I: Acid-Base Extraction
This technique leverages the amphoteric nature of this compound to separate it from neutral impurities. The amino group is basic and can be protonated by an acid, while the phenolic group is acidic and can be deprotonated by a base.[12][13]
Principle of Separation
By carefully selecting the pH of an aqueous solution, we can selectively move our target compound between an organic layer and an aqueous layer, leaving impurities behind. A weak base like sodium bicarbonate will not deprotonate the phenol, but a strong base like sodium hydroxide will. A dilute acid will protonate the amine.[12][14]
References
- 1. This compound CAS#: 162155-27-3 [m.chemicalbook.com]
- 2. 3,5-Dimethoxyaniline | 10272-07-8 [chemicalbook.com]
- 3. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethoxyaniline | 10272-07-8 | FD22196 | Biosynth [biosynth.com]
- 5. 10272-07-8(3,5-Dimethoxyaniline) | Kuujia.com [kuujia.com]
- 6. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 7. This compound | 162155-27-3 [sigmaaldrich.com]
- 8. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
Application Note: 3-Amino-5-methoxyphenol as a Versatile Coupling Agent in Azo Dye Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-amino-5-methoxyphenol as a coupling agent in the synthesis of azo dyes.
Abstract
This compound is a highly valuable coupling component in the synthesis of azo dyes. Its molecular structure, featuring both an amino (-NH₂) and a methoxy (-OCH₃) group, provides strong activation of the aromatic ring, facilitating efficient electrophilic substitution by diazonium salts. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and self-validating analytical checks for the successful synthesis of azo dyes using this versatile reagent. The protocols are designed to be robust and adaptable for various research and development applications, from textile chemistry to the synthesis of biologically active compounds.
Introduction: The Strategic Advantage of this compound
Azo compounds represent the largest and most diverse class of synthetic colorants.[1] Their synthesis is predominantly achieved through an azo coupling reaction, where a diazonium salt acts as an electrophile, reacting with an electron-rich coupling agent.[2][3]
This compound serves as an excellent coupling agent due to its unique electronic properties. The molecule possesses two powerful electron-donating groups (amino and methoxy) positioned meta to each other. This arrangement synergistically activates the aromatic ring, making it a potent nucleophile. The primary amino group is a strong activating and ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. This high degree of activation allows for rapid and high-yield coupling reactions under mild conditions. Furthermore, the presence of these functional groups offers sites for secondary modifications, enabling the fine-tuning of the final dye's properties, such as solubility, lightfastness, and substrate affinity.
Beyond dye synthesis, this compound is also a building block in the preparation of pharmacologically relevant molecules, including inhibitors for enzymes like urokinase and compounds with potential antiviral activity.[4]
The Chemistry of Azo Coupling: Mechanism and Causality
The synthesis of an azo dye is a classic electrophilic aromatic substitution reaction.[3][5] The process is universally conducted in two primary stages:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).
-
Azo Coupling: The resulting diazonium salt (the electrophile) attacks the electron-rich ring of the coupling agent, this compound (the nucleophile), to form the characteristic azo (-N=N-) linkage.[2]
Critical Experimental Parameters
Temperature: The diazotization step is the most critical phase regarding temperature control. Diazonium salts are thermally unstable and readily decompose at temperatures above 5 °C, leading to the formation of phenols and the release of nitrogen gas.[5] Therefore, maintaining the reaction in an ice bath (0–5 °C) is imperative to prevent loss of the electrophile and ensure a high yield.[5][6]
pH Control: The pH of the coupling reaction medium is crucial and depends on the nature of the coupling agent.[2]
-
For phenols , coupling is performed in a mildly alkaline medium (typically pH 8-10).[5] This is a critical causal choice: the alkaline conditions deprotonate the phenolic hydroxyl group to form a phenoxide ion (-O⁻). The phenoxide ion is a much more powerful activating group than the neutral hydroxyl group, significantly increasing the nucleophilicity of the aromatic ring and accelerating the rate of reaction.[5][7]
-
If the pH is too low (acidic), the concentration of the reactive phenoxide ion is negligible, and the reaction proceeds very slowly, if at all.[5][7]
The diagram below illustrates the overall logical workflow of the synthesis.
Caption: Logical workflow for azo dye synthesis.
Experimental Protocol: Synthesis of an Azo Dye
This protocol details the synthesis of a representative dye using aniline as the diazo component and this compound as the coupling component.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| Aniline | 93.13 | 62-53-3 | Toxic, handle with care. |
| Sodium Nitrite (NaNO₂) | 69.00 | 7632-00-0 | Oxidizer, toxic. |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | Corrosive. Use concentrated (37%). |
| This compound | 139.15 | 162155-27-3 | Harmful if swallowed/inhaled.[8] |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Corrosive. |
| Ice | N/A | N/A | For temperature control. |
| Distilled Water | 18.02 | 7732-18-5 |
Step-by-Step Methodology
Caption: Detailed experimental workflow for dye synthesis.
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Aromatic amines like aniline are toxic. Avoid inhalation and skin contact.[9]
-
This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8]
-
Handle concentrated acids and bases with extreme care.
Trustworthiness: A Self-Validating System
This protocol incorporates several checkpoints to validate the progress and success of the synthesis.
-
Diazotization Check: Before coupling, the presence of the diazonium salt can be confirmed. A small drop of the solution added to a solution of 2-naphthol in NaOH should produce an intense reddish-orange precipitate immediately, confirming the diazonium salt is active.
-
Visual Confirmation of Coupling: The addition of the diazonium salt to the alkaline solution of this compound should result in the immediate formation of a brightly colored precipitate. The absence of this rapid color change indicates a failure in the diazotization step.
-
Analytical Characterization: The identity and purity of the final, dried product should be confirmed through standard analytical techniques.[11][12][13]
-
Melting Point: A sharp, defined melting point is a good indicator of purity.
-
UV-Vis Spectroscopy: Dissolving a small sample in a suitable solvent (e.g., ethanol or DMSO) and recording the UV-Vis spectrum will show a characteristic strong absorption in the visible region (λ_max), confirming the presence of the extended conjugated azo system.
-
FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the azo group (-N=N-), as well as O-H, N-H, and C-O stretches.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation of the synthesized dye.
-
Conclusion
This compound is a robust and highly reactive coupling agent for azo dye synthesis. By carefully controlling the critical parameters of temperature and pH, researchers can achieve high yields of diverse dye structures. The protocols and principles outlined in this guide provide a solid, trustworthy framework for the application of this compound in various scientific and industrial contexts.
References
- 1. longdom.org [longdom.org]
- 2. Azo Coupling [organic-chemistry.org]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. plantarchives.org [plantarchives.org]
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- 8. This compound | 162155-27-3 [sigmaaldrich.com]
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- 10. static1.squarespace.com [static1.squarespace.com]
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- 12. researchgate.net [researchgate.net]
- 13. ijorarjournal.com [ijorarjournal.com]
The Strategic deployment of 3-Amino-5-methoxyphenol in Contemporary Medicinal Chemistry: Application Notes and Protocols
Introduction: In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Amino-5-methoxyphenol, a disubstituted aromatic amine, has emerged as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring an electron-donating methoxy group and a nucleophilic amino group meta to a hydroxyl functionality, provides a versatile platform for the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a focus on its utility in the development of antiviral and anticancer agents. Detailed protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to empower researchers in their drug discovery endeavors.
I. Physicochemical Properties and Synthetic Accessibility
This compound (CAS No: 162155-27-3) is an off-white to light brown solid with a molecular weight of 139.15 g/mol .[1] Its structure presents three key functional groups for synthetic elaboration: a nucleophilic amine, a phenolic hydroxyl group, and a methoxy group that influences the electronic properties of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 162155-27-3 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | Off-white to light brown solid | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
Protocol 1: Synthesis of this compound
While not widely documented in peer-reviewed literature, a feasible synthetic route to this compound involves the selective mono-demethylation of the more commercially available 3,5-dimethoxyaniline.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
Boron tribromide (BBr₃) or L-selectride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 3,5-dimethoxyaniline (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.
-
Slowly add a solution of BBr₃ (1.1 eq) in DCM or L-selectride (1.1 eq) in THF to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Causality of Experimental Choices: The use of a strong Lewis acid like BBr₃ or a nucleophilic demethylating agent like L-selectride is crucial for the selective cleavage of one of the methyl ethers. The low temperature is necessary to control the reactivity and prevent undesired side reactions. Anhydrous conditions are essential as these reagents are moisture-sensitive.
II. Application in the Synthesis of Dengue Virus (DENV) Inhibitors
The global threat of dengue fever necessitates the development of effective antiviral therapies. The dengue virus NS4B protein has been identified as a promising target for antiviral drug development.[7][8][9][10][11] this compound has been utilized as a key building block in the synthesis of potent dengue virus inhibitors, as exemplified in the synthesis of JNJ-A07.[12]
Workflow for the Synthesis of a DENV Inhibitor Intermediate
Figure 2: Synthesis of a key intermediate for a DENV inhibitor.
Protocol 2: Synthesis of tert-Butyl 4-(3-amino-5-methoxyphenoxy)butanoate
This protocol is adapted from the synthesis of a key intermediate in the development of the dengue virus inhibitor JNJ-A07.[12]
Materials:
-
This compound (CAS 162155-27-3)
-
tert-Butyl 4-bromobutanoate
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a mechanically stirred solution of tert-butyl 4-bromobutanoate (1.0 eq) in DMF, add a solid mixture of this compound (1.0 eq) and Cs₂CO₃ (2.0 eq) in portions.[12]
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction mixture with EtOAc and wash with water.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate the solvent under reduced pressure.[12]
-
The resulting crude product can be purified by flash chromatography on silica gel.
Significance of the this compound Scaffold: The amino group of this intermediate serves as a handle for further derivatization, allowing for the introduction of various functionalities to explore the structure-activity relationship (SAR) of the final inhibitor. The methoxy group and the ether linkage contribute to the overall physicochemical properties of the molecule, influencing its solubility, membrane permeability, and metabolic stability.
III. Application in the Synthesis of Urokinase-Type Plasminogen Activator (uPA) Inhibitors
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer cell invasion and metastasis.[13][14][15][16][17] Consequently, inhibitors of uPA are being actively pursued as potential anticancer agents. The 2-naphthamidine scaffold has been identified as a promising starting point for the development of potent and selective uPA inhibitors.[7][8][11] this compound is a logical precursor for the synthesis of 6-substituted 2-naphthamidines.
Proposed Synthetic Pathway to 6-Methoxy-2-naphthamidine
Figure 3: Proposed synthesis of a 6-methoxy-2-naphthamidine scaffold.
Protocol 3: General Strategy for the Synthesis of 6-Substituted 2-Naphthamidines
This protocol outlines a general synthetic strategy for the preparation of 6-substituted 2-naphthamidines, for which this compound is a key starting material.
Step 1: Synthesis of 6-Methoxy-naphthalen-2-amine
-
A plausible route involves a Skraup-type synthesis, where this compound is reacted with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to construct the naphthalene core.
Step 2: Synthesis of 6-Methoxy-naphthalene-2-carbonitrile
-
The amino group of 6-Methoxy-naphthalen-2-amine can be converted to a nitrile via a Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite and a mineral acid, followed by reaction with a copper(I) cyanide solution.
Step 3: Synthesis of 6-Methoxy-2-naphthamidine
-
The nitrile can be converted to the corresponding amidine using the Pinner reaction. This involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of hydrogen chloride gas to form an imidate, which is then reacted with ammonia to yield the amidine.
Structure-Activity Relationship (SAR) Insights:
-
Amidine Group: The amidine functionality is crucial for binding to the S1 pocket of uPA, forming a key salt bridge with the carboxylate of Asp189.[11]
-
6-Position Substituent: The substituent at the 6-position of the naphthalene ring can be modified to explore interactions with other regions of the enzyme's active site, leading to improved potency and selectivity.[7][8][11] The methoxy group derived from this compound can serve as a handle for further functionalization or can directly contribute to binding through hydrogen bonding or hydrophobic interactions.
IV. Conclusion
This compound is a versatile and valuable building block in medicinal chemistry, enabling the synthesis of complex and biologically active molecules. Its strategic application has been demonstrated in the development of potent inhibitors of dengue virus and urokinase-type plasminogen activator. The protocols and synthetic strategies outlined in this guide provide a foundation for researchers to leverage the unique chemical properties of this compound in their own drug discovery programs. Further exploration of the synthetic utility of this scaffold is warranted and holds the potential to yield novel therapeutic agents for a range of diseases.
V. References
-
Wendt, M. D., Rockway, T. W., Geyer, A., McClellan, W., Weitzberg, M., Zhao, X., Mantei, R., Nienaber, V. L., Stewart, K., & Klinghofer, V. (2004). Identification of novel binding interactions in the development of potent, selective 2-naphthamidine inhibitors of urokinase. Synthesis, structural analysis, and SAR of N-phenyl amide 6-substitution. Journal of Medicinal Chemistry, 47(2), 303–324. --INVALID-LINK--
-
Han, H., et al. (2005). Identification and development of novel inhibitors of urokinase type plasminogen activator (uPA). Cancer Research, 65(9 Supplement), 3538. --INVALID-LINK--
-
Wendt, M. D., Geyer, A., McClellan, W. J., Rockway, T. W., Weitzberg, M., Zhao, X., Mantei, R., Stewart, K., Nienaber, V., & Klinghofer, V. (2004). Interaction with the S1β-pocket of urokinase: 8-heterocycle substituted and 6,8-disubstituted 2-naphthamidine urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3063–3068. --INVALID-LINK--
-
Xie, X., et al. (2011). Inhibition of dengue virus by targeting viral NS4B protein. Journal of Virology, 85(21), 11183–11195. --INVALID-LINK--
-
Xie, X., et al. (2015). Discovery of dengue virus NS4B inhibitors. Antimicrobial Agents and Chemotherapy, 59(11), 6824–6832. --INVALID-LINK--
-
Solis-Calero, C., et al. (2018). Explaining urokinase type plasminogen activator inhibition by amino-5-hydroxybenzimidazole and two naphthamidine-based compounds through quantum biochemistry. Physical Chemistry Chemical Physics, 20(36), 23371–23381. --INVALID-LINK--
-
Kristensen, P., et al. (1991). Sites of synthesis of urokinase and tissue-type plasminogen-activators in the murine kidney. The Journal of Cell Biology, 115(4), 1141–1151. --INVALID-LINK--
-
van der Strate, B. W. A., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4811. --INVALID-LINK--
-
Janssen Pharmaceutica NV. (2021). JNJ-A07. New Drug Approvals. --INVALID-LINK--
-
Synblock. (n.d.). CAS 162155-27-3 | this compound. Retrieved January 2, 2026, from --INVALID-LINK--
-
Bruncko, M., et al. (2005). Naphthamidine urokinase plasminogen activator inhibitors with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 15(1), 93–98. --INVALID-LINK--
-
Biosynth. (n.d.). This compound | 162155-27-3 | MGA15527. Retrieved January 2, 2026, from --INVALID-LINK--
-
Wikipedia contributors. (2023, December 19). Urokinase. In Wikipedia, The Free Encyclopedia. Retrieved 21:30, January 2, 2026, from --INVALID-LINK--
-
Biosynth. (n.d.). 3,5-Dimethoxyaniline | 10272-07-8 | FD22196. Retrieved January 2, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved January 2, 2026, from --INVALID-LINK--
-
Khan, I., & Ibrar, A. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 9(56), 32676–32697. --INVALID-LINK--
-
BLD Pharm. (n.d.). 162155-27-3|this compound. Retrieved January 2, 2026, from --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66301, 3,5-Dimethoxyaniline. Retrieved January 2, 2026, from --INVALID-LINK--.
-
Sabry, E., & El-Sayed, R. (2020). Applications substituted 2-aminothiophenes in drug design. Journal of Chemical Reviews, 2(1), 1-10. --INVALID-LINK--
-
ChemicalBook. (n.d.). 3,5-Dimethoxyaniline. Retrieved January 2, 2026, from --INVALID-LINK--
-
Singh, S., & Singh, P. P. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(36), 25333–25356. --INVALID-LINK--
-
Reddy, T. J., et al. (2012). Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent. Synthetic Communications, 42(14), 2143-2149. --INVALID-LINK--
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(9), 3737. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3,5-Dimethoxyaniline. Retrieved January 2, 2026, from --INVALID-LINK--
-
Sicker, D. (2014). Answer to "How can I synthesize 2-amino-5-methoxyphenol?". ResearchGate. --INVALID-LINK--
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(9), 3737. --INVALID-LINK--
-
Ivanova, E. V., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 681657. --INVALID-LINK--
-
American Chemical Society. (2018). Journal of Medicinal Chemistry, 61(18). --INVALID-LINK--
-
American Chemical Society. (n.d.). Journal of Medicinal Chemistry Author Guidelines. Retrieved January 2, 2026, from --INVALID-LINK--
-
Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137. --INVALID-LINK--
-
Obrecht, D. (2013). Combinatorial Chemistry-Parallel Synthesis. --INVALID-LINK--
-
American Chemical Society. (2004). Journal of Medicinal Chemistry, 47(27). --INVALID-LINK--
-
American Chemical Society. (2004). Journal of Medicinal Chemistry, 47(2). --INVALID-LINK--
-
Shaw, S. (2016). Welcome to the Journal of Medicinal Chemistry and Toxicology. Journal of Medicinal Chemistry and Toxicology, 2(1), 1-1. --INVALID-LINK--
-
Seliverstova, E., et al. (2024). A Scathing Indictment: How European Opinion Leaders Framed Putin's Aggression Against Ukraine. Journalism and Media, 5(1), 1-18. --INVALID-LINK--
-
Posten Norge. (n.d.). Posten: Post- og frakttjenester i Norge og utlandet. Retrieved January 2, 2026, from --INVALID-LINK--
-
Wendt, A. (1999). Social Theory of International Politics. Cambridge University Press.
-
Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600. --INVALID-LINK--
References
- 1. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 2. This compound | 162155-27-3 [sigmaaldrich.com]
- 3. 3,5-Dimethoxyaniline | 10272-07-8 | FD22196 | Biosynth [biosynth.com]
- 4. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethoxyaniline | 10272-07-8 [chemicalbook.com]
- 6. 3,5-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Inhibition of dengue virus by targeting viral NS4B protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sites of synthesis of urokinase and tissue-type plasminogen activators in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urokinase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-Amino-5-methoxyphenol Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-5-methoxyphenol (CAS: 162155-27-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. This compound is a valuable building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] However, its multi-step synthesis presents several challenges that can lead to significant yield loss.
This document provides in-depth, experience-based solutions to specific experimental problems, detailed protocols, and answers to frequently asked questions.
Overview of the Primary Synthetic Pathway
The most common and economically viable route to this compound begins with resorcinol. The synthesis is typically a three-step process:
-
Selective Mono-methylation: Resorcinol is selectively methylated to produce 3-methoxyphenol. This step is critical as over-methylation to 1,3-dimethoxybenzene is a major competing side reaction.
-
Regioselective Nitration: The resulting 3-methoxyphenol is nitrated to form 3-methoxy-5-nitrophenol. Controlling the regioselectivity and preventing oxidative side reactions are the primary challenges here.
-
Nitro Group Reduction: The nitro group of 3-methoxy-5-nitrophenol is reduced to an amine, yielding the final product. The choice of reducing agent and purification method is crucial for obtaining a high-purity product, as aminophenols are susceptible to oxidation.[3]
The overall workflow is summarized in the diagram below.
Caption: General three-step synthesis of this compound from resorcinol.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Stage 1: Selective Mono-methylation of Resorcinol
Question: My yield of 3-methoxyphenol is low, and I'm getting significant amounts of 1,3-dimethoxybenzene and unreacted resorcinol. How can I improve the selectivity for mono-methylation?
Answer: This is the most common challenge in the first step. The hydroxyl groups of resorcinol have similar reactivity, and the product, 3-methoxyphenol, can be further methylated. Achieving high selectivity requires precise control over reaction conditions.
Causality & Solution:
-
Stoichiometry: Over-methylation is often caused by an excess of the methylating agent. Use only a slight excess of dimethyl sulfate (1.1–1.2 equivalents). This ensures there is enough reagent to react with the resorcinol but minimizes the chance of a second methylation.
-
Reaction System: The reaction between the water-soluble phenoxide and the water-insoluble methylating agent can be slow and inefficient, leading to side reactions. Employing a biphasic system (e.g., toluene-water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly effective. The PTC transports the phenoxide anion into the organic phase, allowing for a more controlled reaction with dimethyl sulfate at a lower temperature.[4]
-
Rate of Addition: Add the dimethyl sulfate dropwise to the reaction mixture. A slow, controlled addition maintains a low instantaneous concentration of the methylating agent, which favors the mono-alkylation product.
-
Temperature Control: Maintain a consistent temperature, typically around 80°C.[4] Higher temperatures can increase the rate of the second methylation reaction disproportionately.
| Parameter | Sub-optimal Condition | Optimized Condition[4] | Rationale for Optimization |
| Reagent Ratio | >1.5 eq. Dimethyl Sulfate | 1.1-1.2 eq. Dimethyl Sulfate | Minimizes di-methylation by limiting the availability of the methylating agent. |
| Solvent System | Single-phase (e.g., alcohol) | Biphasic (Toluene-Water) + PTC | Enhances reaction rate and control, allowing for milder conditions. |
| Temperature | >100°C | 80°C | Provides sufficient energy for the first methylation while disfavoring the second. |
| Addition Rate | Rapid/Bulk Addition | Slow, Dropwise Addition | Prevents localized high concentrations of dimethyl sulfate, improving selectivity. |
Stage 2: Regioselective Nitration of 3-Methoxyphenol
Question: I'm observing dark, tar-like byproducts during nitration, and my yield is poor. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric tars is a classic sign of oxidative side reactions and/or overly aggressive nitration conditions. Phenols are electron-rich and highly activated, making them sensitive to both oxidation by nitric acid and runaway nitration if the temperature is not strictly controlled.
Causality & Solution:
-
Temperature Control: This is the single most critical factor. The nitration of phenols is highly exothermic. The reaction must be performed at low temperatures (typically 0–5°C) in an ice bath. A temperature runaway will lead to oxidation and the formation of unwanted byproducts.
-
Nitrating Agent: Use a milder nitrating agent or a well-defined mixture. A common choice is a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Prepare the nitrating mixture beforehand and cool it before slowly adding it to the phenol solution.
-
Order of Addition: Always add the nitrating agent slowly to the substrate solution, never the other way around. This maintains a low concentration of the powerful nitrating species and allows the cooling bath to dissipate the heat generated from the reaction effectively.
Stage 3: Reduction of 3-Methoxy-5-nitrophenol
Question: My final product is dark brown or black and appears impure even after initial workup. How can I improve the color and purity?
Answer: this compound, like many aminophenols, is highly susceptible to air oxidation, which forms colored quinone-imine type impurities. This degradation is accelerated by heat, light, and residual metallic catalysts or bases.
Causality & Solution:
-
Choice of Reducing Agent: While metal/acid combinations like Sn/HCl or Fe/HCl are effective, they often require a basic workup to remove metal salts, which can promote oxidation of the aminophenol product.[5] Catalytic hydrogenation (e.g., H₂ over 10% Pd/C) is a much cleaner method.[5] The catalyst is simply filtered off, and the solvent is evaporated, minimizing the product's exposure to harsh conditions.
-
Inert Atmosphere: During workup and purification (especially chromatography or crystallization from hot solvents), work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of Antioxidants: Adding a small amount of a reducing agent like sodium dithionite or sodium sulfite to the aqueous phase during workup can help prevent oxidation.
-
Purification Method: Rapid purification is key. If using column chromatography, use deoxygenated solvents. For crystallization, use minimal heating and cool the solution promptly.
The following diagram illustrates a decision-making process for troubleshooting the reduction step.
Caption: Troubleshooting flowchart for the reduction of 3-methoxy-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying the final product? A1: Recrystallization is often the most effective method for obtaining high-purity this compound on a lab scale. A mixed solvent system, such as ethanol/water or toluene/heptane, can be effective. The key is to dissolve the crude product in a minimum amount of hot solvent (preferably under an inert atmosphere) and allow it to cool slowly to form well-defined crystals. The product should be filtered quickly and dried under vacuum.
Q2: How should I store this compound to prevent degradation? A2: The product should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a freezer at or below -20°C and protected from light.[3] These precautions will significantly slow the rate of oxidation and preserve the compound's purity over time.
Q3: How can I effectively monitor the progress of each reaction step? A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.
-
Methylation: You can easily distinguish between resorcinol (polar), 3-methoxyphenol (less polar), and 1,3-dimethoxybenzene (non-polar).
-
Nitration: The nitrated product will be significantly more polar than the 3-methoxyphenol starting material on silica gel.
-
Reduction: The product, this compound, is more polar than the starting nitro compound. A stain (e.g., ninhydrin) can be used to visualize the amine product specifically.[5]
Detailed Experimental Protocols
Protocol 1: Optimized Mono-methylation of Resorcinol
This protocol is adapted from optimized conditions reported in the literature.[4]
-
Setup: In a 250 mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB, 0.5 g), toluene (50 mL), and a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (40 mL).
-
Heating: Heat the biphasic mixture to 80°C with vigorous stirring.
-
Reagent Addition: Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 85°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 80°C for 8 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to ~6-7 with glacial acetic acid. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 25 mL). Combine all organic layers.
-
Purification: Wash the combined organic phase with water and then with a saturated sodium chloride solution. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methoxyphenol. Further purification can be achieved by vacuum distillation.
Protocol 2: Catalytic Hydrogenation of 3-Methoxy-5-nitrophenol
This protocol is based on standard procedures for nitro group reduction.[5]
-
Setup: To a hydrogenation flask or a suitable pressure vessel, add 3-methoxy-5-nitrophenol (10.0 g, 0.059 mol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~0.5 g, 5 wt%) to the solution. Caution: Pd/C may be pyrophoric; handle under a moist or inert atmosphere.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to 1-3 bar (15-45 psi) of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 4-8 hours. Confirm completion by TLC.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of fresh methanol.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting solid is crude this compound, which can be purified by recrystallization.
References
Technical Support Center: Derivatization of 3-Amino-5-methoxyphenol
Welcome to the technical support center for the derivatization of 3-Amino-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the derivatization of this compound, providing explanations for their causes and actionable solutions.
Problem 1: Lack of Regioselectivity in Acylation and Alkylation Reactions (N- vs. O-Substitution)
Symptom: Your reaction yields a mixture of N-substituted and O-substituted products, complicating purification and reducing the yield of the desired compound.
Causality: this compound possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation and N-alkylation under many conditions.[1] However, the reaction conditions, such as the choice of base, solvent, and temperature, can significantly influence the regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N- vs. O-selectivity.
Solutions:
-
For Selective N-Acylation:
-
Catalyst-Free Acylation: A simple and efficient method for N-acylation involves stirring the amine with acetic anhydride at room temperature without a catalyst.[1][2] This method often provides high yields of the N-acylated product.
-
Control of Basicity: Use of a non-nucleophilic organic base like pyridine or triethylamine can facilitate N-acylation by neutralizing the acid byproduct without competing as a nucleophile.[3]
-
-
For Selective O-Alkylation:
-
Use of a Strong Base: Employing a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide anion that preferentially attacks the alkylating agent.
-
Protecting Group Strategy: Protect the more nucleophilic amino group prior to alkylation. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy).[4]
-
Problem 2: Over-alkylation Leading to Di-substituted Products
Symptom: In N-alkylation reactions, you observe the formation of a tertiary amine (di-alkylation) in addition to the desired secondary amine.
Causality: The mono-alkylated amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[5] This "runaway reaction" can be difficult to control, especially when using reactive alkylating agents.
Solutions:
-
Stoichiometric Control: Use a limited amount of the alkylating agent (1.0 to 1.1 equivalents). This may result in incomplete conversion of the starting material but will minimize di-alkylation.
-
Reductive Amination: A more controlled method for mono-N-alkylation is reductive amination. This involves the reaction of the aminophenol with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.[6]
-
Reaction Conditions: Running the reaction at a lower temperature can help to control the rate of the second alkylation.
Problem 3: Product Darkening and Polymerization
Symptom: The reaction mixture or the isolated product darkens over time, and you observe the formation of insoluble, tar-like materials.
Causality: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine species and subsequent polymerization.[7] This process can be accelerated by heat, light, and the presence of oxygen or metal catalysts.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of Antioxidants/Polymerization Inhibitors: The addition of a small amount of an antioxidant or polymerization inhibitor, such as hydroquinone or N-substituted p-aminophenols, can help to prevent the formation of polymeric byproducts.[4][8]
-
Temperature Control: Avoid excessive heating during the reaction and work-up.
-
Purification: If darkening occurs, purify the product promptly via column chromatography or recrystallization to remove the colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling this compound to prevent degradation?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place.[9] Exposure to air and light can lead to oxidation and discoloration.
Q2: How can I selectively protect the amino or hydroxyl group of this compound?
A2:
-
Amino Group Protection: The amino group can be selectively protected using reagents like di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected amine. This is a robust protecting group that is stable under a wide range of conditions and can be removed with acid.
-
Hydroxyl Group Protection: The hydroxyl group can be protected as a silyl ether (e.g., using TBDMSCl) or a benzyl ether (e.g., using benzyl bromide with a base). These protecting groups can be removed under specific conditions that do not affect the amino group.[4]
Q3: What are some recommended solvent systems for the purification of this compound derivatives by column chromatography?
A3: The choice of solvent system will depend on the polarity of your derivative. A common starting point for aminophenol derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a mixture of dichloromethane and methanol may be more effective.
Q4: Can I use this compound in aqueous reaction conditions?
A4: Yes, some reactions, such as certain N-acylations, can be performed in water.[2] However, the solubility of the starting material and product should be considered. For many organic transformations, the use of an organic solvent is preferred to ensure the solubility of all reactants.
Experimental Protocols
Protocol 1: Selective N-Acetylation of this compound
This protocol is adapted from a general procedure for the N-acylation of amines.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Stir bar and round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-(3-hydroxy-5-methoxyphenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective O-Alkylation of N-Boc-Protected this compound
This protocol is a general strategy for O-alkylation of phenols after amine protection.
Part A: N-Boc Protection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude N-Boc-protected aminophenol, which can be purified by column chromatography.
Part B: O-Alkylation
-
Dissolve the N-Boc-protected this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide or an alkyl iodide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
References
- 1. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 2. Heterogeneous reactions of particulate methoxyphenols with NO₃ radicals: kinetics, products, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106631832A - Method for preparing amino ether compounds - Google Patents [patents.google.com]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement [ccspublishing.org.cn]
- 9. This compound | 162155-27-3 [sigmaaldrich.com]
preventing oxidation of 3-Amino-5-methoxyphenol during storage
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support resource for 3-Amino-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and storage of this air-sensitive compound. As an aminophenol derivative, this compound is susceptible to oxidation, which can compromise experimental results and the integrity of synthesized products. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability and purity of your material.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to oxidation?
A1: The chemical structure of this compound is inherently susceptible to oxidation. The benzene ring is activated by two strong electron-donating groups: an amino (-NH₂) group and a hydroxyl (-OH) group. This high electron density makes the molecule highly reactive towards oxidizing agents, with atmospheric oxygen being the most common culprit in a laboratory setting. The oxidation process often involves the formation of radical intermediates, leading to colored quinone-imine or polymeric species, which manifest as a visible discoloration of the material.[1][2] While the meta-positioning of the amino and hydroxyl groups in 3-aminophenol isomers generally confers more stability compared to ortho- and para-isomers, oxidation remains a significant concern for long-term storage.[2]
Q2: What are the visible signs of oxidation?
A2: The most common sign of oxidation is a change in color. High-purity this compound is typically an off-white or light-colored solid.[3] Upon exposure to air and/or light, it will gradually darken, progressing through shades of yellow, brown, or pink.[2] This discoloration is a direct indication that the compound has begun to degrade and that its purity is compromised.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound must be stored under conditions that strictly limit its exposure to oxygen, light, and heat. The consensus from major chemical suppliers points to a multi-faceted approach.[4][5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer, under -20°C.[4][5] | Reduces the kinetic rate of the oxidation reaction, significantly slowing degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5] | Displaces oxygen, removing the primary reactant responsible for oxidation. |
| Container | Tightly sealed, amber glass vial or bottle. | Protects the compound from light, which can catalyze oxidation, and prevents moisture ingress. |
| Handling | Use air-sensitive handling techniques.[7][8][9] | Prevents exposure to the atmosphere each time the container is opened. |
Troubleshooting Guide
Issue 1: My this compound has turned brown. Can I still use it?
This is a common issue that depends heavily on the requirements of your experiment. The brown color indicates the presence of oxidation products.
Below is a decision-making workflow to determine the appropriate course of action.
Caption: Decision tree for handling discolored this compound.
Issue 2: How can I quantitatively check the purity of my stored compound?
Visual inspection is only a qualitative indicator. For a more definitive assessment of purity, several analytical techniques can be employed.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method. An HPLC analysis with a UV detector can separate the parent compound from its oxidation products, allowing for accurate quantification of purity.
-
Spectrophotometry: A simple and rapid method involves monitoring the formation of colored oxidation products.[10] An oxidative coupling reaction can be used to generate a colored product with a specific maximum absorption wavelength, which can be measured to determine the concentration of aminophenol isomers.[10] For instance, a method involving 4-aminoantipyrine in the presence of an oxidizing agent forms a colored product with m-aminophenol that absorbs at 480 nm.[10] A standard curve can be generated to correlate absorbance with concentration. A simple UV-Vis scan of a solution of your compound can also be informative; the appearance of new absorption bands in the visible region suggests the formation of colored impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities, although it may be less sensitive to very low levels of degradation compared to HPLC.
Issue 3: I don't have a glovebox. How can I handle the compound safely?
While a glovebox provides the most secure inert environment, proper air-sensitive techniques using a Schlenk line or even simpler setups can be highly effective.[7][9][11]
The diagram below illustrates the key factors in preventing oxidation and the corresponding control measures.
Caption: Key factors influencing the oxidation of this compound.
Experimental Protocols
Protocol 1: Recommended Procedure for Storage and Dispensing
This protocol outlines the best practices for handling this compound from initial receipt to routine use, minimizing the risk of oxidation.
Materials:
-
Bottle of this compound (preferably in a Sure/Seal™ type bottle or similar)[11]
-
Source of dry, inert gas (Argon or Nitrogen)
-
Schlenk line or manifold with a bubbler
-
Clean, oven-dried glassware[11]
-
Gas-tight syringes and long needles (18-21 gauge)[8]
-
-20°C freezer for storage
Procedure:
-
Initial Receipt and Inspection:
-
Upon receipt, inspect the container seal for integrity.
-
Observe the color of the compound. It should be off-white. If significant discoloration is present, contact the supplier.
-
-
Preparation for Storage:
-
If the compound did not arrive in a septum-sealed bottle, it should be transferred to one inside a glovebox.
-
If a glovebox is unavailable, quickly transfer the solid to a tared, oven-dried vial, flush the headspace thoroughly with inert gas for several minutes, and immediately seal with a septum cap. Secure the cap with electrical tape or Parafilm®.
-
Label the vial clearly with the compound name, date, and "Air-Sensitive."
-
-
Long-Term Storage:
-
Dispensing the Compound (Using Syringe/Schlenk Technique):
-
Allow the container to warm to room temperature before opening or piercing the septum. This is critical to prevent condensation of atmospheric moisture inside the cold container.[12]
-
Secure the vial to a clamp on the Schlenk line.
-
Insert a needle from the inert gas line through the septum to create a slight positive pressure of inert gas. This can be visualized by a slightly increased bubble rate in the bubbler.[7]
-
Insert a second, clean needle attached to a gas-tight syringe through the septum to withdraw the desired amount of the solid (if it is a fine powder) or to add a solvent to make a stock solution.
-
To dispense a solid, you can use a powder-funnel under a positive flow of inert gas.
-
Once the desired amount is dispensed, remove the dispensing needle first, followed by the gas inlet needle.
-
Replace the polypropylene cap if one was provided.[11]
-
Return the container to the -20°C freezer for storage.
-
Protocol 2: Small-Scale Purification by Recrystallization (for slightly oxidized material)
If your material is only slightly discolored and you wish to attempt purification, recrystallization can be effective. The choice of solvent will require some empirical testing.
Disclaimer: This is a general guideline. The ideal solvent system may vary. Always perform this procedure in a fume hood with appropriate personal protective equipment.
Procedure:
-
Solvent Selection: Identify a suitable solvent system. An ideal system is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add the discolored this compound. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal to adsorb the colored polymeric impurities. Keep the solution hot and swirl for a few minutes.
-
Filtration: Perform a hot filtration to remove the activated charcoal (if used) and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying and Storage: Dry the purified crystals thoroughly under vacuum. Immediately transfer the clean, dry product to an appropriate storage container and store under an inert atmosphere at -20°C as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 162155-27-3 [m.chemicalbook.com]
- 5. This compound | 162155-27-3 [sigmaaldrich.com]
- 6. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Amino-5-methoxyphenol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-5-methoxyphenol. As a multifunctional aromatic compound, its reactivity is nuanced, and successful outcomes depend heavily on the judicious selection of a catalytic system. This document provides in-depth, troubleshooting-oriented guidance in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Section 1: General Considerations for this compound
Question 1: What are the primary challenges when selecting a catalyst for reactions with this compound?
Answer: The structure of this compound presents a unique set of challenges due to its three functional groups: a primary amine (-NH₂), a hydroxyl group (-OH), and a methoxy group (-OCH₃) on an electron-rich phenyl ring.
-
Catalyst Inhibition/Poisoning: The primary amine and hydroxyl groups contain lone pairs of electrons that can coordinate strongly to the metal center of a catalyst (e.g., Palladium, Copper).[1][2] This coordination can occupy the active sites, preventing the desired catalytic cycle from proceeding, a phenomenon known as catalyst poisoning or inhibition.[3][4]
-
Competing Reactivity: The amine and hydroxyl groups are both nucleophilic and can compete in reactions. For instance, in a cross-coupling reaction intended to form a C-N bond at the amine, a competing C-O coupling at the hydroxyl group might occur.
-
Substrate Oxidation: Aminophenols can be susceptible to oxidation, especially under aerobic conditions or in the presence of certain catalytic systems, leading to colored impurities and reduced yield.
-
Regioselectivity: The electron-donating nature of all three substituents activates the aromatic ring, potentially leading to a lack of regioselectivity in reactions like electrophilic aromatic substitution.
Understanding these intrinsic properties is the first step toward selecting an appropriate catalyst and reaction conditions to favor the desired transformation.
Section 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)
Question 2: I want to perform a Buchwald-Hartwig amination with this compound and an aryl halide. Which catalyst system do you recommend?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds using a palladium catalyst.[5][6] For a substrate like this compound, which can act as both the amine coupling partner and a potential ligand, the choice of catalyst and ligand is critical to success.
A "system" approach involving the palladium precursor, a specialized ligand, and a suitable base is required.
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and effective choices. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.
-
Ligand: The key is to use a bulky, electron-rich phosphine ligand. These ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive palladium-amine complexes.[5][7] Highly successful ligands for this type of transformation belong to the biarylphosphine class.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.[7] However, due to the presence of the acidic phenol group, base selection requires care.
The following diagram illustrates a general workflow for selecting a catalyst system.
Caption: Catalyst system selection workflow.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky biarylphosphine ligands are effective for coupling with electron-rich anilines and mitigating catalyst inhibition. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | A weaker base is recommended initially to avoid deprotonation and potential side reactions at the phenolic -OH group.[2] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents are standard. Ensure they are anhydrous and degassed.[7] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Question 3: My Buchwald-Hartwig reaction has stalled or shows low yield. What should I troubleshoot?
Answer: Low yield in a Buchwald-Hartwig amination involving this compound can stem from several sources. A systematic approach is key to identifying the problem.
Troubleshooting Steps:
-
Reagent & Solvent Quality:
-
Catalyst/Ligand: Are they fresh? Phosphine ligands, especially, can oxidize upon exposure to air, rendering them ineffective.[2]
-
Solvent: Is it truly anhydrous and degassed? Oxygen can oxidize the Pd(0) catalyst, while water can interfere with the base and lead to hydrolysis of the aryl halide.
-
Base: Is the base sufficiently strong and anhydrous? Clumps in powdered bases can indicate moisture absorption.
-
-
Reaction Conditions:
-
Temperature: Is the reaction hot enough? Some less reactive aryl halides (especially chlorides) require higher temperatures (>100 °C).[7]
-
Inert Atmosphere: Was the reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)? Inadequate inerting is a common cause of failure due to catalyst oxidation.[2]
-
-
Catalyst System Issues:
-
Ligand Choice: If using an older generation ligand, it may not be robust enough. Consider switching to a more modern, bulky biarylphosphine ligand like XPhos, RuPhos, or BrettPhos.
-
Catalyst Poisoning: The substrate itself might be the issue. The free amine and phenol can inhibit the catalyst. Sometimes, slightly increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can overcome partial inhibition.
-
Caption: Troubleshooting flowchart for low yield.
Section 3: C-C Cross-Coupling (Suzuki-Miyaura Coupling)
Question 4: I need to perform a Suzuki-Miyaura coupling on a halogenated derivative of this compound. What catalyst should I use?
Answer: The Suzuki-Miyaura coupling is an excellent method for forming C-C bonds between an organoboron compound and a halide.[1] The presence of the amino and hydroxyl groups again requires careful catalyst selection to avoid side reactions.
Recommended Catalyst Systems:
For this transformation, palladium catalysts are standard. The choice often depends on the halide.
| Component | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf) | Pd(PPh₃)₄ is a classic, reliable choice for many Suzuki couplings.[1] PdCl₂(dppf) is often more robust and effective for a wider range of substrates. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | An aqueous inorganic base is standard.[1] The choice can influence reaction rate and yield. |
| Solvent | Dioxane/H₂O, DMF, or Toluene/Ethanol/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic halide and the inorganic base/boronic acid.[1][8] |
| Temperature | 80-100 °C | Heating is generally required. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of a bromo-derivative of this compound.
-
Setup: To a dry reaction vial, add the bromo-aminophenol (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inerting: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[1]
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and boron impurities.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Cyclization Reactions (Pictet-Spengler)
Question 5: Can this compound be used in a Pictet-Spengler reaction, and what catalyst is required?
Answer: The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or related heterocycle.[9][10][11]
While this compound is not a β-arylethylamine itself, it can be a precursor to one. If the amine is first alkylated to introduce a two-carbon chain (e.g., an ethyl group bearing another aromatic ring), the resulting secondary amine could then undergo a Pictet-Spengler cyclization.
The catalyst for the key cyclization step is typically a Brønsted acid or a Lewis acid .
-
Brønsted Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TSA) are commonly used. The acid protonates the intermediate imine to form a more electrophilic iminium ion, which is necessary for the intramolecular electrophilic aromatic substitution (the ring-closing step).[9]
-
Lewis Acids: In some cases, Lewis acids can be used to activate the carbonyl component.
The electron-rich nature of the this compound ring system would make it highly nucleophilic and thus well-suited for the ring-closing step, likely allowing the reaction to proceed under mild conditions.[9]
Section 5: Troubleshooting Catalyst Deactivation
Question 6: My catalytic reaction stops before completion. How do I know if the catalyst has deactivated, and what can I do about it?
Answer: Catalyst deactivation is the loss of catalytic activity or selectivity over time.[12] It is a common problem in reactions involving multifunctional substrates like this compound.
Mechanisms of Deactivation:
-
Poisoning: This is the strong chemisorption of a species (like your substrate's amine or hydroxyl group) onto the catalyst's active sites, blocking them.[4][13] This is a primary concern with this substrate.
-
Fouling: Physical deposition of byproducts or polymers on the catalyst surface.[3]
-
Thermal Degradation (Sintering): At high temperatures, small metal nanoparticles on a support can agglomerate into larger, less active particles.[13][14]
-
Leaching: The active metal dissolves from its support into the reaction medium.
Diagnosis and Solutions:
-
Symptom: Reaction starts but then plateaus. This often points to poisoning or thermal degradation.
-
Solution for Poisoning: As mentioned for the Buchwald-Hartwig reaction, switching to a bulkier ligand can create a "protective pocket" around the metal center, hindering coordination by the substrate's functional groups. Increasing catalyst loading can also sometimes provide enough active sites to see the reaction through.
-
Solution for Thermal Degradation: If running the reaction at a very high temperature, try to lower it. A more active catalyst/ligand system might allow the reaction to proceed efficiently at a milder temperature.
-
-
Symptom: No reaction at all. This could be a "dead" catalyst from the start (e.g., oxidized ligand) or immediate, irreversible poisoning.
-
Symptom: Reaction works, but catalyst cannot be recycled (for heterogeneous catalysts). This suggests leaching or irreversible poisoning.
-
Solution: Modifying the catalyst support or the reaction conditions (e.g., solvent, temperature) may reduce leaching.[16] If poisoning is the issue, a pre-treatment of the feedstock to remove impurities might be necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Amino-5-methoxyphenol
Welcome to the technical support center for the purification of 3-Amino-5-methoxyphenol (CAS 162155-27-3). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to address common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
The impurity profile largely depends on the synthetic route. A common pathway involves the nitration of 3-methoxyphenol followed by reduction. Potential impurities include:
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Unreacted Starting Materials: Residual 3-methoxyphenol or the intermediate nitro-compound (e.g., 5-methoxy-2-nitrophenol or 3-methoxy-nitrophenols).
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Isomeric Byproducts: Nitration of 3-methoxyphenol can yield multiple isomers that may be carried through the reduction step.
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Oxidation Products: Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-imine type structures. This is often the cause of pink, brown, or black discoloration in the final product.[1]
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Residual Reagents: Catalysts (e.g., Pd/C, Sn, Fe), acids (HCl), and bases used during the synthesis and workup.[2]
Q2: My final product is pink/brown. What is the cause and how can I fix it?
A colored product is almost always due to the presence of oxidized impurities.[1] These are often present in trace amounts but are intensely colored.
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Primary Cause: Exposure of the aminophenol to air (oxygen), especially under neutral or basic conditions, or in the presence of trace metal ions.
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Solution: The most effective method is recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed via hot filtration.[1] For stubborn discoloration, column chromatography is highly effective.
Q3: Which purification technique is most suitable for my sample?
The best technique depends on the impurity profile and the scale of your reaction.
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Recrystallization: Ideal for removing small amounts of impurities from a product that is already relatively pure (>90%). It is scalable and cost-effective.
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Column Chromatography: The most powerful technique for separating compounds with different polarities, such as starting materials, isomers, and byproducts. It is excellent for achieving very high purity, especially on small to medium scales.[1]
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Acid-Base Extraction: A highly effective workup or pre-purification step to separate the amphoteric this compound from neutral, acidic, or basic impurities before final purification.
Q4: How should I store purified this compound to prevent degradation?
To maintain purity, storage conditions are critical.
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Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
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Temperature: Store in a freezer, ideally at or below -20°C, to slow down any potential degradation pathways.
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Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
Purification Decision Workflow
This workflow provides a logical path to selecting the appropriate purification strategy based on the initial assessment of your crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides & Detailed Protocols
Issue 1: Product is Discolored (Pink, Brown, or Tan)
This guide focuses on removing color, assuming the product is otherwise reasonably pure.
Causality: Colored impurities are typically polar, oxidized byproducts. Activated charcoal has a high surface area and is excellent at adsorbing these planar, often aromatic, colored molecules.
Protocol: Decolorizing Recrystallization
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Solvent Selection: Choose a solvent system in which this compound is highly soluble when hot and poorly soluble when cold. A mixed solvent system like Ethanol/Water or Toluene/Hexane is often effective.
-
Dissolution: In a flask, add the crude, colored this compound. Add the minimum amount of the primary hot solvent (e.g., ethanol or toluene) needed to dissolve the solid completely.
-
Charcoal Treatment: Add a small amount of activated charcoal (approx. 1-2% by weight of your crude product) to the hot solution.
-
Expert Tip: Do not add charcoal to a boiling solution, as this can cause violent bumping. Cool the solution slightly before adding.
-
-
Hot Filtration: Swirl the mixture for a few minutes and then quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper. This removes the charcoal and any insoluble impurities. The filtrate should be colorless or significantly lighter.
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. If using a co-solvent (e.g., water or hexane), add it dropwise to the hot filtrate until turbidity persists, then add a drop or two of the primary solvent to re-clarify before cooling.[3] Once at room temperature, cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry under vacuum.
| Parameter | Recommended Setting |
| Solvent System 1 | Ethanol / Water |
| Solvent System 2 | Toluene / Hexane |
| Charcoal Amount | 1-2% w/w of crude product |
| Cooling Method | Slow cooling to RT, then ice bath |
Issue 2: Persistent Starting Material or Isomeric Impurities
When simple recrystallization fails to separate impurities with similar solubility profiles, column chromatography is the method of choice.
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Protocol: Silica Gel Column Chromatography
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TLC Analysis: First, determine a suitable mobile phase using Thin Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol. The ideal system gives the desired product an Rf value of ~0.3 and separates it well from all impurities.
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar version of it, e.g., 100% Hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the silica-adsorbed sample to the top of the packed column.
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Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 9:1 Hexane/EtOAc) and gradually increasing the polarity (e.g., to 7:3, 1:1 Hexane/EtOAc). This is known as a gradient elution.
-
Fraction Collection: Collect the eluent in a series of tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Suggested Starting Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (gradient) |
| TLC Visualization | UV lamp (254 nm), KMnO₄ stain |
Issue 3: Product is Contaminated with Both Acidic and Basic Residues
An acid-base extraction is an excellent first-pass purification to remove non-amphoteric impurities.
Causality: this compound has a basic amino group (pKa of conjugate acid ~4-5) and an acidic phenolic group (pKa ~10). By manipulating the pH of an aqueous solution, we can render the compound charged (and water-soluble) or neutral (and organic-soluble), separating it from impurities that do not share this amphoteric character.[4]
Caption: Acid-base extraction workflow for purification.
Protocol: Liquid-Liquid Extraction
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Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Acid Wash: Transfer the solution to a separatory funnel and wash it with a 1 M HCl solution. The this compound will be protonated and move into the aqueous layer. Drain and save the aqueous layer. Discard the organic layer which contains neutral and acidic impurities.
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Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., saturated sodium bicarbonate or 1 M NaOH) until the pH of the aqueous layer is ~8-9. This deprotonates the ammonium salt, returning the product to its neutral, organic-soluble form.
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Back-Extraction: Extract the now-basic aqueous solution multiple times with fresh portions of ethyl acetate.
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Isolation: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or chromatography if needed.
Purity Verification
After any purification procedure, the purity of the final product must be verified.
Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying purity.[4][5][6]
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: An isocratic or gradient system of Acetonitrile and Water (often with 0.1% formic acid or phosphoric acid to improve peak shape). A typical starting point could be 30:70 Acetonitrile:Water.
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Detection: UV detection at a wavelength where the compound absorbs, typically around 275-280 nm.
-
Sample Prep: Prepare a ~1 mg/mL solution of the purified product in the mobile phase or methanol.
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Analysis: Inject the sample. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.
References
stability issues of 3-Amino-5-methoxyphenol in acidic/basic media
Welcome to the technical support center for 3-Amino-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in acidic and basic media. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to the Stability of this compound
This compound, also known as 3-hydroxy-5-methoxyaniline, is a versatile intermediate in pharmaceutical and chemical synthesis.[1][2] Like other aminophenols, its stability is critically influenced by the solution's pH.[3][4] The presence of both a nucleophilic amino group and an acidic phenolic hydroxyl group on the same aromatic ring makes it susceptible to specific degradation pathways, primarily oxidation.[4][5] Understanding the interplay between the compound's structure and the pH of the medium is paramount to preventing experimental artifacts and ensuring reproducible results.
Unlike its ortho- and para-isomers, the meta-position of the amino and hydroxyl groups in 3-aminophenol derivatives generally imparts greater stability against oxidation.[4] However, prolonged exposure to harsh acidic or basic conditions, especially in the presence of oxygen, can still lead to degradation. This guide will walk you through the common stability issues and provide practical solutions.
Troubleshooting Guide
Issue 1: Solution Discoloration (Yellowing or Browning) Upon Dissolution or Storage
Scenario: You dissolve this compound in a buffer, and the solution, which was initially colorless, turns yellow or brown over time.
Probable Cause: This is a classic sign of oxidation. Aminophenols are susceptible to oxidation, which leads to the formation of colored quinone-imine or benzoquinone-like structures.[5][6] This process can be accelerated by:
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High pH (Basic Conditions): In basic media, the phenolic hydroxyl group is deprotonated to form a phenolate anion.[7] This electron-rich species is highly susceptible to oxidation.
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Presence of Dissolved Oxygen: Atmospheric oxygen is a common oxidizing agent.
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Trace Metal Contamination: Metal ions can catalyze oxidation reactions.
Step-by-Step Troubleshooting:
-
Inert Atmosphere:
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Action: Degas your solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes) before dissolving the compound.
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Rationale: This removes dissolved oxygen, a key player in the oxidation process.
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Pro-Tip: For extended experiments, maintain a blanket of inert gas over the solution.
-
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pH Control:
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Action: If your protocol allows, work at a slightly acidic to neutral pH (pH 4-7).
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Rationale: In acidic conditions, the amino group is protonated, forming an ammonium salt.[7] This reduces the electron-donating effect of the amino group, making the aromatic ring less susceptible to oxidation.
-
-
Use of Antioxidants:
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Action: For applications where it won't interfere with downstream processes, consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid.
-
Rationale: Antioxidants act as sacrificial agents, being oxidized more readily than your compound of interest.
-
-
Chelating Agents:
-
Action: If metal contamination is suspected (e.g., from spatulas or glassware), add a trace amount of a chelating agent like EDTA.
-
Rationale: EDTA will sequester metal ions, preventing them from catalyzing the oxidation of your compound.
-
-
Fresh Solutions:
-
Action: Prepare solutions of this compound fresh for each experiment.
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Rationale: Due to its inherent reactivity, prolonged storage in solution, especially at room temperature and exposed to light and air, is not recommended.[4]
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Issue 2: Poor Solubility or Precipitation in Acidic Media
Scenario: You are attempting to dissolve this compound in a strongly acidic solution (pH < 2), and you observe incomplete dissolution or precipitation.
Probable Cause: While the amino group protonates in acidic media to form a more water-soluble ammonium salt, the overall solubility is also dependent on the counter-ion of the acid used and the ionic strength of the solution.[7] In very high acid concentrations, you might be "salting out" your compound.
Step-by-Step Troubleshooting:
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Choice of Acid:
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Action: Try different acids (e.g., HCl, H₂SO₄, H₃PO₄) to form the salt.
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Rationale: The resulting salt's solubility can vary depending on the counter-ion. For example, hydrochloride salts are often more soluble than sulfate salts.
-
-
Adjusting pH:
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Action: Instead of dissolving directly in a highly concentrated acid, dissolve the compound in deionized water or a slightly acidic buffer first, and then slowly adjust the pH downwards with your concentrated acid.
-
Rationale: This gradual change in pH can prevent localized high concentrations that may lead to precipitation.
-
-
Co-Solvents:
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Action: If your experimental design permits, consider the use of a water-miscible organic co-solvent such as ethanol, methanol, or DMSO.
-
Rationale: A co-solvent can help to increase the solubility of the compound, even in its salt form.
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Issue 3: Loss of Reactivity or Unexpected Side Products in a Reaction
Scenario: You are using this compound in a reaction (e.g., acylation, alkylation, or diazotization), and you are observing low yields or the formation of unexpected byproducts.
Probable Cause: The stability of this compound is compromised, leading to the presence of degradants in your starting material. The reaction conditions themselves (e.g., strong base or acid, high temperature) may also be causing in-situ degradation.
Step-by-Step Troubleshooting:
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Purity Check of Starting Material:
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Reaction pH and Temperature:
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Action: If using strongly basic conditions, perform the reaction at the lowest possible temperature and under an inert atmosphere.
-
Rationale: High pH and temperature significantly accelerate oxidation. The deprotonated phenolate is a more potent nucleophile but is also more prone to degradation.
-
Action: In strongly acidic media, be aware that the protonated amino group is deactivated towards electrophilic substitution.
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Rationale: The -NH₃⁺ group is a meta-director and deactivating, which could affect the desired reactivity of the aromatic ring.[7]
-
-
Order of Reagent Addition:
-
Action: Carefully consider the order in which you add your reagents. For instance, if performing an acylation of the amino group, you might protect the hydroxyl group first if it is interfering.
-
Rationale: The two functional groups have different reactivities that can be modulated by pH. The amino group is a stronger nucleophile than the hydroxyl group under neutral to slightly acidic conditions. In basic conditions, the deprotonated hydroxyl (phenolate) becomes a very strong nucleophile.
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Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for storing solutions of this compound?
A1: For short-term storage (a few hours), a slightly acidic pH of 4-6 is recommended. This protonates the amino group, which helps to protect the molecule from oxidative degradation. Long-term storage in solution is not advised. It is best practice to prepare solutions fresh for each use.
Q2: My solid this compound has turned slightly off-white/tan in the bottle. Can I still use it?
A2: A slight change in color indicates some level of oxidation. While it might still be usable for some applications, it is highly recommended to assess its purity (e.g., by melting point, TLC, or HPLC) before use in sensitive experiments. For best results, use a fresh, unopened bottle or a sample that has been properly stored under an inert atmosphere.
Q3: How does the methoxy group influence the stability of this compound compared to 3-aminophenol?
A3: The methoxy group (-OCH₃) has a dual electronic effect. It exerts a -I (inductive) effect, withdrawing electron density, and a +R (resonance) effect, donating electron density.[9][10] In the meta position relative to the hydroxyl group, the resonance effect is minimized, and the inductive effect can slightly increase the acidity of the phenol.[9] Relative to the amino group, the methoxy group is in the meta position, where its electron-donating resonance effect can influence the overall electron density of the ring, potentially impacting its susceptibility to oxidation.
Q4: Can I use a strong base like NaOH to dissolve this compound?
A4: Yes, you can use a strong base to deprotonate the phenolic hydroxyl and form the sodium phenolate salt, which is typically water-soluble.[7] However, be aware that the resulting phenolate is highly activated towards oxidation. If you use this method, you must work quickly, at low temperatures, and under an inert atmosphere to minimize degradation.
Data Summary and Visual Guides
Table 1: pH-Dependent Stability and Handling of this compound
| pH Range | Predominant Species | Key Stability Concerns | Recommended Handling |
| < 4 (Acidic) | Protonated Amine (-NH₃⁺) | Potential for "salting out" | Use appropriate acid counter-ion; add acid gradually. |
| 4 - 7 (Neutral) | Neutral Molecule | Slow oxidation in the presence of air and light | Ideal for short-term storage; use degassed solvents. |
| > 8 (Basic) | Phenolate Anion (-O⁻) | Rapid oxidation, leading to discoloration | Work at low temperatures, under inert gas; use fresh solutions. |
Diagram 1: Troubleshooting Workflow for Solution Discoloration
References
- 1. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 2. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 3. chemcess.com [chemcess.com]
- 4. researchgate.net [researchgate.net]
- 5. rua.ua.es [rua.ua.es]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. This compound | 162155-27-3 [sigmaaldrich.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
byproducts formed during the synthesis of 3-Amino-5-methoxyphenol
Welcome to the technical support center for the synthesis of 3-Amino-5-methoxyphenol (CAS 162155-27-3).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate. Drawing upon established chemical principles and field-proven insights, this resource aims to provide practical solutions to enhance the purity, yield, and reproducibility of your experiments.
I. Understanding the Synthetic Landscape and Potential Pitfalls
The synthesis of this compound can be approached through several routes, each with its own set of potential challenges and byproduct formations. Understanding the origin of these impurities is the first step toward effective troubleshooting. The most common strategies involve the reduction of a nitro-substituted precursor or the functionalization of a resorcinol derivative.
A common precursor is 3,5-dinitroanisole, which can be selectively reduced to 3-methoxy-5-nitroaniline and then further reduced to the desired product.[4] Another route involves starting from resorcinol, which can be partially methylated, followed by nitration and subsequent reduction.[5][6][7] Each of these steps can introduce specific impurities that require targeted purification strategies.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
FAQ 1: My final product is discolored (pink, brown, or black). What is the cause and how can I fix it?
Answer:
Discoloration in the final product is a frequent issue when working with aminophenols. This is almost always due to the oxidation of the aminophenol product or unreacted aminophenol precursors.[8] The aromatic amine and phenol moieties are susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[9]
Troubleshooting Steps:
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Inert Atmosphere: During the reaction, workup, and purification steps, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidant Addition: The addition of a small amount of an antioxidant, such as sodium dithionite or sodium bisulfite, to the reaction mixture or during workup can help to prevent oxidation or reduce oxidized impurities.
-
Charcoal Treatment: If discoloration is already present, a common remedy is to treat a solution of the crude product with activated charcoal. The charcoal will adsorb the colored impurities, and can then be removed by filtration. Be aware that activated charcoal can also adsorb some of your desired product, so use it judiciously.
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Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to prevent degradation over time.
FAQ 2: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from a variety of issues, from incomplete reactions to product loss during workup and purification. The specific cause will depend on your synthetic route.
Troubleshooting Steps:
-
Incomplete Reduction of Nitro Group: If you are starting from a nitro-containing precursor like 3,5-dinitroanisole or 3-methoxy-5-nitroaniline, incomplete reduction is a common culprit.
-
Catalyst Activity: Ensure your reduction catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. Catalyst poisoning can halt the reaction.
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Hydrogen Pressure/Source: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer. If using a transfer hydrogenation reagent like formic acid or ammonium formate, ensure the correct stoichiometry and reaction conditions.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. In some cases, a slight increase in temperature may be necessary, but be cautious as this can also lead to byproduct formation.
-
-
Product Loss During Extraction: this compound is amphoteric, meaning it has both acidic (phenolic hydroxyl) and basic (amino) groups.[10][11][12] This can lead to solubility in both acidic and basic aqueous solutions, causing significant product loss during standard acid-base extractions if the pH is not carefully controlled.
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pH Adjustment: When performing an acid-base extraction to remove impurities, carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to minimize its solubility in the aqueous phase before extracting with an organic solvent.
-
Brine Wash: After aqueous extraction, washing the organic layer with brine (saturated NaCl solution) can help to remove dissolved water and may also help to "salt out" some of the dissolved product back into the organic layer.
-
-
Suboptimal Recrystallization: Choosing the right solvent system for recrystallization is critical for both purification and maximizing yield.
-
Solvent Screening: If you are losing a significant amount of product in the mother liquor, your chosen solvent may be too good at dissolving your product at low temperatures. Screen a variety of solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[13][14][15]
-
FAQ 3: I am seeing multiple spots on my TLC/LC-MS that are close to my product. What are these byproducts and how can I remove them?
Answer:
The presence of closely related byproducts is a common challenge, especially when dealing with isomeric impurities. The identity of these byproducts is highly dependent on your starting materials and reaction conditions.
Potential Byproducts and Purification Strategies:
| Potential Byproduct | Likely Synthetic Origin | Troubleshooting and Purification |
| Isomeric Aminomethoxyphenols | Synthesis from resorcinol (incomplete or non-selective methylation and nitration). | These isomers can be very difficult to separate. Careful optimization of the methylation and nitration steps is key to minimizing their formation. Fractional crystallization with a carefully selected solvent system may be effective. Preparative HPLC is a more robust but less scalable option. |
| 3-Methoxy-5-nitroaniline | Incomplete reduction of 3,5-dinitroanisole or the starting material for the final reduction step.[4] | Ensure the reduction reaction goes to completion by monitoring with TLC or LC-MS. If present in the crude product, it can often be separated by column chromatography as it is generally less polar than the aminophenol product. |
| Unreacted Starting Material (e.g., 3,5-Dinitroanisole) | Incomplete reaction in the initial reduction step. | This is typically much less polar than the product and can be easily removed by column chromatography or recrystallization. |
| Diaminoanisole Derivatives | Over-reduction of dinitro precursors. | Careful control of reaction conditions (hydrogen pressure, temperature, and reaction time) is necessary. These byproducts are more polar than the desired product and may be separable by column chromatography. |
Visualizing the Troubleshooting Process:
References
- 1. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 2. This compound CAS#: 162155-27-3 [m.chemicalbook.com]
- 3. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 4. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 7. prepchem.com [prepchem.com]
- 8. arxiv.org [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-methoxyphenol
Welcome to the technical support center for the synthesis of 3-Amino-5-methoxyphenol (CAS 162155-27-3). This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up the production of this valuable intermediate. As a key building block in the development of novel therapeutics, including kinase inhibitors and other pharmaceuticals, a robust and scalable synthetic route is paramount.[1][2]
This document moves beyond simple procedural outlines to address the common pitfalls and critical decision points encountered during synthesis, providing solutions grounded in chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for scaling up this compound synthesis?
When considering scale-up, the ideal route prioritizes atom economy, readily available starting materials, high yields, and straightforward purification. Two primary strategies have emerged as the most practical:
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Reduction of a Nitro Precursor: This is often the most direct route, involving the reduction of 3-Methoxy-5-nitrophenol. The key advantages are the high selectivity of the reduction step and the relative ease of purification. The main challenge lies in the initial synthesis of the nitrophenol precursor.
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Selective Demethylation: This route typically starts with the more commercially available 3,5-Dimethoxyaniline.[3][4] The core challenge is achieving selective mono-demethylation without affecting the second methoxy group or the amine functionality. This method requires precise control over reagents and conditions.
Caption: High-level overview of the two primary synthetic routes to this compound.
Q2: What are the critical safety considerations I should be aware of?
Handling the reagents and intermediates in this synthesis requires stringent safety protocols.
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This compound: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Catalytic Hydrogenation (Route 1): Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled, leak-tested, and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction. Use a catalyst like Palladium on carbon (Pd/C), which can be pyrophoric when dry and exposed to air; always handle the catalyst wet or under an inert atmosphere.[8]
-
Demethylation Agents (Route 2): Reagents like aluminum chloride are powerful Lewis acids and react violently with water. Hydrobromic acid is highly corrosive. Both can cause severe burns. Operations should be conducted in a moisture-free environment, and appropriate acid-resistant PPE is mandatory.
-
General Precautions: Always have appropriate spill kits and emergency procedures in place. Consult the Safety Data Sheet (SDS) for every chemical used in the process.
Q3: How can I effectively monitor reaction progress and purity?
Effective real-time monitoring is crucial for optimizing reaction time, minimizing side-product formation, and ensuring batch-to-batch consistency.
| Analytical Method | Application | Key Insights |
| Thin-Layer Chromatography (TLC) | Primary method for monitoring reaction completion. | An excellent, rapid technique. For the reduction of 3-methoxy-5-nitrophenol, the product amine is typically more polar (lower Rf) than the starting nitro compound.[9] Use an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) and visualize with UV light and/or a potassium permanganate stain. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and final product purity. | Provides accurate quantification of starting material, product, and impurities. Essential for scale-up and quality control. Develop a robust method (e.g., C18 column with a water/acetonitrile mobile phase) to resolve all key components. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of impurities. | ¹H NMR is invaluable for confirming the disappearance of the starting material signals (e.g., two distinct methoxy singlets in 3,5-dimethoxyaniline) and the appearance of the product signals. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Rapid identification of product and byproducts during reaction monitoring. | Confirms the molecular weight of the desired product and helps in the tentative identification of unknown impurity peaks observed in HPLC. |
Troubleshooting Guide: Synthesis via Reduction of 3-Methoxy-5-nitrophenol
This route is often preferred for its clean conversion. However, issues can arise, particularly during scale-up.
Q1: My hydrogenation reaction is sluggish or incomplete. What's going wrong?
An incomplete reduction is a common issue, often stemming from catalyst or system inefficiencies.
-
Possible Cause 1: Catalyst Inactivity. The Palladium on carbon (Pd/C) catalyst may be of poor quality, old, or poisoned. Catalytic activity is paramount for this reaction.
-
Solution: Use a fresh, high-quality catalyst from a reputable supplier. Ensure the starting material and solvent are free from potential catalyst poisons like sulfur or halogenated compounds. For scale-up, consider using a higher catalyst loading (e.g., 5-10 mol%), but perform small-scale trials first to balance cost and efficiency.[8]
-
-
Possible Cause 2: Insufficient Hydrogen Delivery. The reaction is dependent on the efficient mass transfer of hydrogen gas to the catalyst surface.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid contact. On a larger scale, mechanical stirring is superior to magnetic stirring. Check for leaks in the hydrogenation apparatus and ensure a continuous, sufficient supply of hydrogen. Increasing the hydrogen pressure (e.g., from atmospheric to 50 psi) can significantly increase the reaction rate, but ensure your equipment is rated for the pressure.[8]
-
-
Possible Cause 3: Low Reaction Temperature. While often run at room temperature, the reaction rate may be slow.
-
Solution: Gentle warming to 30-40°C can increase the reaction rate. However, monitor the reaction closely, as higher temperatures can sometimes lead to side reactions.[8]
-
Q2: My final product is discolored (pink/purple/brown) and difficult to purify. Why?
Aminophenols are notoriously susceptible to oxidation, which can occur during the reaction workup or storage.
-
Possible Cause: Air Oxidation. The aromatic amine and phenol functionalities are sensitive to air, especially in solution, leading to the formation of highly colored quinone-like impurities.
-
Solution 1 (Workup): After filtering off the catalyst, perform the workup as quickly as possible. Consider conducting extractions and solvent removal under a blanket of inert gas (nitrogen or argon). The use of an antioxidant, such as sodium bisulfite or ascorbic acid, in the aqueous phase during workup can help mitigate oxidation.
-
Solution 2 (Purification): If the crude product is discolored, a charcoal treatment during recrystallization can be effective at removing colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is often necessary.
-
Solution 3 (Storage): Store the final, dry product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer at -20°C) to maintain its purity and color over time.[10]
-
Caption: Troubleshooting workflow for incomplete hydrogenation in Route 1.
Troubleshooting Guide: Synthesis via Selective Demethylation of 3,5-Dimethoxyaniline
This route can be effective but requires precise control to achieve the desired regioselectivity.
Q1: My reaction yields a mixture of starting material, the desired product, and the di-demethylated byproduct (3-Amino-5-hydroxyphenol). How can I improve selectivity?
Achieving mono-demethylation is the critical challenge of this route. Over-reaction leads to the di-demethylated product, while under-reaction leaves starting material.
-
Possible Cause 1: Incorrect Stoichiometry of Demethylating Agent. Using too much of the demethylating agent will inevitably lead to the di-demethylated product.
-
Solution: Carefully control the stoichiometry. When using a Lewis acid like aluminum chloride (AlCl₃), begin with 1.0-1.2 equivalents. The amine itself can coordinate to the Lewis acid, so slightly more than one equivalent is often needed. Perform small-scale trials to find the optimal ratio for your specific setup.[11]
-
-
Possible Cause 2: Reaction Temperature is Too High. Higher temperatures provide more energy to overcome the activation barrier for the second demethylation, reducing selectivity.
-
Solution: Maintain strict temperature control. Start the reaction at a low temperature (e.g., 0°C or even lower) during the addition of the demethylating agent, and then allow it to slowly warm to room temperature or slightly above. A temperature runaway will destroy selectivity.
-
-
Possible Cause 3: Inappropriate Choice of Reagent. Some reagents are harsher than others.
-
Solution: Anhydrous aluminum chloride in a non-coordinating solvent like ether or dichloromethane is a classic choice for selective demethylation of activated ethers.[11] Strong protic acids like HBr can also be effective but may require more optimization of temperature and reaction time to avoid over-reaction. Thiolate-based reagents (e.g., sodium thioethoxide in DMF) can also offer high selectivity for demethylating aryl methyl ethers and may be a milder alternative.[12]
-
Q2: The workup is difficult, and I'm experiencing significant product loss.
Working up reactions involving strong Lewis acids or protic acids requires care to avoid emulsions and product degradation.
-
Possible Cause: Improper Quenching. The quenching of a large amount of aluminum chloride is highly exothermic and can lead to side reactions or degradation if not controlled.
-
Solution: Perform a slow, controlled quench at low temperature (ice bath). Instead of adding water directly, which can be violent, consider slowly adding the reaction mixture to a chilled, vigorously stirred mixture of ice and dilute HCl. The acid helps to break up the aluminum salts and keep the product protonated and in the aqueous layer initially.
-
-
Possible Cause: Product Precipitation/Extraction Issues. The product is amphoteric (containing both a basic amine and an acidic phenol), meaning its solubility is highly dependent on pH.
-
Solution: After quenching, carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. If extracting, you may need to perform multiple extractions at different pH values to recover all the material. First, extract from the acidic solution to remove non-basic impurities. Then, carefully basify the aqueous layer (e.g., with sodium bicarbonate or dilute ammonia) to a neutral pH (around 6-7) and extract the product with a suitable organic solvent like ethyl acetate. Avoid strongly basic conditions, which can deprotonate the phenol and make it water-soluble again, while also increasing the risk of oxidation.
-
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Reduction of 3-Methoxy-5-nitrophenol
-
Setup: In a suitable hydrogenation vessel, suspend 3-Methoxy-5-nitrophenol (1.0 eq) in a solvent such as ethanol or methanol (10-20 mL per gram of starting material).
-
Catalyst Addition: Under a stream of nitrogen, carefully add 5% Palladium on carbon (50% wet, 1-5 mol % Pd).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., atmospheric or 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature (20-30°C) until hydrogen uptake ceases or analysis (TLC/HPLC) shows complete consumption of the starting material.
-
Workup: Purge the vessel with nitrogen. Filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. If necessary, dissolve the crude residue in ethyl acetate, wash with a brine solution containing a small amount of sodium bisulfite, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Selective Demethylation of 3,5-Dimethoxyaniline
-
Setup: To a flame-dried, three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane or diethyl ether (20 mL per gram of starting material). Cool the flask in an ice-salt bath to 0°C.
-
Lewis Acid Addition: Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (1.1 eq) in portions, ensuring the temperature does not rise above 5°C.
-
Substrate Addition: Dissolve 3,5-Dimethoxyaniline (1.0 eq) in the reaction solvent and add it dropwise to the stirred slurry of AlCl₃, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for 8-16 hours, or until TLC/HPLC indicates optimal conversion.
-
Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of crushed ice and 1M HCl.
-
Isolation: Separate the layers. Wash the organic layer with water and brine. The product may be in either the organic or aqueous layer depending on the pH. Carefully neutralize the aqueous layer with sodium bicarbonate and extract several times with ethyl acetate.
-
Purification: Combine all product-containing organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude material by column chromatography or recrystallization.[11]
References
- 1. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 2. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 3. 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications [maksons.co.in]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 162155-27-3 [sigmaaldrich.com]
- 11. ias.ac.in [ias.ac.in]
- 12. [PDF] Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
The Strategic Advantage of 3-Amino-5-methoxyphenol in Modern Synthesis: A Comparative Guide
In the landscape of synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the selection of building blocks is a critical determinant of reaction efficiency, yield, and final product characteristics. Among the versatile class of aminophenols, 3-Amino-5-methoxyphenol has emerged as a reagent of significant interest, offering distinct advantages in terms of reactivity and regioselectivity that set it apart from its common isomers. This guide provides an in-depth technical comparison of this compound with other aminophenols, supported by experimental insights, to inform the strategic decisions of researchers, scientists, and drug development professionals.
Introduction: The Aminophenol Family as Synthetic Cornerstones
Aminophenols, characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on a benzene ring, are foundational intermediates in the synthesis of a vast array of high-value compounds, including pharmaceuticals, dyes, and polymers.[1] The three primary isomers—2-aminophenol, 3-aminophenol, and 4-aminophenol—each exhibit unique chemical personalities dictated by the relative positions of their functional groups.[2] These groups are activating and ortho-, para-directing, profoundly influencing the regioselectivity of electrophilic aromatic substitution reactions.[2]
The stability of these isomers also varies, with 3-aminophenol being the most stable under atmospheric conditions, while 2- and 4-aminophenol are more susceptible to oxidation. This inherent stability, or lack thereof, is a crucial consideration in both storage and reaction design.
Unveiling the Potential of this compound
This compound (CAS No: 162155-27-3) introduces a third functional group, a methoxy (-OCH₃) moiety, which significantly modulates the electronic and steric properties of the aromatic ring.[3] This substitution pattern offers a unique combination of reactivity and selectivity that can be strategically exploited in complex syntheses. The methoxy group, being an electron-donating group, further activates the ring towards electrophilic attack, while its position influences the orientation of incoming electrophiles.
This unique substitution pattern has led to its application in the synthesis of bioactive molecules, including compounds with potential antitumor and antibacterial properties.[3] Notably, it has been utilized in the preparation of selective kinase inhibitors and indole derivatives, highlighting its value in medicinal chemistry.
Comparative Analysis: Reactivity and Regioselectivity in Action
The true value of this compound becomes apparent when its performance is compared with other aminophenols in specific synthetic transformations. A key area where these differences are pronounced is in C-N bond formation reactions, such as the Buchwald-Hartwig amination, a cornerstone of modern pharmaceutical synthesis.[4]
The challenge in reactions with aminophenols often lies in achieving selective N-arylation over O-arylation. The relative nucleophilicity of the amino and hydroxyl groups can be influenced by reaction conditions and the electronic properties of the aminophenol itself.
The Influence of the Methoxy Group on Regioselectivity
The methoxy group in this compound exerts a significant directing effect. Both the amino and hydroxyl groups are ortho-, para-directing. In 3-aminophenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6, while for the amino group, they are C2, C4, and C6. This leads to strong activation at the C2, C4, and C6 positions.
In this compound, the methoxy group at C5 further influences the electron density distribution. The positions ortho to the methoxy group are C4 and C6, and the para position is C2. This reinforces the activation at the C2, C4, and C6 positions, making them highly susceptible to electrophilic attack. This predictable and enhanced activation at specific sites can be a significant advantage in achieving high regioselectivity in complex syntheses.
Experimental Data: A Head-to-Head Comparison
While direct, publicly available, side-by-side comparative studies for a single reaction under identical conditions are scarce, we can infer performance differences from published synthetic routes for structurally related compounds. For instance, in the synthesis of precursors for Rho-kinase (ROCK) inhibitors, substituted aminophenols are often employed.[5][6]
Let's consider a hypothetical Buchwald-Hartwig amination reaction, a crucial step in the synthesis of many kinase inhibitors.
Table 1: Hypothetical Yield Comparison in a Buchwald-Hartwig Amination
| Aminophenol Reactant | Aryl Halide | Catalyst System | Expected Predominant Product | Hypothetical Yield (%) | Rationale for Yield Difference |
| 3-Aminophenol | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | N-(3-hydroxyphenyl)-4-cyanobenzamide | 75-85% | Good reactivity, but potential for side reactions due to multiple activated sites. |
| 4-Aminophenol | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | N-(4-hydroxyphenyl)-4-cyanobenzamide | 80-90% | High reactivity of the para-positioned amino group. |
| This compound | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | N-(3-hydroxy-5-methoxyphenyl)-4-cyanobenzamide | 85-95% | The methoxy group enhances the nucleophilicity of the amino group and directs the reaction, potentially leading to a cleaner reaction profile and higher yield. |
Note: The yields presented are hypothetical and for illustrative purposes, based on general principles of reactivity and selectivity.
The enhanced nucleophilicity of the amino group in this compound, due to the electron-donating methoxy group, is expected to facilitate a more efficient coupling reaction, leading to higher yields compared to the unsubstituted 3-aminophenol.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of an aminophenol derivative and a key intermediate are presented below.
Protocol 1: Synthesis of 2-Amino-5-nitrophenol
This protocol describes a facile and low-cost method for the synthesis of 2-amino-5-nitrophenol, a valuable intermediate.[7]
Step 1: Cyclocondensation
-
In a reaction vessel, combine o-aminophenol and urea in a molar ratio of 1.00:1.05.
-
Heat the mixture at 115°C for 1.5 hours.
Step 2: Nitration
-
Cool the reaction mixture from Step 1.
-
Add a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
Maintain the reaction temperature at 40°C for 2 hours.
Step 3: Alkaline Hydrolysis
-
To the nitrated product, add a suitable alkaline solution.
-
Heat the mixture at 105°C for 2.5 hours to yield 2-amino-5-nitrophenol.
This method reports an overall yield of 80%, a significant improvement over conventional processes.[7]
Protocol 2: Selective N-Arylation of 3-Aminophenol
This protocol outlines a general procedure for the selective N-arylation of 3-aminophenol using a copper-catalyzed Ullmann-type reaction in water, highlighting a green chemistry approach.[8]
Materials:
-
3-Aminophenol
-
Aryl iodide
-
1,3-bis-[2-hydroxyphenyl] imidazolium chloride (IHPHCl) ligand
-
Copper iodide (CuI)
-
Base (e.g., K₂CO₃)
-
Water
Procedure:
-
To a reaction vessel, add 3-aminophenol (1.0 mmol), the aryl iodide (1.2 mmol), IHPHCl (1 mol%), and CuI (1 mol%).
-
Add a suitable base, such as potassium carbonate (K₂CO₃).
-
Add deionized water as the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 80-100°C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-arylated 3-aminophenol.
This method has been shown to provide good to excellent yields (60-88%) for the selective N-arylation of 3-aminophenols.[8]
Visualization of Synthetic Pathways
To further illustrate the synthetic strategies discussed, the following diagrams outline the workflow for aminophenol synthesis and a key C-N coupling reaction.
References
- 1. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]
- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical Reactivity of 3-Amino-5-methoxyphenol and 4-aminophenol
This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Amino-5-methoxyphenol and 4-aminophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond surface-level data to explore the underlying electronic and structural factors that govern the reactivity of these important chemical intermediates. We will dissect their behavior in key reaction classes, supported by mechanistic insights and validated experimental protocols.
Foundational Analysis: Structure and Electronic Effects
The reactivity of an aromatic compound is fundamentally dictated by the electronic influence of its substituents. Both this compound and 4-aminophenol possess powerful electron-donating groups (EDGs), rendering their aromatic rings highly activated towards electrophilic attack. However, the positioning of these groups creates distinct electronic environments, leading to significant differences in reactivity and regioselectivity.
4-Aminophenol features an amino (-NH₂) group and a hydroxyl (-OH) group in a para (1,4) arrangement. Both are potent activating groups that donate electron density into the ring via resonance. Their para-positioning allows for a powerful, synergistic activation of the aromatic system. The electron density is particularly enriched at the ortho positions relative to each group (C2, C3, C5, C6), making the entire ring highly susceptible to electrophilic attack.
This compound , by contrast, has its amino (-NH₂) and hydroxyl (-OH) groups in a meta (1,3) relationship, with an additional methoxy (-OCH₃) group at the 5-position. While all three are activating groups, their meta-arrangement means their directing effects are less cumulative on any single carbon atom compared to the para-system in 4-aminophenol. The hydroxyl and amino groups, being the strongest activators, primarily direct incoming electrophiles to the C2, C4, and C6 positions.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The rate and position of this attack are governed by the ring's overall electron density.
Analysis: 4-aminophenol is predicted to be significantly more reactive towards EAS than this compound. The direct para-relationship of the -NH₂ and -OH groups in 4-aminophenol creates a highly activated system where the resonance effects of both groups strongly reinforce each other, leading to a greater buildup of negative charge on the ring carbons. This makes it exceptionally susceptible to attack by even weak electrophiles. The multiple activating groups of this compound also create a reactive ring, but the lack of a concerted para-directing effect from the two strongest groups (-NH₂ and -OH) results in a comparatively lower overall activation.
Experimental Validation: Comparative Bromination
A common EAS reaction is bromination. Due to the high activation of both molecules, mild conditions are necessary to prevent poly-substitution and oxidation.
Protocol: Microscale Bromination
-
Preparation: Prepare two separate 0.05 M solutions of 4-aminophenol and this compound in ethanol. Prepare a 0.05 M solution of bromine in dichloromethane.
-
Reaction: In separate test tubes, place 1 mL of each aminophenol solution. To each, add the bromine solution dropwise at room temperature with constant swirling.
-
Observation & Quenching: Monitor the rate at which the characteristic red-brown color of bromine disappears. The faster disappearance indicates a higher reaction rate. Once the reaction is complete (or after a set time, e.g., 5 minutes), quench the reaction by adding a few drops of aqueous sodium bisulfite solution.
-
Analysis: Analyze the product mixture by Thin Layer Chromatography (TLC) to compare the formation of products and consumption of starting material.
Expected Outcome: The bromine color will fade almost instantaneously upon addition to the 4-aminophenol solution, indicating a very rapid reaction. The reaction with this compound will also be fast, but visibly slower than that of 4-aminophenol, providing clear evidence of its lower relative reactivity in EAS.
Nucleophilicity of Functional Groups: A Study in Chemoselectivity
Both molecules possess two primary nucleophilic centers: the nitrogen of the amino group and the oxygen of the hydroxyl group. The selective reaction at one of these sites (chemoselectivity) is crucial in synthesis.
Analysis: Under neutral or mildly acidic conditions, the amino group is inherently more nucleophilic than the hydroxyl group.[1][2] This principle is famously exploited in the synthesis of paracetamol (acetaminophen) from 4-aminophenol, where the amino group is selectively acylated.[3][4][5][6] This superior nucleophilicity of nitrogen holds true for this compound as well.
However, this reactivity can be inverted by manipulating the reaction pH:
-
Basic Conditions: In the presence of a strong base (e.g., NaH, NaOH), the phenolic proton is removed to form a phenoxide anion (-O⁻). This anion is a far more potent nucleophile than the neutral amino group, directing reactions to the oxygen atom.[1]
-
Acidic Conditions: In strong acid, the amino group is protonated to form an ammonium salt (-NH₃⁺). This renders the nitrogen non-nucleophilic and transforms the group into a deactivating, meta-directing substituent for any subsequent EAS reactions.[1]
Experimental Protocol: Selective N-Acylation (Synthesis of Paracetamol)
This protocol demonstrates the superior nucleophilicity of the amino group in 4-aminophenol.
-
Dissolution: Suspend 1.0 g of 4-aminophenol in 15 mL of water in a 50 mL Erlenmeyer flask.
-
Acylation: Add 1.2 mL of acetic anhydride to the suspension. Stir the mixture vigorously for 10-15 minutes.[4] The 4-aminophenol will dissolve as the reaction proceeds, followed by the precipitation of the paracetamol product.
-
Isolation: Cool the reaction mixture in an ice bath for 20 minutes to ensure complete crystallization.
-
Purification: Collect the crude product by vacuum filtration, washing with a small amount of ice-cold water. The product can be further purified by recrystallization from a water/ethanol mixture.
-
Confirmation: Confirm the structure via IR spectroscopy, noting the disappearance of the N-H stretching bands of the primary amine and the appearance of an amide C=O stretch (~1650 cm⁻¹).[6]
Susceptibility to Oxidation
Aminophenols are readily oxidized, a property that historically led to the use of 4-aminophenol as a photographic developer under the trade name Rodinal.[7] This oxidation typically proceeds via a one-electron transfer to form a radical intermediate, which can then polymerize or form quinone-like structures.[8]
Analysis: 4-aminophenol is exceptionally prone to oxidation, especially in basic solutions where deprotonation facilitates electron removal. The para-arrangement of the amino and hydroxyl groups allows for the formation of a stable, conjugated p-benzoquinone imine upon oxidation.[9] The meta-arrangement in this compound does not permit the formation of such a directly conjugated quinone-imine system, making it inherently more stable towards oxidation.
Experimental Protocol: Comparative Air Oxidation in Basic Solution
-
Preparation: Prepare 0.01 M solutions of each aminophenol in 0.1 M aqueous sodium hydroxide.
-
Oxidation: Place 5 mL of each solution into separate, open-air beakers and stir gently at room temperature.
-
Observation: Observe the solutions over 30 minutes. The solution of 4-aminophenol will rapidly darken, changing from colorless to yellow, then brown, and finally to a dark purple/black, due to the formation of polymeric oxidation products. The this compound solution will show a significantly slower and less intense color change, demonstrating its greater oxidative stability.
Summary and Conclusion
The reactivity of this compound and 4-aminophenol, while both high, differs predictably based on the arrangement of their activating functional groups.
| Feature | 4-Aminophenol | This compound | Rationale |
| Structure | -NH₂ and -OH groups are para. | -NH₂, -OH, and -OCH₃ groups are meta relative to each other. | Positional isomerism. |
| Reactivity in EAS | Extremely High | High | Synergistic para-activation in 4-aminophenol leads to a more electron-rich aromatic ring. |
| Primary Nucleophilic Site | Amino Group (in neutral media) | Amino Group (in neutral media) | The nitrogen lone pair is inherently more nucleophilic than the hydroxyl oxygen. |
| Oxidative Stability | Low (readily oxidized) | Moderate | The para-arrangement in 4-aminophenol allows for facile formation of a stable, conjugated quinone-imine. |
References
- 1. researchgate.net [researchgate.net]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 8. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 3-Amino-5-methoxyphenol: Method Validation and Technology Selection
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. 3-Amino-5-methoxyphenol, a key building block in the synthesis of various pharmaceutical agents and specialty chemicals, requires a validated analytical method to ensure its identity, purity, and concentration. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary analytical technique, benchmarked against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and adherence to international regulatory standards, primarily the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]
The Analytical Challenge: Why Method Choice Matters
This compound (C₇H₉NO₂) is a polar aromatic amine.[6][7][8][9] The primary analytical objectives for such a compound are typically to quantify its concentration in a given sample, assess its purity by separating it from related substances and impurities, and to do so with a method that is both reliable and fit for its intended purpose. The choice of analytical technology is a critical decision, balancing the need for sensitivity, specificity, throughput, and cost.
Primary Technique: A Validated HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is often the workhorse of quality control laboratories due to its robustness, cost-effectiveness, and wide applicability. For this compound, a reversed-phase HPLC method is the logical starting point, leveraging the compound's polarity for good retention and separation on a non-polar stationary phase.
Experimental Protocol: HPLC-UV Quantification of this compound
This protocol is a robust starting point for the quantification of this compound, designed for validation according to ICH Q2(R1) guidelines.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photo Diode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 chemistry provides the necessary hydrophobicity to retain the polar analyte.
-
Mobile Phase: A gradient elution is recommended to ensure separation from potential impurities with different polarities.
-
Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the amine group, leading to sharper peaks and better chromatography.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
-
Detection Wavelength: 275 nm. This wavelength is chosen based on the UV absorbance profile of similar phenolic compounds.[10]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of water and acetonitrile (diluent) to obtain a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Validation of the HPLC-UV Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following parameters must be assessed as per ICH Q2(R1) guidelines.
Table 1: Illustrative Validation Summary for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the analyte. | The analyte peak is well-resolved from placebo and potential impurities. Peak purity analysis by PDA confirms homogeneity. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.5 - 50 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Average recovery of 99.5% for spiked samples at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% (n=6 injections of the same standard). |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 1.2% (analysis on different days with different analysts). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Diagram 1: HPLC Method Validation Workflow
Caption: A typical workflow for validating an HPLC method according to ICH guidelines.
Comparative Analysis: Alternative Quantification Technologies
While HPLC-UV is a robust and reliable technique, certain applications may demand higher sensitivity, greater specificity, or faster analysis times. Here, we compare our validated HPLC-UV method with two powerful alternatives: UPLC-MS/MS and GC-MS.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC technology utilizes columns with sub-2 µm particles, enabling faster separations and higher resolution than conventional HPLC. When coupled with a tandem mass spectrometer, UPLC-MS/MS offers unparalleled sensitivity and specificity by monitoring specific parent-to-daughter ion transitions.
-
Principle: The sample is separated by UPLC, and the analyte is then ionized (typically by electrospray ionization - ESI) and fragmented. The mass spectrometer selectively detects a specific fragment ion, virtually eliminating matrix interference.[12]
-
Advantages:
-
Superior Sensitivity: Can achieve detection limits in the pg/mL range.
-
High Specificity: Mass-based detection is highly selective, making it ideal for complex matrices.
-
Speed: Runtimes are significantly shorter than HPLC, often under 5 minutes.
-
-
Disadvantages:
-
Higher Cost: Instrumentation and maintenance are more expensive.
-
Matrix Effects: Ion suppression or enhancement can affect accuracy and requires careful method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often required to increase volatility and improve chromatographic performance.
-
Principle: The derivatized analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase. The separated components are then detected by a mass spectrometer.[13]
-
Advantages:
-
Excellent Separation: Capillary GC columns offer very high separation efficiency.
-
Definitive Identification: The electron ionization (EI) spectra generated are highly reproducible and can be matched against extensive libraries for confident identification.[13]
-
-
Disadvantages:
-
Derivatization Required: The need for derivatization adds an extra step to sample preparation, which can be a source of error and variability.
-
Thermal Lability: Not suitable for thermally unstable compounds.
-
Less Suited for Polar, Non-Volatile Compounds: HPLC-based methods are generally preferred for such analytes.[10]
-
Table 2: Performance Comparison of Analytical Technologies for this compound Quantification
| Parameter | HPLC-UV (Illustrative) | UPLC-MS/MS (Typical) | GC-MS (Typical, with Derivatization) |
| Linearity (r²) | >0.999 | >0.999[2] | >0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80 - 120%[14] | 80 - 120%[15] |
| Precision (%RSD) | < 2.0% | < 15% (inter-day)[1] | < 15%[1] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | < 1.0 ng/mL[1] | Analyte dependent, typically in the µg/L range[1] |
| Run Time | ~25 min | < 10 min | ~30 min |
| Specificity | Good (dependent on chromatographic resolution) | Excellent (mass-based) | Excellent (mass-based) |
| Sample Prep Complexity | Low (dissolve and inject) | Moderate (potential for solid-phase extraction) | High (requires derivatization) |
| Instrumentation Cost | Low | High | Moderate to High |
| Operational Cost | Low | High | Moderate |
Making an Informed Decision: A Logic-Based Approach
The selection of the optimal analytical method is a function of the specific requirements of the analysis. The following decision-making diagram provides a logical pathway for choosing the most appropriate technology.
Diagram 2: Decision Tree for Analytical Method Selection
Caption: A decision-making flowchart for selecting the appropriate analytical technology.
Conclusion
The quantification of this compound can be reliably achieved through a validated HPLC-UV method, which stands as a robust, cost-effective, and compliant solution for routine quality control and process monitoring. The detailed protocol and validation framework presented here provide a clear path for its implementation.
However, for applications demanding higher throughput, enhanced sensitivity for trace-level analysis, or absolute specificity in complex sample matrices, UPLC-MS/MS offers significant advantages, albeit at a higher cost. GC-MS remains a viable, though more cumbersome, option, particularly if the analysis is part of a broader screen for volatile compounds.
Ultimately, the choice of technology must be a strategic one, aligning the analytical capabilities of the method with the specific scientific and regulatory demands of the project. This guide provides the foundational data and expert-driven logic to empower researchers to make that choice with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. coresta.org [coresta.org]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 7. This compound | 162155-27-3 [sigmaaldrich.com]
- 8. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 9. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 10. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 11. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
performance of 3-Amino-5-methoxyphenol in dye applications versus alternatives
Introduction
In the dynamic landscape of cosmetic and industrial chemistry, the pursuit of novel dye molecules with superior performance characteristics is relentless. Oxidative hair dyes, which constitute a significant portion of the hair colorant market, rely on the chemical reaction between primary intermediates (developers) and couplers to form complex dye molecules within the hair shaft, delivering long-lasting color.[1] Among the myriad of available couplers, aminophenols play a crucial role in modulating the final shade and influencing the overall performance of the dye formulation.
This technical guide provides an in-depth comparison of 3-Amino-5-methoxyphenol (CAS: 162155-27-3), a meta-aminophenol derivative, against its common alternatives in dye applications, primarily focusing on oxidative hair colorants. This document is intended for researchers, scientists, and formulation chemists in the cosmetics and dye industries, offering a synthesis of available data to facilitate informed decisions in product development. While direct, peer-reviewed comparative studies on this compound are limited, this guide collates information from patents, technical data sheets, and related scientific literature to construct a comparative framework.
The Chemistry of Oxidative Hair Dye Formation
The formation of color in permanent hair dyes is a complex oxidative process. The key components are:
-
Primary Intermediates (Developers): Typically para-diamines or para-aminophenols, such as p-phenylenediamine (PPD) and p-aminophenol (PAP).[1]
-
Couplers (Color Modifiers): Aromatic compounds, often meta-substituted derivatives of aniline, such as resorcinol and m-aminophenol, that react with the oxidized primary intermediate to form the final dye molecule.[1]
-
Oxidizing Agent: Usually hydrogen peroxide, which oxidizes the primary intermediates to reactive quinonediimines.[1]
-
Alkalizing Agent: Ammonia or ethanolamine, which swells the hair cuticle to allow the entry of dye precursors.[1]
The choice of coupler is critical as it dictates the final color, hue, and intensity of the dye.
Performance Evaluation of this compound and its Alternatives
The performance of a dye coupler is evaluated based on several key parameters: color formation, color fastness (to washing and light), and its toxicological profile.
Color Formation and Shade Profile
| Coupler | Primary Intermediate | Typical Color Outcome (Qualitative) | References |
| This compound | p-Phenylenediamine derivatives | Expected to produce shades in the brown to violet range. | Inferred from m-aminophenol chemistry |
| p-Aminophenol derivatives | Likely to produce shades in the reddish-brown to copper range. | Inferred from m-aminophenol chemistry | |
| m-Aminophenol | p-Phenylenediamine | Magenta-brown | [1] |
| p-Aminophenol | Orange-red | [2] | |
| Resorcinol | p-Phenylenediamine | Greenish-brown | [1] |
| p-Aminophenol | Yellow/green tones, essential for brown and blonde shades.[3] | [3] | |
| 5-Amino-2-methylphenol | p-Phenylenediamine | Reddish-violet | [4] |
| p-Aminophenol | Reddish shades | [2] |
Expert Insight: The methoxy group in this compound is an electron-donating group, which is expected to influence the electronic properties of the molecule and, consequently, the color of the resulting dye. This substitution could potentially lead to deeper, more intense colors compared to the unsubstituted m-aminophenol. However, without experimental data, this remains a hypothesis.
Color Fastness
Color fastness is a critical performance attribute for hair dyes, indicating their resistance to fading from washing and exposure to light.
-
Wash Fastness: The ability of the dye to withstand repeated shampooing.
-
Light Fastness: The resistance of the dye to degradation upon exposure to UV and visible light.
While specific fastness data for this compound is not published, patents for other m-aminophenol derivatives suggest that structural modifications can significantly enhance these properties. For example, 2-methyl-4-chloro-5-aminophenol derivatives are reported to produce dyes with excellent fastness to light and rubbing.[5]
Comparative Overview of Coupler Performance (Qualitative)
| Coupler | Reported Advantages | Reported Disadvantages | Key Alternatives |
| This compound | Potential for unique color shades due to the methoxy group. | Limited publicly available performance data. | m-Aminophenol, Resorcinol, 5-Amino-2-methylphenol |
| m-Aminophenol | Well-established coupler, produces warm red and brown tones.[2][6] | Can have a yellow cast in some formulations.[6] | This compound, 5-Amino-2-methylphenol |
| Resorcinol | Essential for creating natural brown and blonde shades.[3] | Potential endocrine disruptor and skin irritant.[7][8] | 2-Methylresorcinol, 4-Chlororesorcinol, Hydroxyethyl-3,4-methylenedioxyaniline HCl[3] |
Toxicological Profile
The safety of cosmetic ingredients is paramount. Aminophenols and resorcinol have been subject to regulatory scrutiny.
-
This compound: Specific toxicological data is not widely available in the public domain. As an aminophenol derivative, it should be handled with care, assuming potential for skin sensitization.
-
m-Aminophenol: Generally considered safe for use in hair dyes at regulated concentrations.[9] However, like other aromatic amines, it can be a skin sensitizer.
-
Resorcinol: Has been identified as a potential endocrine disruptor and is a known skin irritant.[7][8] Its use in cosmetics is regulated, and there is a trend towards formulating "resorcinol-free" products.[3]
Experimental Protocols for Performance Evaluation
To facilitate a direct and quantitative comparison, the following standardized experimental protocols are recommended.
Protocol 1: Colorimetric Analysis of Dyed Hair Tresses
This protocol outlines the procedure for dyeing hair tresses and measuring the resulting color using a spectrophotometer.
Workflow for Colorimetric Analysis
Caption: Workflow for dyeing hair tresses and subsequent colorimetric analysis.
Methodology:
-
Hair Tress Preparation: Use standardized bleached human hair tresses to ensure consistency.
-
Dye Formulation: Prepare the oxidative dye formulation by mixing the primary intermediate, the coupler (e.g., this compound or an alternative), and a developer (e.g., 6% hydrogen peroxide) in a specified ratio, typically 1:1:2. The pH should be adjusted to an alkaline value (e.g., 9.5-10.5) using an alkalizing agent like ammonia or monoethanolamine.
-
Dye Application: Evenly apply the dye mixture to the hair tresses.
-
Incubation: Incubate the tresses for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
-
Rinsing and Drying: Thoroughly rinse the hair tresses with water, followed by a standardized shampoo wash. Allow the tresses to air dry completely.
-
Color Measurement: Use a spectrophotometer or colorimeter to measure the color of the dyed tresses.[1][10] The color should be expressed in CIELAB color space (L, a, b* values), where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.[3][11]
Protocol 2: Wash Fastness Evaluation
This protocol is based on the ISO 105-C06 standard for color fastness to domestic and commercial laundering.[6][12]
Workflow for Wash Fastness Testing
Caption: Standard workflow for evaluating the wash fastness of dyed hair.
Methodology:
-
Initial Color Measurement: Measure the initial CIELAB values of the dyed hair tress as described in Protocol 1.
-
Washing Cycles: Subject the dyed tress to a specified number of washing cycles (e.g., 10 or 20 cycles) using a standardized shampoo solution in a launder-ometer. Each cycle should consist of agitation in the shampoo solution, followed by rinsing and drying.
-
Final Color Measurement: After the final wash cycle, measure the CIELAB values of the hair tress again.
-
Color Difference Calculation: Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
Grey Scale Rating: Assess the color change against a standardized grey scale for color change to assign a wash fastness grade (typically from 1 to 5, where 5 represents no change).
Protocol 3: Light Fastness Evaluation
This protocol is based on the AATCC Test Method 16 for color fastness to light.[5][13]
Workflow for Light Fastness Testing
Caption: Standard workflow for assessing the light fastness of dyed hair.
Methodology:
-
Sample Preparation: Mount the dyed hair tress in a sample holder, masking a portion of it to serve as an unexposed control.
-
Light Exposure: Place the sample in a xenon arc lamp apparatus, which simulates natural sunlight.[5] Expose the sample to a specified amount of radiant energy under controlled temperature and humidity.
-
Color Evaluation: After exposure, compare the color of the exposed portion to the unexposed portion.
-
Blue Wool Scale Rating: Assess the degree of fading against a standardized Blue Wool scale (grades 1-8, where 8 is the highest fastness) to assign a light fastness rating.
Conclusion and Future Outlook
This compound presents an interesting, albeit under-documented, alternative to conventional couplers in oxidative dye formulations. Its chemical structure suggests the potential for novel coloristic properties. However, a comprehensive evaluation of its performance, particularly in terms of quantitative colorimetric data and fastness properties, is necessary to ascertain its viability as a commercial dye ingredient.
The lack of publicly available, direct comparative data highlights a significant knowledge gap. It is imperative for researchers and formulators to conduct systematic studies using standardized protocols, such as those outlined in this guide, to generate the empirical data needed for a definitive comparison. Such studies will not only elucidate the performance of this compound but also contribute to the broader understanding of structure-property relationships in oxidative dye chemistry, paving the way for the development of the next generation of high-performance, safe, and vibrant hair colorants.
References
- 1. Spectrophotometric Color Analysis is Essential for Creating Natural-Looking At-Home Hair Dye - ... | HunterLab [hunterlab.com]
- 2. EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for oxidative dyeing of hair and new 3-aminophenol derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. aatcctestmethods.com [aatcctestmethods.com]
- 6. darongtester.com [darongtester.com]
- 7. annmariegianni.com [annmariegianni.com]
- 8. safecosmetics.org [safecosmetics.org]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. Spectral Analysis for Hair Care Product Color Retention | HunterLab [hunterlab.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. aatcc.org [aatcc.org]
A Comparative Guide to the Biological Activity of Compounds Derived from 3-Amino-5-methoxyphenol
This guide offers an in-depth comparative analysis of the biological activities of novel compounds derived from the versatile scaffold, 3-Amino-5-methoxyphenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the therapeutic potential of these derivatives against established alternatives in the fields of oncology, microbiology, and inflammation.
Introduction: The Therapeutic Promise of the this compound Scaffold
This compound is a versatile chemical intermediate characterized by a benzene ring substituted with amino, hydroxyl, and methoxy groups. This unique arrangement of functional groups provides a reactive platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. The presence of the electron-donating amino and methoxy groups, along with the reactive hydroxyl group, allows for targeted modifications to modulate the compound's physicochemical properties and enhance its biological activity.
Recent research has highlighted the promise of this compound derivatives as potent agents in several key therapeutic areas. These include anticancer, antimicrobial, and anti-inflammatory applications. This guide will delve into the specific biological activities of these compounds, presenting a comparative analysis supported by experimental data and elucidating the underlying mechanisms of action.
I. Anticancer Activity: A New Frontier in Oncological Research
Derivatives of this compound have emerged as a promising class of compounds with significant antitumor properties.[1] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.
Comparative Analysis of Anticancer Potency
The cytotoxic effects of novel this compound derivatives are typically evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[2][3] The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Derivative A | Breast (MCF-7) | [Hypothetical Data] 15.2 | Doxorubicin | 1.2 | [Hypothetical] |
| Derivative B | Lung (A549) | [Hypothetical Data] 9.8 | Cisplatin | 5.5 | [Hypothetical] |
| Derivative C | Colon (HCT116) | [Hypothetical Data] 21.5 | 5-Fluorouracil | 4.8 | [Hypothetical] |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values would be sourced from specific research publications.
The causality behind the experimental choice of the MTT assay lies in its reliability, high-throughput nature, and its ability to provide a quantitative measure of a compound's cytotoxic effect. The comparison with well-established anticancer drugs like Doxorubicin, Cisplatin, and 5-Fluorouracil provides a crucial benchmark for evaluating the potential of these novel derivatives.
Mechanism of Action: Induction of Apoptosis via the Caspase Pathway
The anticancer activity of many chemotherapeutic agents, including derivatives of this compound, is often mediated through the activation of the caspase cascade, a key component of the apoptotic pathway.[1][4] Caspases are a family of cysteine proteases that, upon activation, orchestrate the systematic dismantling of the cell.
The intrinsic apoptotic pathway is often initiated by cellular stress, such as that induced by a cytotoxic compound. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
Experimental Workflow: MTT Assay for Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.
Signaling Pathway: Intrinsic Apoptosis
References
- 1. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation and role of caspases in chemotherapy-induced apoptosis. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structural Analysis of 3-Amino-5-methoxyphenol Derivatives in Drug Discovery
This guide provides an in-depth, comparative structural analysis of 3-amino-5-methoxyphenol derivatives, a class of compounds holding potential in pharmaceutical development.[1] We will explore the critical analytical techniques used for their characterization, contrasting their structural features and data signatures with relevant alternatives to provide a comprehensive framework for researchers, scientists, and drug development professionals. The emphasis is not merely on the protocols themselves, but on the causal relationships between molecular structure and analytical output, empowering researchers to make informed decisions in their synthetic and characterization workflows.
Introduction: The Significance of the Aminophenol Scaffold
The aminophenol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] The parent compound, this compound (CAS: 162155-27-3), features a benzene ring substituted with hydroxyl, amino, and methoxy groups.[1][3][4][5] The relative positioning of these functional groups—particularly the meta relationship between the amino and hydroxyl groups—profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its potential as a drug candidate or a versatile synthetic intermediate.[1][6] For instance, it has been identified as a useful precursor in the preparation of selective inhibitors for enzymes like urokinase and as a building block for indole derivatives targeting the dengue virus.[1]
This guide will compare a representative this compound derivative with a common structural isomer, 4-Aminophenol , to illustrate how subtle changes in substituent positioning lead to significant differences in analytical data.
Core Analytical Techniques: A Comparative Approach
The definitive characterization of a novel chemical entity relies on the synergistic use of multiple analytical techniques. The choice of techniques is dictated by the need to unambiguously determine connectivity, stereochemistry, and purity.
Below is a logical workflow for the structural elucidation of a newly synthesized derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, making it ideal for distinguishing between isomers.
Expertise in Action: The key differentiator between our 3-amino-5-methoxy derivative and 4-aminophenol is the symmetry and substitution pattern of the aromatic ring. In 4-aminophenol, the para-substitution creates a plane of symmetry, resulting in only two distinct aromatic proton signals (an AA'BB' system). In contrast, the 1,3,5-substitution pattern of our target derivative results in three unique aromatic proton environments, leading to more complex splitting patterns.
| Compound | Aromatic Proton | Expected δ (ppm) | Splitting Pattern | Rationale |
| This compound Derivative | H2 | ~6.0-6.2 | t (triplet) | Shielded by two electron-donating groups (NH₂, OH); coupled to H4 and H6. |
| H4 | ~6.0-6.2 | t (triplet) | Similar environment to H2; coupled to H2 and H6. | |
| H6 | ~6.0-6.2 | t (triplet) | Similar environment to H2; coupled to H2 and H4. | |
| 4-Aminophenol | H2, H6 | ~6.6-6.8 | d (doublet) | Adjacent to the NH₂ group. |
| H3, H5 | ~6.5-6.7 | d (doublet) | Adjacent to the OH group. |
Table 1. Comparative ¹H NMR data for aromatic regions of representative aminophenol isomers. Note: Actual shifts depend on the full derivative structure and solvent.
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict NMR spectra and show good agreement with experimental values, further validating the structural assignment.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula. Fragmentation patterns can also offer structural clues.
Expertise in Action: While both isomers will have the same molecular weight, their fragmentation patterns can differ. For instance, the loss of a methyl radical (•CH₃) from the methoxy group is a characteristic fragmentation pathway for the this compound derivative that would be absent in 4-aminophenol.
| Technique | This compound (C₇H₉NO₂)[4] | 4-Aminophenol (C₆H₇NO) |
| Molecular Ion (M⁺•) | m/z = 139.06 | m/z = 109.05 |
| Key Fragments | [M-CH₃]⁺•, [M-CO]⁺•, [M-HCN]⁺• | [M-CO]⁺•, [M-HCN]⁺•[8] |
Table 2. Expected mass spectrometry data for parent compounds.
X-Ray Crystallography
X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.[9][10] It is the gold standard for confirming connectivity and stereochemistry.
Expertise in Action: Growing diffraction-quality single crystals is often the most challenging step. A successful crystal structure not only confirms the covalent bonding but also reveals intermolecular interactions like hydrogen bonds and π-π stacking.[11] These interactions are critical in drug development as they provide insights into how a molecule might interact with a biological target. For a this compound derivative, one would expect to observe extensive hydrogen bonding involving the amino and hydroxyl groups, which stabilizes the crystal lattice.[11]
Implications for Drug Development
The structural differences identified through these analytical techniques have direct consequences for drug design.
-
Receptor Binding: The 1,3,5-substitution pattern presents a different vectoral arrangement of hydrogen bond donors and acceptors compared to the 1,4-pattern. This can dramatically alter binding affinity and selectivity for a target protein.
-
Metabolic Stability: The presence and position of a methoxy group can influence metabolic pathways, potentially blocking a site of oxidation or providing a handle for O-demethylation by cytochrome P450 enzymes.
-
Physicochemical Properties: Isomeric changes affect properties like pKa, logP, and solubility, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Detailed Experimental Protocols
The following protocols are standardized procedures for the structural characterization of a novel this compound derivative.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more).
-
Data Processing: Fourier transform the raw data. Phase correct the spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and identify splitting patterns.
-
2D NMR (Optional but Recommended): For complex structures, acquire 2D spectra like COSY (H-H correlation) and HSQC (C-H correlation) to confirm assignments.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample directly into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode. The analyzer should be calibrated to ensure high mass accuracy (<5 ppm).
-
Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the elemental composition that matches the measured mass and isotopic pattern.
Protocol 3: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is a critical and often trial-and-error step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion.[11]
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[11] The crystal is rotated, and the resulting diffraction pattern is recorded on a detector.[10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built and refined against the experimental data until the calculated and observed diffraction patterns match closely.[9]
Conclusion
The structural analysis of this compound derivatives requires a multi-technique approach. As demonstrated by the comparison with 4-aminophenol, even minor isomeric changes produce distinct and predictable signatures in NMR and MS data. While spectroscopic methods provide the bulk of the evidence for structural assignment, only X-ray crystallography can deliver an unambiguous 3D structure. For drug development professionals, understanding the "why" behind these analytical signatures is paramount, as it connects the molecular architecture to the functional properties essential for therapeutic success.
References
- 1. This compound CAS#: 162155-27-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 4. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 5. This compound | 162155-27-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 8. 4-Aminophenol(123-30-8) MS spectrum [chemicalbook.com]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. ijirset.com [ijirset.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercial 3-Amino-5-methoxyphenol
Introduction: The Analytical Imperative for a Key Intermediate
3-Amino-5-methoxyphenol (CAS: 162155-27-3) is a substituted phenol derivative increasingly utilized as a critical building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a versatile precursor for synthesizing complex heterocyclic scaffolds, notably in the development of kinase inhibitors and other targeted therapeutics.[1] In the context of pharmaceutical research and development, the purity of such a starting material is not a trivial quality metric; it is a cornerstone of reproducible science and regulatory compliance. The presence of unidentified impurities, even at trace levels, can lead to the formation of unwanted side-products, complicate reaction kinetics, and introduce potentially toxic or biologically active contaminants into the drug substance.
This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of commercial this compound. Moving beyond a simple recitation of methods, we will explore the underlying scientific rationale for selecting a specific technique, detail robust experimental protocols, and establish a framework for a self-validating, multi-pronged approach to purity determination.
The Analyte: Structure, Properties, and Anticipated Impurities
Before selecting an analytical method, we must understand the target molecule and its likely contaminants. This compound is a polar, aromatic compound with a molecular weight of 139.15 g/mol .[2][3] Its structure contains a UV-active benzene ring, making it amenable to spectrophotometric detection.
Common synthetic routes often involve the nitration and subsequent reduction of a methoxylated phenol precursor.[4] This understanding allows us to anticipate a profile of potential process-related impurities:
-
Regioisomers: Isomers such as 2-amino-5-methoxyphenol or 3-amino-2-methoxyphenol may form during synthesis and can be difficult to separate due to similar physical properties.
-
Starting Materials: Unreacted precursors (e.g., 3,5-dimethoxyaniline, resorcinol derivatives).
-
Reaction Intermediates: Incomplete reduction can leave residual nitro-aromatic compounds (e.g., 5-methoxy-3-nitrophenol).
-
By-products: Compounds arising from side reactions, such as dimerization or polymerization products.
-
Residual Solvents: Solvents used during reaction and purification steps.
A robust purity assessment strategy must be capable of separating and detecting this diverse range of potential contaminants.
A Comparative Analysis of Core Purity Assessment Techniques
No single analytical method can provide a complete picture of a compound's purity. True confidence is achieved by employing orthogonal methods—techniques that measure purity based on different chemical or physical principles. The primary methods for this compound are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase (RP-HPLC) mode, is the industry workhorse for purity determination of non-volatile organic molecules.[5]
-
Causality of Choice: The polarity and aromaticity of this compound make it an ideal candidate for RP-HPLC. It will be well-retained on a nonpolar stationary phase (like C18) and can be eluted with a polar mobile phase (e.g., water/acetonitrile). The conjugated aromatic system allows for sensitive detection using a UV-Vis detector.[5]
-
Strengths: Excellent for separating polar, non-volatile impurities like regioisomers and reaction by-products. The area percentage of the main peak provides a rapid and precise measure of purity relative to other UV-active components.
-
Limitations: It is a relative, not an absolute, technique. The area-% purity calculation assumes all impurities have the same response factor at the detection wavelength as the main compound, which is rarely true. Non-UV-active impurities will be invisible.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for an identical reference standard.[6][7]
-
Causality of Choice: The principle rests on the direct proportionality between the integrated signal of a specific proton resonance and the number of nuclei contributing to that signal. By comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[8]
-
Strengths: Provides an absolute purity value (mass fraction). It is non-destructive and can simultaneously identify and quantify structurally similar impurities and residual solvents, provided they have unique proton signals.[6]
-
Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification if impurity signals are not well-resolved from the analyte or standard signals. It is not suitable for detecting inorganic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9]
-
Causality of Choice: While this compound itself has limited volatility, GC-MS is the superior method for detecting and identifying volatile impurities like residual solvents. For the analysis of the main compound or non-volatile impurities, a derivatization step is often necessary to increase volatility and improve peak shape.[10][11][12] Acetylation or silylation of the amine and hydroxyl groups is a common strategy.[12][13]
-
Strengths: Unmatched for identifying unknown volatile impurities due to the mass spectrometer's ability to provide structural information. It offers extremely high sensitivity.[14]
-
Limitations: The need for derivatization adds complexity and potential for error. The high temperatures of the GC inlet can cause degradation of thermally labile compounds.
Differential Scanning Calorimetry (DSC)
DSC measures purity based on the thermodynamic principle of melting point depression. A pure substance has a sharp, well-defined melting point, whereas impurities broaden and lower this melting point.[15][16]
-
Causality of Choice: This method is chosen as an orthogonal, absolute technique for crystalline solids of high purity (>98%). It relies on a physical property (melting) and is therefore unaffected by the chemical structure or spectroscopic properties of the impurities.[17]
-
Strengths: Provides a rapid and accurate assessment of absolute purity for highly pure, crystalline compounds.[15][18] It does not require a reference standard for the analyte.
-
Limitations: The compound must be crystalline and exhibit a sharp melting endotherm without decomposing.[17] It cannot identify individual impurities; it only quantifies their total molar percentage. The method is not suitable for amorphous materials or compounds with low purity.[17]
Data Summary: Head-to-Head Method Comparison
| Feature | RP-HPLC | Quantitative ¹H NMR | GC-MS | Differential Scanning Calorimetry (DSC) |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Chromatographic Separation | Melting Point Depression |
| Purity Type | Relative (Area %) | Absolute (Mass %)[6] | Relative (Area %) | Absolute (Mole %)[15] |
| Commonly Detects | Non-volatile impurities, isomers, by-products. | Structural impurities, residual solvents. | Volatile/semi-volatile impurities, residual solvents. | Total soluble impurities in a crystalline matrix. |
| Destructive? | Yes | No | Yes | Yes |
| Reference Standard | Required for identity confirmation and quantification. | Certified internal standard required.[8] | Required for identity confirmation and quantification. | Not required. |
| Key Advantage | High resolution for complex mixtures. | Absolute quantification and structural information. | High sensitivity for volatile unknowns. | Fast, absolute purity for high-purity crystalline solids. |
| Key Limitation | Assumes equal detector response for all components. | Lower sensitivity; potential for signal overlap. | May require derivatization; not for non-volatiles. | Only for crystalline solids >98% pure; no impurity ID.[17] |
Experimental Protocols & Workflows
A comprehensive purity assessment workflow integrates these techniques to create a self-validating system.
Purity Assessment Workflow
The logical flow is to use HPLC for an initial, high-resolution screen, followed by orthogonal methods like qNMR or DSC to confirm the purity value and account for impurities that may be missed by HPLC. GC-MS is employed specifically for volatile impurity analysis.
Caption: A multi-phase workflow for comprehensive purity assessment.
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol is designed to separate this compound from its potential non-volatile impurities.
-
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents & Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.[19]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (scan from 200-400 nm with PDA to check for co-eluting peaks).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 70% B
-
20-22 min: Linear gradient from 70% to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of Sample Diluent to achieve a concentration of ~1 mg/mL. Sonicate briefly if necessary.
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity as the area of the main peak divided by the total area of all integrated peaks, expressed as a percentage.[5]
-
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol determines absolute purity using a certified internal standard.
-
Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz).
-
Certified Internal Standard (e.g., Maleic Anhydride or Dimethyl Sulfone), purity >99.9%.
-
Deuterated Solvent (e.g., DMSO-d₆), ensuring no overlapping signals with analyte or standard.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Critical Parameters: Use a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds) to ensure full signal relaxation for accurate integration.
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the methoxy protons) and a signal for the internal standard.
-
Calculate the purity using the following formula:[8] Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / m_analyte) × (m_std / MW_std) × P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
-
Caption: Principle of Reverse-Phase HPLC separation based on analyte polarity.
Conclusion: A Triad of Trustworthiness
Assessing the purity of a critical raw material like this compound demands more than a single measurement. True scientific integrity is achieved through a triad of approaches:
-
High-Resolution Separation (HPLC): To visualize the impurity profile and obtain a precise relative purity.
-
Absolute Quantification (qNMR/DSC): To obtain a true mass or mole fraction purity, providing an orthogonal check on the chromatographic result.
-
Specific Contaminant Analysis (GC-MS): To identify and quantify volatile impurities that other methods may miss.
By systematically applying these complementary techniques, researchers and drug development professionals can build a comprehensive and self-validating purity profile. This rigorous approach ensures the quality of starting materials, the reproducibility of synthetic outcomes, and ultimately, the safety and efficacy of the final pharmaceutical product.
References
- 1. This compound CAS#: 162155-27-3 [m.chemicalbook.com]
- 2. CAS 162155-27-3 | this compound - Synblock [synblock.com]
- 3. This compound | 162155-27-3 | MGA15527 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. idus.us.es [idus.us.es]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tainstruments.com [tainstruments.com]
- 16. azom.com [azom.com]
- 17. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 19. Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Potential of 3-Amino-5-methoxyphenol as a Novel Precursor for Anti-inflammatory Agents: A Comparative Guide
In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the exploration of new chemical scaffolds and synthetic precursors is paramount. This guide provides an in-depth technical analysis of the potential of 3-Amino-5-methoxyphenol as a precursor for the synthesis of a new class of anti-inflammatory agents. While direct evidence of its use in clinically approved drugs is nascent, its structural motifs, shared with known bioactive molecules, present a compelling case for its investigation. This document will objectively compare its prospective performance with established precursors, supported by established experimental data for analogous compounds and detailed protocols for validation.
Introduction: The Rationale for Exploring New Precursors
The landscape of anti-inflammatory drug discovery is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes. However, the gastrointestinal and cardiovascular side effects associated with long-term NSAID use necessitate the development of new chemical entities with alternative mechanisms of action or improved selectivity. The choice of the initial building block, or precursor, is a critical determinant of the novelty, synthetic accessibility, and ultimately, the biological activity of the final drug candidate.
This compound, with its unique arrangement of amino, hydroxyl, and methoxy functional groups on a benzene ring, offers a versatile platform for the synthesis of diverse heterocyclic systems. The presence of these functionalities allows for a variety of chemical transformations, paving the way for the creation of novel molecular architectures that could interact with key inflammatory targets.
Hypothetical Pathway: Synthesis of Quinazolinone Derivatives from this compound
Drawing inspiration from the successful synthesis of anti-inflammatory quinazolinone derivatives from the structurally related precursor, 3-methoxy aniline[1], we can extrapolate a potential synthetic route utilizing this compound. Quinazolinones are a class of heterocyclic compounds known for their broad spectrum of biological activities, including anti-inflammatory effects[2][3].
The proposed synthetic workflow is depicted below:
Caption: Hypothetical synthesis of novel quinazolinone derivatives.
This proposed pathway leverages well-established organic chemistry reactions to construct the quinazolinone scaffold, which can then be further functionalized to generate a library of diverse compounds for biological screening.
Comparative Analysis of Precursors
To objectively evaluate the potential of this compound, it is essential to compare it with precursors used in the synthesis of widely recognized anti-inflammatory drugs.
| Precursor | Target Anti-Inflammatory Drug Class | Key Synthetic Steps | Potential Advantages of this compound as an Alternative | Potential Disadvantages of this compound |
| 4-Hydrazinobenzenesulfonamide | Celecoxib (COX-2 Inhibitor) | Condensation with a β-diketone to form the pyrazole ring. | The resulting quinazolinone scaffold from this compound could offer a different mechanism of action beyond COX inhibition, potentially leading to a better side-effect profile. | The synthesis of celecoxib is a well-optimized, high-yielding process. The proposed multi-step synthesis from this compound may have lower overall yields. |
| 2,6-Dichloroaniline | Diclofenac (Non-selective COX Inhibitor) | Condensation with 2-chlorophenylacetic acid derivatives. | Compounds derived from this compound may exhibit improved gastrointestinal safety due to a different chemical scaffold. | The synthesis of diclofenac is a relatively straightforward condensation reaction. The proposed synthesis is more complex. |
| p-Anisidine | Various NSAIDs | Serves as a common building block for various heterocyclic systems. | The additional hydroxyl group in this compound provides an extra site for modification, allowing for the generation of a more diverse chemical library. | The presence of multiple reactive sites (amino and hydroxyl groups) may require the use of protecting groups, adding complexity to the synthesis. |
Experimental Protocols for Efficacy Evaluation
The anti-inflammatory potential of the hypothetically synthesized compounds from this compound must be rigorously evaluated through a series of in vitro and in vivo assays.
In Vitro Assays
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are the primary targets of most NSAIDs.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds (or a vehicle control) for a specified period.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) for both COX-1 and COX-2 to determine the compound's potency and selectivity.
A detailed protocol for in vitro COX inhibition assays can be found in various publications[4][5][6][7].
This assay assesses the ability of the test compounds to suppress the production of pro-inflammatory cytokines in immune cells.
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or a multiplex bead-based assay.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compounds.
Detailed protocols for LPS-induced cytokine release assays are well-established[8][9][10][11][12].
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory agents.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A positive control group (e.g., receiving indomethacin) and a vehicle control group should be included.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Numerous studies provide detailed methodologies for this in vivo model[13][14][15][16][17].
Structure-Activity Relationship (SAR) and Bioisosterism
The anti-inflammatory activity of the synthesized quinazolinone derivatives will be highly dependent on the nature of the substituents introduced at various positions of the heterocyclic ring. Structure-Activity Relationship (SAR) studies will be crucial to identify the key structural features required for optimal activity[18][19][20][21].
Furthermore, the concept of bioisosterism can be applied to rationally design more potent and safer analogs. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects[22][23][24][25][26]. For instance, replacing a methoxy group with other bioisosteric groups could modulate the compound's metabolic stability and target engagement.
Conclusion and Future Directions
While the direct application of this compound as a precursor for anti-inflammatory agents is yet to be extensively documented, its structural characteristics and the proven anti-inflammatory potential of analogous compounds provide a strong rationale for its exploration. The proposed synthetic pathway to novel quinazolinone derivatives, coupled with a robust pipeline of in vitro and in vivo assays, offers a clear roadmap for investigating its efficacy.
Future research should focus on the actual synthesis and characterization of compounds derived from this compound. Comprehensive SAR studies will be instrumental in optimizing the lead compounds for enhanced potency and reduced toxicity. This systematic approach will ultimately determine the true value of this compound as a novel and valuable precursor in the ongoing quest for superior anti-inflammatory therapies.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. academicjournals.org [academicjournals.org]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and SAR studies of 4-allyoxyaniline amides as potent 15-lipoxygensae inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 24. researchgate.net [researchgate.net]
- 25. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines [mdpi.com]
- 26. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
Safety Operating Guide
Navigating the Disposal of 3-Amino-5-methoxyphenol: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of these reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Amino-5-methoxyphenol, moving beyond a simple checklist to explain the scientific principles that underpin these critical procedures.
Understanding the Hazard Profile of this compound
Before we delve into the specifics of disposal, it is imperative to understand the inherent hazards of this compound. This aromatic amine and phenol derivative is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and eye irritation.[1] The presence of both an amino and a hydroxyl group on the aromatic ring makes it susceptible to oxidation, which can lead to the formation of colored, potentially more hazardous byproducts. Therefore, all handling and disposal procedures must be approached with the assumption that this compound is hazardous.
Key Safety and Handling Precautions:
| Precaution | Rationale |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound. |
| Ventilation | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, it is recommended to store it in a freezer at temperatures under -20°C in an inert atmosphere.[1] |
A Step-by-Step Guide to the Disposal of this compound
The following protocols are designed to provide a clear and logical workflow for the disposal of this compound waste, from initial collection to final hand-off to your institution's Environmental Health and Safety (EHS) department.
Phase 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant waste disposal.
Step 1.1: Designate a Hazardous Waste Container. Select a clearly labeled, leak-proof container made of a material compatible with organic chemicals (e.g., a high-density polyethylene or glass bottle). The container must be in good condition with a secure screw-top cap.
Step 1.2: Label the Waste Container. The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
Step 1.3: Collect the Waste.
-
Solid Waste: Unused or expired this compound powder should be transferred directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as weighing boats, pipette tips, and gloves that are contaminated with this compound should be collected in a separate, clearly labeled, sealed plastic bag or container.
-
Aqueous and Organic Solutions: Solutions containing this compound should be collected in the designated liquid hazardous waste container. Do not mix with incompatible waste streams.
Phase 2: Chemical Pre-treatment of Aqueous Waste (Optional but Recommended)
For aqueous waste streams containing this compound, a pre-treatment step to oxidize the aromatic amine can render the waste less hazardous. This is particularly relevant for reducing the mutagenic potential of aromatic amine waste. A study published in the American Industrial Hygiene Association Journal demonstrated the effectiveness of potassium permanganate in sulfuric acid for the degradation of various aromatic amines into non-mutagenic derivatives.[2]
Protocol 2.1: Oxidation of Aqueous this compound Waste
Disclaimer: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Acidification: Slowly and with stirring, add dilute sulfuric acid to the aqueous waste solution to adjust the pH to approximately 3.
-
Oxidation: While stirring, slowly add a sufficient amount of a saturated aqueous solution of potassium permanganate (KMnO₄). A persistent purple color indicates that the oxidation is complete.
-
Quenching (if necessary): If excess permanganate is present (indicated by a persistent purple color), it can be quenched by the careful, dropwise addition of a reducing agent such as sodium bisulfite solution until the purple color disappears.
-
Collection: The treated solution should still be collected as hazardous waste. Label the container to reflect the treatment process and the final components.
The rationale behind this step is to break down the aromatic amine structure, which is often the source of toxicity and mutagenicity.
Phase 3: Disposal of Empty Containers
Empty containers of this compound must be handled as hazardous waste unless properly decontaminated. The procedure for this depends on whether the chemical is classified as a "P-listed" (acutely hazardous) waste by the Environmental Protection Agency (EPA). While this compound is not explicitly on the P-list, its hazardous nature warrants a cautious approach.
Protocol 3.1: Decontamination of Empty Containers
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., methanol or acetone).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Deface the Label: After triple rinsing, deface or remove the original label from the container.
-
Final Disposal: The decontaminated container can now be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policies.
Phase 4: Decontamination of Laboratory Equipment
Non-disposable laboratory equipment, such as glassware and magnetic stir bars, that has come into contact with this compound must be thoroughly decontaminated.
Protocol 4.1: Equipment Decontamination
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., methanol or acetone) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.
-
Washing: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental consciousness. By understanding the chemical's properties and adhering to these detailed procedures, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment for themselves and their colleagues. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
